COLICIN E1
Description
Properties
CAS No. |
11032-88-5 |
|---|---|
Molecular Formula |
C20H17N3Na2O8S2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Chronicle: The Discovery and Isolation of Colicin E1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial warfare, few molecules hold the historical and scientific significance of colicins. These proteinaceous toxins, produced by strains of Escherichia coli, represent a fascinating chapter in the early history of antimicrobial discovery. Among them, colicin E1 stands out as a paradigm for understanding bacteriocin (B1578144) function, from its genetic origins to its lethal embrace of susceptible bacteria. This technical guide delves into the history of this compound's discovery and isolation, providing a detailed look at the early experimental protocols and quantitative data that laid the foundation for our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper appreciation of the pioneering work in this field and the technical underpinnings of bacteriocin research.
A Historical Perspective: From "Principle V" to a Molecular Toxin
The story of colicins begins in 1925, when Belgian scientist André Gratia observed a "lethal principle" produced by a strain of E. coli that inhibited the growth of other E. coli strains.[1] This substance, initially termed "principle V," was later named "colicin" by Gratia and Fredericq in 1946, who also established its proteinaceous nature.[1] This discovery paralleled the burgeoning field of antibiotic research, yet colicins remained enigmatic for several decades.
A pivotal moment in understanding colicin biology came in 1952 with the work of Jacob and his colleagues, who, using this compound from E. coli ML30, demonstrated that its production was inducible and lethal to the producing cell, and that sensitive cells were killed with single-hit kinetics.[1] This research also introduced the concept of a specific immunity protein that protects the producing strain. Further groundbreaking work by Nomura in 1963 differentiated the modes of action of various colicins, establishing that this compound inhibits macromolecular synthesis without halting respiration.[1] The genetic basis for colicin production and immunity was later elucidated with the discovery of colicinogenic (Col) plasmids.[1]
The First Steps in Purification: Isolating this compound
The 1970s marked a significant era for the biochemical characterization of colicins, with the development of the first robust protocols for their purification. A landmark study by Schwartz and Helinski in 1971 detailed a comprehensive method for the isolation and characterization of this compound, providing the first glimpse into its physical and chemical properties.[2]
Experimental Protocols: A Reconstruction of Early Methodologies
The following protocols are based on the methods described in early publications, particularly the work of Schwartz and Helinski (1971).
-
Bacterial Strain: Escherichia coli K-12 strain W3110 carrying the ColE1 plasmid.
-
Culture Medium: A nutrient broth, such as Luria-Bertani (LB) broth, was used for bacterial growth.
-
Induction: To enhance colicin production, an inducing agent, typically mitomycin C (0.5 µg/mL), was added to the culture during the late logarithmic phase of growth. Mitomycin C induces the SOS response in E. coli, which in turn activates the expression of the this compound gene.[2]
-
Incubation: The culture was incubated for several hours post-induction to allow for the accumulation of this compound.
-
Harvesting: The bacterial cells were harvested by centrifugation. The resulting supernatant, containing the released this compound, was collected for purification. Early studies noted that a significant amount of this compound remained cell-associated.
The multi-step purification process aimed to isolate this compound from the complex mixture of proteins and other molecules in the culture supernatant.
-
Step 1: Ammonium (B1175870) Sulfate (B86663) Precipitation: Solid ammonium sulfate was slowly added to the crude this compound supernatant to a final saturation of 60-80%. The mixture was stirred for several hours at 4°C to allow for the precipitation of proteins, including this compound. The precipitate was collected by centrifugation and redissolved in a minimal volume of a suitable buffer (e.g., 0.01 M potassium phosphate (B84403) buffer, pH 7.0).[2]
-
Step 2: Dialysis: The redissolved precipitate was dialyzed extensively against the same buffer to remove the high concentration of ammonium sulfate.
-
Step 3: Ion-Exchange Chromatography: The dialyzed protein solution was subjected to ion-exchange chromatography.
-
DEAE-Cellulose Chromatography: The sample was first applied to a diethylaminoethyl (DEAE)-cellulose column. This compound, being negatively charged at neutral pH, would bind to the positively charged matrix. The column was washed with the starting buffer, and the bound proteins were then eluted with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the phosphate buffer).[2] Fractions were collected and assayed for colicin activity.
-
CM-Cellulose Chromatography: Fractions from the DEAE-cellulose column showing high colicin activity were pooled, dialyzed against a lower pH buffer (e.g., 0.01 M sodium acetate, pH 5.5), and applied to a carboxymethyl (CM)-cellulose column. At this pH, this compound would be positively charged and bind to the negatively charged matrix. Elution was again performed with a salt gradient.
-
-
Step 4: Gel Filtration Chromatography: To further purify and determine the molecular weight of this compound, the active fractions from the ion-exchange chromatography step were concentrated and applied to a gel filtration column (e.g., Sephadex G-100).[2] The protein was eluted with a buffered saline solution, and the elution volume of this compound was compared to that of known protein standards.
Throughout the purification process, a bioassay was essential to track the presence and relative amount of active this compound.
-
Method: A lawn of a sensitive indicator strain of E. coli (e.g., E. coli K-12 Row) was prepared on an agar (B569324) plate. Serial dilutions of the fractions from the purification steps were spotted onto the agar surface.
-
Observation: After incubation, the presence of active this compound was indicated by a clear zone of growth inhibition on the bacterial lawn. The size of the zone was proportional to the concentration of this compound.
-
Quantification: The activity was often expressed in arbitrary "lethal units," defined as the reciprocal of the highest dilution that produced a zone of complete inhibition.
Quantitative Data from Early Studies
The meticulous purification protocols of the early 1970s allowed for the first quantitative characterization of this compound.
| Parameter | Reported Value (circa 1971) | Method of Determination | Reference |
| Molecular Weight | ~56,000 - 60,000 Da | Gel filtration chromatography, SDS-polyacrylamide gel electrophoresis | Schwartz & Helinski, 1971 |
| Sedimentation Coefficient | ~3.8 S | Analytical ultracentrifugation | Schwartz & Helinski, 1971 |
| Isoelectric Point (pI) | ~9.0 | Isoelectric focusing | Schwartz & Helinski, 1971 |
| Amino Acid Composition | Rich in acidic and basic amino acids, lacking cysteine | Amino acid analysis after acid hydrolysis | Schwartz & Helinski, 1971 |
The Mechanism of Action: A Multi-Step Process
Decades of research following its initial isolation have unveiled the intricate mechanism by which this compound kills susceptible bacteria. This process involves a series of interactions with the target cell's outer and inner membranes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in this compound's mechanism of action and a typical experimental workflow for its isolation.
Caption: The multi-step mechanism of this compound action.
Caption: A typical workflow for the isolation of this compound.
The currently accepted model for this compound's mode of action involves three key domains of the protein:
-
The N-terminal translocation domain (T-domain): This domain is responsible for the movement of the colicin across the outer membrane and periplasm.
-
The central receptor-binding domain (R-domain): This domain specifically recognizes and binds to the BtuB protein, the vitamin B12 receptor on the outer membrane of susceptible E. coli cells.
-
The C-terminal cytotoxic domain (C-domain): This is the "killing" domain, which forms a voltage-gated ion channel in the inner membrane, leading to depolarization and cell death.
The process begins with the R-domain binding to BtuB. This initial binding event facilitates the interaction of the T-domain with the TolC protein, which acts as a translocator channel across the outer membrane. The translocation through the periplasm is dependent on the Tol-Pal system, a network of proteins that energizes the import process. Finally, the C-domain inserts into the inner membrane, forming a pore that disrupts the cell's ion gradients, leading to a loss of membrane potential and ultimately, cell death.
Conclusion and Future Perspectives
The discovery and isolation of this compound represent a seminal achievement in the field of microbiology. The early, meticulous work of scientists in the mid-20th century not only provided a foundational understanding of a novel class of antimicrobials but also laid the groundwork for future research into protein translocation, membrane protein function, and bacterial pathogenesis. The historical experimental protocols, while less refined than modern techniques, demonstrate a remarkable ingenuity and a systematic approach to scientific inquiry.
For contemporary researchers and drug development professionals, the story of this compound offers valuable lessons. The specificity of its action, targeting a particular receptor on a narrow range of bacteria, is a highly sought-after characteristic in an era of growing antibiotic resistance and concerns about off-target effects. As we continue to search for novel antimicrobial strategies, the elegant and potent mechanism of this compound serves as both an inspiration and a blueprint for the design of next-generation protein-based therapeutics. The journey from Gratia's "lethal principle" to a well-characterized molecular machine is a testament to the power of fundamental research in driving innovation in medicine and biotechnology.
References
Colicin E1 Gene Cluster: A Technical Guide to Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the colicin E1 gene cluster, a plasmid-borne system in Escherichia coli responsible for the production of a bacteriocin (B1578144) that targets and kills competing bacterial strains. The guide details the genetic architecture of the operon, the functional roles of its protein products, and the intricate regulatory mechanisms that govern its expression, with a particular focus on the SOS response.
Structural Organization of the this compound Gene Cluster
The this compound gene cluster is a compact and efficient operon typically located on a high-copy-number plasmid.[1] It comprises three key genes: cea, imm, and lys, which encode the this compound protein, the immunity protein, and the lysis protein, respectively.[2][3]
The cea gene encodes the this compound protein, a 522-amino acid polypeptide that exerts its cytotoxic effect by forming voltage-gated ion channels in the cytoplasmic membrane of susceptible cells, leading to depolarization and cell death.[4][5] The immunity to this toxin is conferred by the imm gene product, a small inner membrane protein.[4][6] This immunity protein specifically inhibits the channel-forming activity of this compound.[4][7] The release of this compound from the producing cell is a suicidal process mediated by the lys gene product, a small lipoprotein that disrupts the cell envelope.[8]
The genetic arrangement of this cluster is noteworthy. The cea and lys genes are transcribed in the same direction from a single inducible promoter that is regulated by the SOS response.[2][3] The imm gene is situated between cea and lys and is transcribed in the opposite direction from its own constitutive promoter, which is located within the coding sequence of the lys gene.[2][3] This overlapping transcriptional organization suggests a potential for coordinate regulation through mechanisms like antisense RNA.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the protein products of the this compound gene cluster.
| Gene | Protein Product | Function | Molecular Weight (kDa) | Number of Amino Acids |
| cea | This compound | Pore-forming bacteriocin[1][4] | ~57[9] | 522[5] |
| imm | Immunity Protein (ImmE1) | Confers immunity to this compound[4][7] | 13 - 14.5[4][10] | 113 - 115[7][11] |
| lys | Lysis Protein (CelA) | Mediates this compound release[8] | ~3 - 4.5[8][12] | 45[13] |
Regulation of the this compound Gene Cluster
The expression of the this compound gene cluster is tightly controlled, primarily through the bacterial SOS response, a global network that responds to DNA damage.[14][15]
The SOS Response and LexA Repression
Under normal physiological conditions, the expression of the cea and lys genes is repressed by the LexA protein, the master repressor of the SOS regulon.[3][16] LexA binds to specific DNA sequences known as SOS boxes located in the promoter region of SOS-regulated genes, thereby inhibiting their transcription.[14][17] The promoter region of the this compound operon contains two such LexA binding sites.[14][16]
Upon DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor.[15][18] The resulting inactivation of LexA leads to the derepression of the SOS genes, including the cea and lys genes of the this compound cluster.[15][16] This induction results in the production and subsequent release of this compound.[13] The strength of LexA binding to different SOS boxes can vary, which may influence the timing and level of induction of different genes within the SOS regulon.[19]
The expression of the imm gene, however, is not under the control of the SOS response and is instead constitutively expressed from its own promoter.[1][2] This ensures that the producing cell is always protected from the colicin it may produce.
Signaling Pathway Diagram
References
- 1. Colicin - Wikipedia [en.wikipedia.org]
- 2. Structural and functional organization of the this compound operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional organization of the this compound operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Membrane topography of ColE1 gene products: the immunity protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and overexpression of the this compound immunity gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Synthesis and functioning of the this compound lysis protein: comparison with the colicin A lysis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The role of SOS boxes in enteric bacteriocin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 16. Mutation of the promoter and LexA binding sites of cea, the gene encoding this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation and autoregulation by lexA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LexA repressor - Wikipedia [en.wikipedia.org]
- 19. Mechanism of action of the lexA gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Function of the Colicin E1 Immunity Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colicin E1 immunity protein (ImmE1) is a crucial component of the this compound bacteriocin (B1578144) system in Escherichia coli. As an integral inner membrane protein, its primary function is to provide specific protection to the host cell against the cytotoxic effects of the pore-forming this compound toxin. This technical guide delves into the molecular mechanisms underlying ImmE1's protective function, its structural characteristics, and the specific interactions with its cognate colicin. Furthermore, this document provides detailed experimental protocols for the functional characterization of the this compound immunity protein, along with a summary of the quantitative data available on its interaction with this compound. This guide is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development interested in bacteriocin immunity and protein-protein interactions within the cell membrane.
Introduction
Colicins are a class of bacteriocins, proteinaceous toxins produced by some strains of Escherichia coli to kill other, closely related bacteria, thereby gaining a competitive advantage in their ecological niche. This compound is a pore-forming colicin that, after translocation across the outer membrane and periplasm of a target cell, inserts its C-terminal domain into the inner membrane, forming a voltage-gated ion channel. This channel disrupts the proton motive force, leading to the cessation of essential cellular processes and ultimately, cell death.[1][2]
To protect themselves from the lethal action of their own colicin, producing cells synthesize a specific immunity protein.[3] The this compound immunity protein (ImmE1) is a small, 13 kDa integral membrane protein encoded by the same plasmid that carries the this compound gene.[1][4] ImmE1 is localized to the cytoplasmic membrane where it specifically recognizes and neutralizes the channel-forming domain of this compound, preventing pore formation and ensuring the survival of the producing cell.[1][3] Understanding the function of the this compound immunity protein not only provides insights into the fascinating biology of bacterial warfare but also presents potential avenues for the development of novel antimicrobial strategies and tools for studying membrane protein interactions.
Molecular Mechanism of Immunity
The protective function of the this compound immunity protein is mediated by a direct and highly specific protein-protein interaction with the C-terminal, pore-forming domain of the this compound toxin. This interaction occurs within the inner membrane of the E. coli cell.
Structural Basis of Interaction
The this compound immunity protein is comprised of three transmembrane helices.[1] This structural arrangement positions the protein within the lipid bilayer, allowing it to survey the inner membrane for incoming this compound molecules. The specificity of the interaction is thought to reside in the peripheral segments of the immunity protein that are exposed on the surface of the inner membrane. These regions include a highly charged segment and the N- and C-terminal domains.
The C-terminal domain of this compound, responsible for its cytotoxic activity, is a globular domain composed of ten α-helices.[1] Upon encountering the inner membrane of a target cell, this domain undergoes a significant conformational change, leading to the insertion of a hydrophobic helical hairpin into the membrane, which is a critical step in the formation of the voltage-gated channel.[1]
Inhibition of Channel Formation
The this compound immunity protein prevents cell death by intercepting the colicin's channel-forming domain before it can fully insert and open a pore in the membrane. The interaction between the immunity protein and the colicin is thought to occur between the transmembrane helices of the immunity protein and the helices of the colicin's channel-forming domain that are inserted into the membrane.[5] Specifically, the immunity protein of E1-type colicins interacts with the voltage-responsive segment of the colicin, rather than the hydrophobic helical hairpin, which is the primary recognition site for A-type colicin immunity proteins.[5] This interaction sterically and/or allosterically hinders the conformational changes required for the colicin to transition from its membrane-associated state to a fully formed, open ion channel.
Quantitative Analysis of the this compound-Immunity Protein Interaction
| Parameter | Value | Method | Reference |
| In vivo resistance conferred by ImmE1 | 10,000 to 100,000-fold increase in resistance to this compound | Colicin Activity (Spot) Assay | [1] |
This table will be updated as more specific quantitative data, such as dissociation constants (Kd) from techniques like surface plasmon resonance or isothermal titration calorimetry adapted for membrane proteins, become available in the scientific literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the this compound immunity protein.
Recombinant Expression and Purification of this compound Immunity Protein
The following is a general protocol for the expression and purification of a His-tagged this compound immunity protein, which can be adapted based on specific laboratory equipment and reagents. As an integral membrane protein, special considerations for solubilization and purification are required.
4.1.1. Expression in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for the His-tagged this compound immunity protein. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.[6]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.[7]
-
Large-Scale Culture: Inoculate 1 L of LB medium containing the appropriate antibiotic with the overnight starter culture. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture for 3-4 hours at 30°C.[6]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
4.1.2. Purification using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble debris. The supernatant contains the solubilized His-tagged immunity protein.
-
Binding to Resin: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100).
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged immunity protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
In Vivo Colicin Activity (Spot) Assay
This semi-quantitative assay is used to determine the level of immunity conferred by the this compound immunity protein.
-
Preparation of Indicator Cells: Grow cultures of the sensitive E. coli strain (lacking the immunity protein) and the immune E. coli strain (expressing the immunity protein) to mid-log phase (OD600 ≈ 0.5).
-
Preparation of Agar Plates: Prepare LB agar plates. In a top agar overlay (LB with 0.7% agar), inoculate with the indicator cells (either sensitive or immune) and pour onto the surface of the LB agar plates. Allow the top agar to solidify.
-
Spotting of Colicin: Prepare serial dilutions of a purified this compound stock. Spot 5-10 µL of each dilution onto the surface of the top agar.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Observe the plates for zones of clearing (inhibition of bacterial growth) around the spots. The titer of the colicin is determined as the reciprocal of the highest dilution that produces a clear zone of inhibition. Compare the titers on the sensitive and immune lawns to quantify the level of immunity.[1]
In Vitro Channel Formation Assay with Reconstituted Immunity Protein
This assay allows for the direct assessment of the immunity protein's ability to inhibit the channel-forming activity of this compound in a controlled, cell-free system.
-
Preparation of Proteoliposomes: Reconstitute the purified this compound immunity protein into liposomes made of E. coli polar lipids or a defined lipid mixture. This can be achieved by methods such as detergent dialysis or co-sonication.[8]
-
Planar Lipid Bilayer Setup: Form a planar lipid bilayer across a small aperture in a chamber separating two aqueous compartments.
-
Incorporation of Colicin and Immunity Protein: Add the purified, channel-forming domain of this compound to one compartment (the cis side). After observing channel activity (measured as an increase in ion conductance across the membrane), add the proteoliposomes containing the immunity protein to the same compartment.
-
Data Acquisition: Monitor the ion current across the bilayer using electrodes. A decrease or complete inhibition of the colicin-induced current upon addition of the immunity protein-containing proteoliposomes indicates a direct inhibitory interaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental procedures described in this guide.
Mechanism of this compound Immunity
References
- 1. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Colicin A Immunity Protein Interacts with the Hydrophobic Helical Hairpin of the Colicin A Channel Domain in the Escherichia coli Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Purification and reconstitution into liposomes of an integral membrane protein conferring immunity to colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Colicin E1 Receptor Binding Domain Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, represents a potent class of protein antibiotics that kill susceptible bacterial strains by forming voltage-gated channels in their cytoplasmic membrane. This action ultimately leads to the dissipation of cellular energy and cell death.[1][2] The specificity of this compound's cytotoxic activity is primarily determined by its initial interaction with specific receptors on the outer membrane of target cells. Understanding the intricacies of this receptor binding is crucial for the development of novel antimicrobial agents that can harness or overcome these mechanisms.
This technical guide provides a comprehensive overview of the this compound receptor binding domain, its specificity, and the subsequent translocation process. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecular interaction.
The this compound Molecular Architecture: A Tripartite Domain Structure
This compound, like other colicins, possesses a modular three-domain architecture, each with a distinct function in the intoxication process[3][4]:
-
N-terminal Translocation (T) Domain: This domain is responsible for the translocation of the colicin across the outer membrane.[3] For this compound, the T-domain interacts with the TolC protein.[5][6] A specific region within the T-domain, termed the "TolC box" (residues 100-120), is essential for this interaction and for the cytotoxicity of this compound.[5][7]
-
Central Receptor-binding (R) Domain: This domain mediates the initial, high-affinity binding to a specific receptor on the outer membrane of the target bacterium.[3]
-
C-terminal Cytotoxic (C) Domain: This domain carries the lethal activity of the colicin. In the case of this compound, it is a pore-forming domain that inserts into the cytoplasmic membrane, creating an ion channel.[2][8]
The Primary Receptor: BtuB - The Vitamin B12 Transporter
The journey of this compound into a target cell begins with the recognition of its primary receptor on the outer membrane. This compound, along with other E-group colicins, hijacks the BtuB protein , the vitamin B12 (cobalamin) transporter, for this initial binding step.[3][5] This interaction is mediated by the central R-domain of this compound.[5]
Binding Specificity and Epitopes
The binding of different E-group colicins to BtuB exhibits partial overlap in their binding sites, suggesting both common and distinct epitopes on the receptor surface.[9] Studies involving chemical modification of amino acid residues on E. coli cells have shed light on the specific interactions for this compound:
-
Hydrophobic Interactions: this compound binding is enhanced by the blockage of hydroxyl groups and the modification of histidine, arginine, and tryptophan residues. This suggests that this compound primarily binds to a hydrophobic domain on BtuB, likely involving loops 1 and 2 of the receptor.[2]
-
Ionic Interactions: Abolishing carboxylic anion bonds can also increase the affinity of a deleted BtuB receptor for this compound, further highlighting the complex nature of the interaction.[2]
The binding is also influenced by environmental factors such as pH, with acidic conditions (pH 4.5-6.0) favoring receptor binding, while neutral to alkaline conditions (pH 7.0-8.5) have a negative impact.[2]
Quantitative Binding Data
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Conditions | Reference |
| Fluorescein-labeled E-peptide-1 (from Colicin E3) | Purified BtuB | Fluorescence Polarization | 43.6 ± 4.9 nM | In the presence of Calcium | [10] | |
| Fluorescein-labeled E-peptide-1 (from Colicin E3) | Purified BtuB | Fluorescence Polarization | 2370 ± 670 nM | In the absence of Calcium | [10] | |
| Cyanocobalamin (Vitamin B12) | BtuB | Displacement of E-peptide-1 | 78.9 ± 5.6 nM | In the presence of Calcium | [10] | |
| This compound R-domain (Coiled-coil) | BtuB | Not Specified | ~10⁻⁸ M | [11] |
The Translocation Pathway: A Two-Receptor Model
Following the initial high-affinity binding to BtuB, the translocation of this compound across the outer membrane requires the involvement of a second protein, TolC .[5][8] This has led to the formulation of a "two-receptor" model for this compound import.[3]
The binding to BtuB is thought to concentrate this compound on the cell surface, facilitating its subsequent interaction with TolC.[8] The N-terminal T-domain of this compound then engages with the TolC channel.[5] Recent structural studies using cryo-electron microscopy have revealed that the this compound translocation domain binds to TolC as an open hinge, undergoing a significant conformational change from its unbound state.[5][6][12] This interaction effectively plugs the TolC channel.[5][12]
Signaling and Import Mechanism
The "signaling" in the context of this compound is the physical process of translocation across the cell envelope. Two competing models describe the subsequent steps of import through TolC:
-
The "Total Thread" Model: This model proposes that the this compound protein unfolds and threads through the TolC channel N-terminus first as an unstructured peptide.[5] Once in the periplasm, it interacts with components of the Tol-Pal system, such as TolA, which may provide the pulling force for complete translocation.[5]
-
The "Buttress" Model: An alternative model suggests that a hairpin structure of the colicin gets stuck in TolC, acting as a buttress to facilitate the C-terminal cytotoxic domain's entry directly through the membrane.[5]
Regardless of the precise mechanism, the initial high-affinity binding to BtuB is a critical first step that dictates the specificity and initiates the entire import process.
Experimental Protocols: Methodologies for Studying this compound Binding
Several key experimental techniques have been employed to elucidate the binding and import mechanism of this compound. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the core methodologies as described in the scientific literature.
In Vivo Colicin Cleavage Assay
This assay is used to study the initial events of this compound import by monitoring its cleavage upon interaction with target cells.
Methodology:
-
Cell Culture: Grow E. coli strains (wild-type and mutants lacking specific receptors like btuB or proteases like ompT) to a specific optical density (e.g., OD600 of 1.0) in a suitable medium like Luria-Bertani (LB) broth.[3]
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., 10 mM HEPES, pH 7.4), and resuspend them in the same buffer.[3]
-
Colicin Incubation: Add a known amount of purified this compound to the cell suspension (e.g., 10^9 bacteria in 1 ml of buffer with 0.1 ml of colicin stock solution).[3]
-
Incubation and Competition: Incubate the mixture at 37°C for various time periods. For competition experiments, pre-incubate the cells with increasing concentrations of vitamin B12 before adding this compound.[3]
-
Sample Collection: Harvest the cells by centrifugation. Analyze both the whole-cell extracts and the supernatants.[3]
-
Analysis: Separate the proteins by SDS-PAGE and perform immunoblotting using anti-colicin E1 antibodies to detect the full-length colicin and any cleavage products.[3]
Planar Lipid Bilayer Electrophysiology
This technique allows for the study of the channel-forming activity of this compound and the occlusion of channels like TolC at the single-molecule level.
Methodology:
-
Bilayer Formation: Form a planar lipid bilayer by "painting" a lipid solution (e.g., asolectin in n-decane) across a small aperture (e.g., 30-800 µm in diameter) in a Teflon film separating two aqueous compartments (cis and trans).[1][13][14]
-
Protein Incorporation: Add the purified protein of interest (e.g., TolC or the C-terminal domain of this compound) to one of the compartments. The protein can be in a micellar solution or reconstituted into liposomes that will fuse with the bilayer.[13][15]
-
Electrophysiological Recording: Apply a voltage across the membrane using electrodes (e.g., Ag/AgCl) placed in each compartment and record the ionic current using a sensitive amplifier.[14]
-
Data Analysis: Analyze the recordings to determine the single-channel conductance, ion selectivity, and the effects of potential modulators or interacting proteins (e.g., adding this compound to a bilayer containing TolC channels to observe channel blockage).[13][15]
Single-Molecule Fluorescence Microscopy
This advanced imaging technique enables the direct visualization of this compound binding and translocation on the surface of live bacterial cells.
Methodology:
-
Strain and Plasmid Construction: Construct E. coli strains expressing fluorescently tagged versions of the proteins of interest. For colicin studies, this may involve labeling the colicin itself with a fluorescent dye (e.g., Cy3).[16]
-
Cell Growth and Induction: Grow the bacterial cells in a minimal defined medium (to reduce background fluorescence) to the early log phase (OD600 = 0.1–0.2). Induce the expression of the fluorescently tagged protein with an appropriate inducer (e.g., IPTG) at a concentration that results in only a few visible fluorescent spots per cell.[16]
-
Sample Preparation for Imaging: Immobilize the cells on a coverslip, often coated with poly-L-lysine, to form a monolayer. This is critical for techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[17]
-
Microscopy Setup: Use a fluorescence microscope equipped for single-molecule detection, such as a TIRF microscope, which selectively excites fluorophores near the coverslip, minimizing background noise.[18]
-
Image Acquisition and Analysis: Acquire time-lapse images of the fluorescently labeled molecules on the cell surface. Track the movement of individual molecules to determine their diffusion dynamics, binding events, and localization.[16]
Visualizations of Key Processes
This compound Domain Architecture and Receptor Interaction
Caption: Domain structure of this compound and its interaction with outer membrane receptors.
This compound Import Pathway Workflow
Caption: Step-wise workflow of this compound import into a target E. coli cell.
Experimental Workflow for In Vivo Cleavage Assay
Caption: A simplified workflow for the in vivo colicin cleavage assay.
Conclusion and Future Directions
The specificity of this compound is a multi-step process initiated by the high-affinity binding of its R-domain to the BtuB receptor, followed by a complex translocation event involving the T-domain and the TolC channel. While significant progress has been made in identifying the key players and outlining the import pathway, many details, particularly the precise mechanism of translocation through TolC and the role of the Tol-Pal system, remain areas of active research.
For drug development professionals, a deep understanding of this receptor-binding specificity offers opportunities for the design of novel antimicrobial agents. These could include:
-
Engineered Colicins: Modifying the R-domain to target different bacterial receptors, thereby broadening the spectrum of activity or overcoming resistance.
-
Receptor Blockers: Developing molecules that competitively inhibit the binding of colicins or other pathogens that utilize the same receptors.
-
Translocation Inhibitors: Designing compounds that interfere with the colicin's interaction with TolC or the subsequent steps in the import pathway.
Further research focusing on high-resolution structural studies of the entire colicin-receptor-translocator complex and real-time visualization of the translocation process will be invaluable in refining our understanding and paving the way for these therapeutic innovations.
References
- 1. oz.nthu.edu.tw [oz.nthu.edu.tw]
- 2. Binding domains of colicins E1, E2 and E3 in the receptor protein BtuB of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound - Proteopedia, life in 3D [proteopedia.org]
- 9. Mutation analysis of the receptor for colicins E1-E7. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic E-colicins bind to their target receptor BtuB by presentation of a small binding epitope on a coiled-coil scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound opens its hinge to plug TolC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single Molecule Localization Microscopy (SMLM) imaging of bacteria: A sample preparation guide [protocols.io]
- 18. faculty.washington.edu [faculty.washington.edu]
Colicin E1 Translocation Across the Outer Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colicin E1, a potent bacteriocin (B1578144) produced by Escherichia coli, commandeers host cell machinery to penetrate the outer membrane and ultimately kill susceptible bacteria by forming pores in the inner membrane. This technical guide provides an in-depth examination of the intricate molecular mechanisms governing the initial and most critical step of this process: the translocation of this compound across the formidable outer membrane barrier. By dissecting the key protein-protein interactions, conformational dynamics, and energy-dependent steps, we aim to provide a comprehensive resource for researchers in bacteriology, structural biology, and antibiotic development. Understanding this elegant and efficient translocation system offers valuable insights for the rational design of novel antimicrobial agents that can hijack similar pathways to deliver therapeutic payloads into Gram-negative bacteria.
The Multi-Stage Translocation Pathway: An Overview
The translocation of this compound across the outer membrane is a sophisticated, multi-step process that relies on a "two-receptor" system and the recruitment of the Tol-Pal energy-transducing complex.[1][2][3] The process can be broadly divided into three key stages:
-
Initial Receptor Binding: The central receptor-binding (R) domain of this compound initially recognizes and binds to the vitamin B12 receptor, BtuB, on the outer membrane surface.[1][2][4] This high-affinity interaction serves to concentrate the colicin on the cell surface.[4]
-
Recruitment of the Translocator and Unfolding: Following binding to BtuB, the N-terminal translocation (T) domain of this compound engages with the outer membrane protein TolC, which functions as the translocator channel.[1][2][5] This interaction is dependent on the prior binding to BtuB.[1][2][3] It is widely accepted that this compound must undergo at least partial unfolding to pass through the narrow TolC channel.[1][2][3][6]
-
Energy-Dependent Translocation: The translocation process is not passive and requires energy derived from the proton motive force (PMF) of the inner membrane. This energy is transduced by the Tol-Pal system, comprising the inner membrane proteins TolA, TolQ, and TolR.[2][7] The N-terminal domain of this compound contains a "TolA box" that is crucial for engaging with the TolA protein in the periplasm, coupling the energy from the inner membrane to the translocation event at the outer membrane.[8][9][10]
Key Molecular Players in this compound Translocation
The successful translocation of this compound is orchestrated by a precise interplay of several key proteins from both the colicin itself and the host cell.
This compound Domains:
-
N-Terminal Translocation (T) Domain: This domain is responsible for interacting with the TolC translocator and the TolA protein.[6][8][9] It contains specific recognition motifs, including the "TolC box" (residues 100-120) necessary for binding to TolC.[5][11]
-
Central Receptor-Binding (R) Domain: This domain mediates the initial, high-affinity binding to the BtuB receptor.[5][6]
-
C-Terminal Cytotoxic (C) Domain: This domain carries the pore-forming activity that ultimately leads to cell death by depolarizing the inner membrane.[5][12]
Host Cell Proteins:
-
BtuB: An outer membrane protein that serves as the primary receptor for E-group colicins and the native transporter for vitamin B12.[2][4]
-
TolC: A versatile outer membrane protein that forms a channel-tunnel and is involved in the efflux of various molecules.[5] For this compound, it is co-opted as the translocation pore.[1][2]
-
The Tol-Pal System:
-
OmpT: An outer membrane protease that can cleave this compound after it binds to BtuB, potentially as a defense mechanism for the host cell.[1][2][3] This cleavage occurs at residues K84 and K95 in the T-domain, removing the TolA box and inactivating the colicin.[1][3]
Quantitative Analysis of Molecular Interactions
The following table summarizes the available quantitative data on the key interactions involved in this compound translocation.
| Interacting Molecules | Method | Affinity (Kd) | Reference |
| This compound R-domain - BtuB | Inferred from competition assays | ~10⁻⁸ M | [14] |
| Colicin A N-terminal domain - TolA domain III | Surface Plasmon Resonance | 0.2 µM | [13] |
| This compound N-terminal domain - TolA domain III | Surface Plasmon Resonance | 0.6 µM | [13] |
Structural Insights and Conformational Changes
Recent structural studies, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the conformational changes that this compound undergoes during translocation.
Upon binding to TolC, the N-terminal translocation domain of this compound undergoes a significant structural rearrangement from its solution conformation. Cryo-EM studies have revealed that this compound binds within the TolC channel as an "open hinge" or a single-pass folded helix, with its N-terminus extending into the periplasm.[5][15] This is a departure from the previously proposed helical hairpin model.[14] This open conformation is crucial for threading the colicin through the TolC pore.
The initial binding to BtuB is also thought to trigger conformational changes that facilitate the subsequent interaction with TolC and the unfolding of the colicin.[6] The flexibility of the colicin molecule, particularly in the linker regions between the domains, is essential to allow for these large-scale structural modifications.[6] Acidic pH has been shown in vitro to increase the susceptibility of the channel-forming peptide to proteases, suggesting that environmental factors can also influence the conformational state of the colicin and its readiness for membrane insertion.[16]
Visualizing the Translocation Pathway and Experimental Workflows
To better illustrate the complex series of events in this compound translocation and the experimental approaches used to study them, the following diagrams are provided in the DOT language.
Caption: A schematic of the this compound translocation pathway across the E. coli cell envelope.
Caption: A generalized workflow for structural determination of the ColE1-TolC complex by cryo-EM.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to investigate this compound translocation.
In Vivo this compound Cleavage Assay
Objective: To determine if and how this compound is cleaved upon interaction with E. coli cells.
Methodology:
-
Bacterial Strains: Wild-type E. coli and mutant strains (e.g., ΔbtuB, ΔtolC, ΔompT) are grown to mid-log phase.
-
Incubation: Cells are harvested, washed, and resuspended in a suitable buffer. Purified this compound is added to the cell suspension and incubated for various time points.
-
Sample Preparation: At each time point, an aliquot of the cell suspension is taken. Whole-cell extracts are prepared by lysing the cells.
-
SDS-PAGE and Immunoblotting: The cell extracts are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with anti-colicin E1 antibodies to detect full-length this compound and any cleavage products.
Cross-linking and Co-purification
Objective: To demonstrate the in vivo interaction between this compound and its binding partners (e.g., BtuB, TolC).
Methodology:
-
Bacterial Strains: E. coli strains expressing histidine-tagged versions of the protein of interest (e.g., TolC-His) are used.
-
Cross-linking: Cells are incubated with this compound, and a chemical cross-linker (e.g., formaldehyde) is added to covalently link interacting proteins.
-
Cell Lysis and Solubilization: The cells are lysed, and membrane proteins are solubilized using detergents.
-
Affinity Chromatography: The lysate is passed over a nickel-nitrilotriacetic acid (Ni-NTA) resin, which specifically binds the histidine-tagged protein.
-
Elution and Analysis: The bound proteins are eluted, and the eluate is analyzed by SDS-PAGE and immunoblotting with anti-colicin E1 antibodies to detect co-purification.
Single-Molecule Fluorescence Microscopy
Objective: To visualize the binding and localization of this compound on the surface of live E. coli cells.
Methodology:
-
Fluorescent Labeling: Purified this compound or its domains are covalently labeled with a fluorescent dye (e.g., Cy3).
-
Cell Preparation: Live E. coli cells are immobilized on a microscope slide.
-
Imaging: The fluorescently labeled colicin is added to the cells, and their interaction is observed using a total internal reflection fluorescence (TIRF) microscope.
-
Data Analysis: The resulting images and videos are analyzed to determine the localization, mobility, and clustering of this compound molecules on the cell surface.
Implications for Drug Development
The intricate mechanism of this compound translocation provides a valuable blueprint for the development of novel antimicrobial strategies. By mimicking the strategies employed by colicins, it is possible to design "Trojan horse" antibiotics that utilize the same outer membrane receptors and translocation channels to deliver cytotoxic agents into Gram-negative bacteria.
Specifically, the translocation domain of this compound, or peptides derived from it (such as the TolC box), could be fused to antimicrobial peptides, small molecule inhibitors, or other therapeutic payloads. Such constructs could potentially overcome the permeability barrier of the outer membrane, a major challenge in the development of antibiotics against Gram-negative pathogens. Furthermore, fragments of this compound that bind to and block TolC have been shown to inhibit its native efflux function, thereby potentiating the activity of existing antibiotics.[5] This highlights a dual therapeutic potential: both as a delivery vehicle and as an efflux pump inhibitor.
Conclusion
The translocation of this compound across the outer membrane of E. coli is a paradigm of molecular parasitism, where a toxin has evolved to exploit the host's own machinery for its entry. The process is a highly coordinated sequence of events involving specific protein-protein recognition, significant conformational changes, and the harnessing of the cell's energy resources. A thorough understanding of this mechanism, from the initial binding at BtuB to the energy-dependent passage through TolC, is not only of fundamental biological interest but also opens up exciting new avenues for the development of targeted antibacterial therapies. Future research focusing on the real-time dynamics of unfolding and translocation will further illuminate this fascinating process and aid in the design of next-generation antimicrobials.
References
- 1. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Initial steps of this compound import across the outer membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifarious roles of Tol-Pal in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein import into Escherichia coli: colicins A and E1 interact with a component of their translocation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein import into Escherichia coli: colicins A and E1 interact with a component of their translocation system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TolA protein interacts with this compound differently than with other group A colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound TolC-Binding Conformer: Pillar or Pore Function of TolC in Colicin Import? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colicin Import into Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 16. On the nature of the structural change of the this compound channel peptide necessary for its translocation-competent state - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Colicin E1 Pore Formation in the E. coli Inner Membrane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying colicin E1 pore formation in the inner membrane of Escherichia coli. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of bacteriology, membrane protein biophysics, and antimicrobial drug discovery.
Introduction to this compound
This compound is a plasmid-encoded bacteriocin, a type of protein toxin, produced by and active against E. coli and closely related bacteria.[1][2] It belongs to the group A colicins, which utilize the Tol protein system for translocation across the periplasm.[1][2][3] The cytotoxic activity of this compound stems from its C-terminal domain, which forms a voltage-gated ion channel in the inner membrane of susceptible cells.[4][5][6] This channel dissipates the cell's membrane potential, disrupting essential cellular processes and ultimately leading to cell death.[4][5][7] The study of this compound provides a valuable model system for understanding protein translocation across membranes, the function of voltage-gated channels, and the mechanisms of toxin action.[8][9]
The Multi-Step Mechanism of Pore Formation
The action of this compound is a sequential process involving receptor binding, translocation across the outer membrane and periplasm, and finally, insertion into the inner membrane to form a pore.
Receptor Binding and Translocation
Initially, the central receptor-binding domain of this compound recognizes and binds to the vitamin B12 receptor, BtuB, an outer membrane protein.[4][10] Following this initial binding, the N-terminal translocation domain interacts with the TolC protein, which forms a channel through the outer membrane.[1][2][4][10] The colicin is then thought to be translocated through the TolC channel into the periplasm, likely in a partially unfolded state.[4] The translocation across the periplasm to the inner membrane is mediated by the Tol-Pal system of proteins.[4]
Caption: The signaling pathway of this compound from the extracellular space to the inner membrane.
Inner Membrane Insertion and Pore Formation
Upon reaching the inner membrane, the C-terminal pore-forming domain of this compound, which consists of a bundle of ten α-helices, undergoes a significant conformational change.[5][6][7] This process is driven by the transmembrane potential. A key structural feature for membrane insertion is a hydrophobic helical hairpin, which is believed to initiate the penetration of the lipid bilayer.[4][7] This insertion leads to the formation of a voltage-gated ion channel that allows the passage of ions, depolarizing the membrane.[7][8] The current model for the pore is a toroidal lipidic pore, where the protein induces a high curvature in the bilayer.[7]
Quantitative Data on the this compound Pore
The biophysical properties of the this compound channel have been extensively characterized, primarily through in vitro experiments using planar lipid bilayers.
Table 1: Biophysical Properties of the this compound Channel
| Property | Value(s) | Conditions |
| Single-Channel Conductance | 10-20 pS | In 1 M KCl, pH 5.0 |
| 60 pS | In 1 M KCl, pH 4.0 | |
| Ion Selectivity | Anion selective (Cl⁻ over K⁺) | In neutral membranes |
| Cation selective | In negatively charged membranes at pH > 5 | |
| Pore Diameter | At least 8 Å | Based on reversal potential measurements with large ions |
| Voltage Gating | Opens with cis-positive voltages | Planar lipid bilayer experiments |
| Closes with cis-negative voltages | Planar lipid bilayer experiments | |
| Inactivates at large positive voltages (>80 mV) | Planar lipid bilayer experiments | |
| pH Dependence | Channel activity is maximal at acidic pH (<5) | In vitro studies |
Key Experimental Protocols
The elucidation of the this compound pore-forming mechanism has been made possible by a variety of sophisticated experimental techniques. The following sections detail the methodologies for two of the most crucial assays.
Planar Lipid Bilayer Assay
This technique allows for the direct measurement of the electrical properties of single ion channels.
Experimental Workflow:
Caption: A simplified workflow for a planar lipid bilayer experiment to study this compound.
Detailed Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylserine) in an organic solvent (e.g., n-decane) across a small aperture in a Teflon partition separating two aqueous chambers (cis and trans).
-
Electrophysiological Setup: Ag/AgCl electrodes are placed in both chambers to apply a transmembrane voltage and measure the resulting current. The chambers are filled with a buffered salt solution (e.g., KCl).
-
This compound Addition: Purified this compound is added to the cis chamber.
-
Channel Insertion and Recording: A voltage is applied across the bilayer. The insertion of a single this compound molecule and the subsequent opening and closing of the channel are observed as discrete steps in the recorded current.
-
Data Acquisition and Analysis: The current traces are amplified, filtered, and digitized. Analysis of these recordings allows for the determination of single-channel conductance, ion selectivity (by measuring reversal potentials under ion gradients), and the voltage- and pH-dependence of channel gating.[11][12][13]
Liposome (B1194612) Leakage Assay
This assay is used to assess the ability of this compound to permeabilize lipid vesicle membranes.
Experimental Workflow:
Caption: A streamlined workflow for a liposome leakage assay.
Detailed Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a multilamellar vesicle suspension through polycarbonate filters of a defined pore size. The liposomes are formed in a buffer containing a fluorescent dye and its quencher at concentrations that result in efficient fluorescence quenching (e.g., ANTS and DPX).[14][15]
-
Removal of External Dye: The external, unencapsulated dye and quencher are removed by size-exclusion chromatography.
-
Leakage Measurement: The liposome suspension is placed in a fluorometer cuvette. This compound is added to the suspension, and the fluorescence intensity is monitored over time.
-
Data Analysis: The formation of pores by this compound leads to the leakage of the dye and quencher from the liposomes. The resulting dilution in the external medium separates the dye from the quencher, leading to an increase in fluorescence (dequenching). The percentage of leakage is calculated relative to the maximum fluorescence obtained by lysing the liposomes with a detergent (e.g., Triton X-100).[15][16] This assay can be adapted to estimate the pore size by encapsulating fluorescently labeled dextrans of varying molecular weights.[16] The addition of this compound to liposomes has been shown to induce the transmembrane diffusion (flip-flop) of lipids, which correlates with the release of fluorescent dye.[17][18]
Conclusion and Future Perspectives
The study of this compound has significantly advanced our understanding of protein-membrane interactions and the function of voltage-gated ion channels. The detailed biophysical characterization and the development of robust in vitro assays have provided a solid framework for dissecting its mechanism of action. Future research employing advanced structural biology techniques, such as cryo-electron microscopy, will be instrumental in obtaining high-resolution structures of the this compound pore in a membrane-bound state. Such insights will not only be of fundamental scientific interest but could also pave the way for the rational design of novel antimicrobial agents that target the bacterial cell membrane.
References
- 1. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. rcsb.org [rcsb.org]
- 6. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pore Formation - Proteopedia, life in 3D [proteopedia.org]
- 8. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colicin import and pore formation: a system for studying protein transport across membranes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Channels formed by this compound in planar lipid bilayers are large and exhibit pH-dependent ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: the role of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibp.cas.cn [ibp.cas.cn]
- 17. Induction of lipid flip-flop by this compound - a hallmark of proteolipidic pore formation in liposome membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Domains of Colicin E1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional organization of colicin E1, a bacteriocin (B1578144) produced by Escherichia coli. The document delves into the distinct domains of the protein, their roles in its cytotoxic activity, and the experimental methodologies used to elucidate their function. This information is of particular relevance to researchers in the fields of microbiology, structural biology, and drug development, offering insights into protein-protein interactions, membrane translocation, and potential avenues for novel antimicrobial strategies.
Introduction to this compound
This compound is a plasmid-encoded protein toxin that kills susceptible E. coli cells by forming a voltage-gated ion channel in the cytoplasmic membrane, leading to dissipation of the cell's energy stores.[1] Like many bacterial toxins, this compound possesses a modular, multi-domain architecture, with each domain responsible for a specific step in its mechanism of action: receptor binding, translocation across the outer membrane, and ultimately, cell killing.[2]
Structural and Functional Domains
This compound is a 522-amino acid protein with a molecular weight of approximately 57.3 kDa. It is organized into three distinct functional domains: an N-terminal Translocation (T) domain, a central Receptor-binding (R) domain, and a C-terminal Cytotoxic (C) domain.[2]
Translocation (T) Domain
The N-terminal T-domain is responsible for the translocation of the colicin across the outer membrane of the target cell.[3] This process is mediated by the outer membrane protein TolC.[3] A specific region within the T-domain, termed the "TolC box," spanning approximately residues 100-120, has been identified as essential for this interaction.[2]
Receptor-Binding (R) Domain
The central R-domain mediates the initial, high-affinity binding of this compound to the outer membrane of the target cell.[2] It recognizes and binds to the vitamin B12 receptor, BtuB.[3] This binding event is crucial for concentrating the toxin on the cell surface prior to translocation.[3]
Cytotoxic (C) Domain
The C-terminal C-domain harbors the cytotoxic activity of this compound.[3] This domain forms a voltage-gated ion channel in the inner membrane of the target cell, leading to depolarization and cell death.[4] The structure of the 190-residue channel-forming domain has been solved and is known to be composed of ten alpha-helices.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the structural domains of this compound.
| Protein/Domain | Amino Acid Residues (Approximate) | Molecular Weight (kDa) | Binding Partner | Dissociation Constant (Kd) | Reference |
| Full-length this compound | 1 - 522 | 57.3 | - | - | |
| Translocation (T) Domain | 1 - 190 | ~21 | TolC | ~1 µM (for T-domain peptide) | |
| Receptor-Binding (R) Domain | 191 - 337 | ~16 | BtuB | 43.6 ± 4.9 nM (for Colicin E3 R-domain peptide with Ca2+) | [5] |
| Cytotoxic (C) Domain | 338 - 522 | 21.2 (for 190-residue fragment) | Inner Membrane | - | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the multi-step process of this compound intoxication, from initial receptor binding to the formation of a lethal ion channel.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Recombinant this compound Expression and Purification
This protocol describes the expression of His-tagged this compound in E. coli and its subsequent purification using a combination of ion-exchange and size-exclusion chromatography.
Experimental Workflow:
Methodology:
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged cea gene (encoding this compound).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at 30°C.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification:
-
Ion-Exchange Chromatography:
-
Load the clarified lysate onto a Q-Sepharose (anion exchange) column pre-equilibrated with lysis buffer.
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of NaCl (e.g., 0.3-1 M) in the lysis buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Load the concentrated sample onto a Superdex 200 (size-exclusion) column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions corresponding to the expected molecular weight of this compound.
-
-
-
Purity Assessment:
-
Assess the purity of the final protein sample by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using an anti-His tag antibody.
-
Site-Directed Mutagenesis of the cea Gene
This protocol outlines a method for introducing specific point mutations into the cea gene to study the functional role of individual amino acid residues.
Methodology:
-
Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired nucleotide change. The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) with the plasmid containing the wild-type cea gene as a template and the mutagenic primers.
-
The PCR cycling parameters should be optimized for the specific plasmid and primers. A typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Digest the parental, methylated DNA template by adding DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.
-
-
Transformation and Screening:
-
Transform competent E. coli cells with the DpnI-treated PCR product.
-
Plate the transformed cells on selective agar (B569324) plates and incubate overnight.
-
Isolate plasmid DNA from individual colonies and screen for the desired mutation by DNA sequencing.
-
In Vitro Channel Formation Assay using Planar Lipid Bilayers
This protocol describes a method to reconstitute purified this compound into an artificial lipid bilayer to measure its channel-forming activity.
Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer across a small aperture (100-200 µm) in a Teflon partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
The lipid solution typically consists of a 1:1 mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) dissolved in n-decane.
-
-
Protein Reconstitution:
-
Add a small amount of purified this compound (in the ng/mL range) to the cis chamber.
-
Monitor the electrical capacitance and conductance of the bilayer to confirm protein insertion.
-
-
Electrophysiological Recording:
-
Apply a transmembrane voltage using Ag/AgCl electrodes connected to a patch-clamp amplifier.
-
Record the ionic current flowing through the bilayer. The appearance of discrete, stepwise increases in current indicates the formation of single channels.
-
Analyze the single-channel conductance, ion selectivity, and voltage-dependence of the this compound channels.
-
Conclusion
The modular, multi-domain structure of this compound is a testament to the efficiency of bacterial protein toxins. A thorough understanding of each domain's structure and function is critical for elucidating the intricate mechanisms of bacterial warfare and for the development of novel protein-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this fascinating and important protein.
References
The Mode of Action of Colicin E1: A Technical Guide for Researchers
An In-depth Analysis of the Cytotoxic Mechanisms of a Pore-Forming Bacteriocin Against Escherichia coli
Introduction
Colicins are a class of bacteriocins—proteinaceous toxins produced by bacteria to kill other, closely related bacteria. Colicin E1 (ColE1), produced by and lethal to certain strains of Escherichia coli, is a paradigm for the study of protein translocation across membranes, voltage-gated channel formation, and receptor-mediated cell entry.[1][2] It belongs to the group A colicins and executes its cytotoxic effect by forming a voltage-dependent ion channel in the cytoplasmic membrane of target cells, which leads to the dissipation of the membrane potential and ultimately, cell death.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, from initial receptor binding to the final cytotoxic pore formation, intended for researchers in microbiology, structural biology, and drug development.
Molecular Architecture of this compound
This compound, like other channel-forming colicins, is a modular protein comprised of three distinct functional domains:[3][5]
-
N-terminal Translocation Domain (T-domain): This domain is responsible for the transport of the colicin across the target cell's outer membrane and periplasm. It contains specific motifs that interact with the Tol protein system.[5][6]
-
Central Receptor-binding Domain (R-domain): This domain mediates the initial, high-affinity binding to a specific receptor on the outer membrane of the target E. coli cell.[3][5]
-
C-terminal Cytotoxic Domain (C-domain): This is the "killing" domain. For this compound, this domain forms a voltage-gated ion channel in the cytoplasmic membrane, leading to depolarization and cell death.[1][3]
The Step-by-Step Mechanism of Action
The lethal action of this compound against a sensitive E. coli cell is a multi-step process involving receptor recognition, translocation across the cell envelope, and insertion into the inner membrane.
Step 1: Receptor Binding on the Outer Membrane
The process begins with the R-domain of this compound binding to the BtuB protein , the vitamin B12 receptor, on the outer membrane of the target cell.[5][7][8] This initial binding is a high-affinity interaction that effectively tethers the colicin to the cell surface, increasing its local concentration.[7][9] Studies have shown that the binding epitope for ColE1 on BtuB primarily involves the hydrophobic domain A (loops 1 + 2) of the receptor.[10]
Step 2: Translocation Across the Cell Envelope
Following its attachment to BtuB, this compound engages a secondary protein system for translocation into the cell. This process is complex and involves multiple components of the cell envelope.
-
Engagement of the TolC Channel: The T-domain of ColE1 hijacks the TolC protein , an outer membrane channel that is normally involved in the efflux of drugs and other toxins.[11][12][13] The binding of ColE1 to BtuB is a prerequisite for its subsequent interaction with TolC.[7][13] Recent cryo-electron microscopy studies have revealed that the this compound translocation domain binds inside the TolC pore as an "open hinge," a significant conformational change from its unbound state.[11][12][14] This interaction effectively plugs the TolC channel.[11][12]
-
Role of the Tol-Pal System: After crossing the outer membrane via TolC, the T-domain interacts with components of the periplasmic Tol-Pal system . Specifically, this compound requires the TolA protein for its transit through the periplasm.[6][15] The T-domain contains a "TolA box," a conserved motif essential for this interaction.[8] Deletion studies of TolA's alpha-helical domain have shown that while the cytotoxicity of other group A colicins is severely diminished, ColE1 activity is only minimally affected, suggesting a distinct interaction mechanism with TolA.[15]
-
OmpT Protease Inactivation: Target cells have a defense mechanism against this compound. The outer membrane protease OmpT can cleave ColE1 after it has bound to BtuB, but before it can effectively translocate.[8][13] This cleavage occurs in the N-terminal T-domain and removes the TolA box, rendering the colicin inactive.[8]
The overall translocation pathway is depicted below.
Step 3: Pore Formation in the Inner Membrane
The final step is the insertion of the C-terminal cytotoxic domain into the inner (cytoplasmic) membrane.[1] This domain refolds and inserts a hydrophobic helical hairpin into the lipid bilayer, which initiates the formation of a toroidal pore.[7][16]
This pore functions as a voltage-gated ion channel that disrupts the cell's membrane potential.[1][7] The channel is sufficiently large to allow the passage of ions like K+, leading to a rapid depolarization of the membrane.[1][17] The collapse of the proton motive force halts ATP synthesis and other essential cellular processes, ultimately resulting in cell death.[7][17] The channel-forming activity is enhanced at acidic pH.[16][18]
The Immunity Mechanism: Self-Protection
E. coli cells that produce this compound are immune to its effects because the ColE1 plasmid also encodes a specific immunity protein (ImmE1) .[7][19] ImmE1 is a small, 13 kDa integral membrane protein with three transmembrane helices that resides in the cytoplasmic membrane.[20][21] It protects the cell by directly interacting with the C-terminal channel-forming domain of any incoming this compound, preventing it from inserting into the membrane and forming a lethal pore.[8][20] The specificity of this interaction is high; ImmE1 provides potent protection against ColE1 but is less effective against other pore-forming colicins.[20]
Quantitative Data on this compound Activity
The following table summarizes key quantitative parameters associated with the mode of action of this compound.
| Parameter | Value / Range | Description | Reference(s) |
| Binding Affinity (Kd) | ~10-8 M | Dissociation constant for the binding of this compound R-domain to the BtuB receptor. | [9] |
| Channel Conductance | Sufficiently large | The conductance of the ColE1 channel is large enough to depolarize the E. coli cytoplasmic membrane. | [1] |
| Cytotoxicity (Killing Time) | < 5 minutes | This compound can rapidly kill sensitive cells, with significant effects observed within minutes of exposure. | [22] |
| Immunity Titer | 104 to 105-fold | Cells expressing the ImmE1 protein can withstand a concentration of ColE1 that is 10,000 to 100,000 times greater than what is needed to kill sensitive (imm-) cells. | [20] |
| Immunity Protein Size | 113 amino acids (~13 kDa) | The size of the ImmE1 protein. | [19] |
Key Experimental Protocols
Detailed methodologies are crucial for studying the complex mode of action of this compound. Below are outlines of key experimental protocols.
Protocol 1: this compound Cytotoxicity (Spot) Assay
This assay is used to determine the sensitivity of E. coli strains to this compound and to quantify the colicin's activity.
Methodology:
-
Prepare Target Cell Lawn: Grow the sensitive E. coli strain to the mid-log phase in a rich medium (e.g., LB broth). Mix a small volume of the culture with molten soft agar (B569324) (e.g., 0.7% agar) and pour it over a solid agar plate to create a uniform lawn of bacteria. Let the overlay solidify.
-
Prepare Colicin Dilutions: Prepare a serial dilution series of the this compound sample (from a cell-free extract or purified stock) in a suitable buffer (e.g., phosphate-buffered saline).
-
Spotting: Carefully spot a small volume (e.g., 5-10 µL) of each dilution onto the surface of the bacterial lawn. Allow the spots to dry completely.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Observe the plates for zones of clearing (halos) where the colicin has killed the bacteria. The titer of the colicin stock is determined as the reciprocal of the highest dilution that produces a clear zone of inhibition.
References
- 1. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Colicin - Wikipedia [en.wikipedia.org]
- 4. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purdue Biological Sciences: William Cramer Lab: The Colicin Translocon [bio.purdue.edu]
- 6. Colicin Import into Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Proteopedia, life in 3D [proteopedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Binding domains of colicins E1, E2 and E3 in the receptor protein BtuB of Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 11. This compound opens its hinge to plug TolC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial steps of this compound import across the outer membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elifesciences.org [elifesciences.org]
- 15. The TolA protein interacts with this compound differently than with other group A colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pore Formation - Proteopedia, life in 3D [proteopedia.org]
- 17. The mechanism of colicin E 1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamic properties of the this compound ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folded state of the integral membrane this compound immunity protein in solvents of mixed polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Intricate Gateway: Unraveling the Roles of BtuB and TolC in Colicin E1 Uptake
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Colicin E1, a potent bacteriocin (B1578144) produced by Escherichia coli, employs a sophisticated multi-step process to breach the outer membrane of susceptible bacteria, ultimately leading to cell death. This process is critically dependent on a "two-receptor" system involving the vitamin B12 receptor, BtuB, and the channel-tunnel protein, TolC. This technical guide provides an in-depth examination of the molecular mechanisms governing this compound uptake, with a specific focus on the distinct and coordinated roles of BtuB and TolC. We will explore the sequential binding events, the structural rearrangements involved, and the energetic requirements of translocation. Furthermore, this guide furnishes detailed experimental protocols for key assays used to investigate this system and presents quantitative binding data to inform future research and therapeutic development.
Introduction: The this compound Arsenal
Colicins are a diverse family of protein toxins that mediate intraspecies competition among E. coli strains. This compound (ColE1), a 522-residue protein, belongs to the group A colicins, which utilize the Tol-Pal system for their import.[1][2] Structurally, ColE1 is organized into three distinct functional domains: an N-terminal translocation (T) domain, a central receptor-binding (R) domain, and a C-terminal cytotoxic pore-forming (C) domain.[3][4] The successful delivery of the C-domain to the inner membrane, where it forms a voltage-gated ion channel leading to depolarization and cell death, is contingent upon the coordinated action of the T and R domains with host cell outer membrane proteins.[5][6]
The translocation of the large (57 kDa) this compound molecule across the formidable barrier of the Gram-negative outer membrane is a central question in its mechanism of action. It is now well-established that ColE1 hijacks two key outer membrane proteins: BtuB and TolC.[7][8] This guide will dissect the intricate interplay between these two proteins in the initial, critical stages of this compound intoxication.
The Primary Docking Site: BtuB
The first step in this compound's assault is its recognition and binding to the outer membrane vitamin B12 transporter, BtuB.[7][8] This interaction is mediated by the central R-domain of this compound.
Function of BtuB in this compound Uptake
BtuB serves as the high-affinity primary receptor for this compound.[9] This initial binding event is crucial for concentrating the colicin on the cell surface, thereby increasing the probability of subsequent interactions required for translocation.[6][10] The binding of the this compound R-domain to BtuB is a critical prerequisite for the subsequent engagement of the T-domain with TolC.[6][7]
Structural Insights into the ColE1-BtuB Interaction
BtuB is a 22-stranded β-barrel protein with a "plug" domain that occludes the channel.[10] While the structure of the full ColE1-BtuB complex has not been resolved, studies on the homologous colicin E3 have provided valuable insights. These studies show that the colicin R-domain, a long coiled-coil structure, binds to the extracellular loops of BtuB.[11] This interaction is thought to induce conformational changes in both the colicin and the receptor, priming the system for the next stage of uptake.
The Translocation Channel: TolC
Following its attachment to BtuB, the N-terminal T-domain of this compound engages with TolC, a versatile outer membrane protein that is also a key component of multidrug efflux pumps.[4][12]
The Dual Role of TolC in Import and Efflux
TolC is a remarkable protein that forms a continuous channel-tunnel extending from the outer membrane across the periplasm.[10] While its primary physiological role is in the export of toxins and antibiotics, this compound has evolved to exploit this channel for its own import, effectively reversing its normal function.[4] The uptake of this compound is strictly dependent on the presence of TolC.[13]
The ColE1-TolC Interaction: A Lower Affinity but Essential Step
The interaction between the this compound T-domain and TolC is of lower affinity compared to the R-domain's binding to BtuB and is dependent on the initial BtuB binding event.[6][7] This sequential binding ensures a directed and efficient translocation process. A specific region within the T-domain, termed the "TolC box" (residues 100-120), has been identified as essential for binding to TolC and for the cytotoxicity of this compound.[11][12] Recent cryo-electron microscopy studies have revealed that the this compound T-domain binds within the TolC pore as an open hinge, inducing a dilation of the periplasmic aperture of TolC.[7][8]
The Translocation Pathway: A Step-by-Step Model
The uptake of this compound across the outer membrane can be conceptualized as a sequential, multi-step process. The following diagram illustrates the key events in this pathway.
Quantitative Analysis of this compound Interactions
Quantitative data on the binding affinities between this compound and its receptors are crucial for a complete understanding of the uptake mechanism. While data for the ColE1-TolC interaction is limited, studies have provided insights into the high-affinity binding to BtuB.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| This compound R-domain - BtuB | Not specified | ~10⁻⁸ M | [9] |
| Colicin E3 peptide - BtuB | Fluorescence Polarization | 43.6 ± 4.9 nM (in presence of Ca²⁺) | [14] |
| This compound T-domain - TolA | Surface Plasmon Resonance | 0.6 µM | [15] |
Experimental Protocols
The study of this compound uptake relies on a variety of specialized experimental techniques. This section provides detailed methodologies for some of the key assays.
This compound Cytotoxicity Assay (Liquid Culture)
This protocol assesses the ability of this compound to kill susceptible E. coli cells in a liquid culture.
Materials:
-
Susceptible E. coli strain (e.g., K361)
-
Tryptone broth
-
Purified this compound
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Grow the susceptible E. coli strain in tryptone broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the cell culture to a starting OD₆₀₀ of approximately 0.1 in fresh, pre-warmed tryptone broth.
-
Prepare serial dilutions of purified this compound in tryptone broth.
-
In a 96-well microplate, add 180 µL of the diluted cell culture to each well.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a control well with 20 µL of buffer.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
Calculate the percentage of surviving cells relative to the untreated control.
In Vivo Cross-linking of this compound-Receptor Complexes
This protocol is used to capture transient protein-protein interactions between this compound and its receptors in living cells.
Materials:
-
E. coli strain expressing the receptors of interest
-
Purified this compound
-
Phosphate-buffered saline (PBS)
-
Membrane-permeable cross-linker (e.g., dithiobis(succinimidylpropionate) - DSP)
-
Lysis buffer
-
Sonciator or French press
-
Affinity purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Grow E. coli cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Harvest the cells by centrifugation and wash them multiple times with cold PBS.
-
Resuspend the cells in PBS and add purified this compound. Incubate at 37°C for a specified time to allow binding.
-
Add the cross-linker (e.g., DSP to a final concentration of 0.5-1 mM) and incubate for a further 30 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Wash the cells to remove excess cross-linker.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Perform affinity purification to isolate the protein of interest and its cross-linked partners.
-
Analyze the purified complexes by SDS-PAGE and Western blotting.
Single-Molecule Fluorescence Microscopy
This advanced technique allows for the direct visualization of individual this compound molecules interacting with the bacterial cell surface.
Materials:
-
Fluorescently labeled this compound (e.g., with Cy3 or Cy5)
-
Susceptible E. coli cells
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare a clean microscope slide and coat it with a suitable agent (e.g., poly-L-lysine) to immobilize the bacteria.
-
Wash and resuspend the susceptible E. coli cells in an appropriate buffer.
-
Add the cells to the coated slide and allow them to adhere.
-
Introduce the fluorescently labeled this compound to the slide.
-
Image the sample using a TIRF microscope, which selectively excites fluorophores near the coverslip, reducing background fluorescence.
-
Record time-lapse movies to observe the binding, diffusion, and potential translocation events of single this compound molecules.
-
Analyze the movies to determine binding kinetics, diffusion coefficients, and localization patterns.
Implications for Drug Development
A thorough understanding of the this compound uptake mechanism, particularly the roles of BtuB and TolC, presents several opportunities for novel drug development strategies:
-
Targeting BtuB: Developing small molecules or peptides that block the this compound binding site on BtuB could act as potent inhibitors of colicin activity.
-
Exploiting the TolC Gateway: The ability of the this compound T-domain to engage and translocate through TolC could be harnessed to deliver other cytotoxic payloads into Gram-negative bacteria. Chimeric proteins fusing a therapeutic agent to the ColE1 T-domain could utilize this pathway for targeted delivery.
-
Sensitizing Bacteria to Existing Antibiotics: As TolC is a component of multidrug efflux pumps, agents that bind to and occlude the TolC channel, inspired by the this compound T-domain, could potentially block efflux and re-sensitize resistant bacteria to conventional antibiotics.
Conclusion
The uptake of this compound is a paradigm of how a bacterial toxin can evolve to exploit host cell machinery for its own entry. The sequential and coordinated actions of BtuB and TolC provide a fascinating example of a two-receptor system. BtuB acts as a high-affinity anchor, concentrating the colicin at the cell surface, while TolC provides the channel for the T-domain to traverse the outer membrane. The intricate details of these interactions, from the binding affinities to the structural dynamics, continue to be an active area of research. A deeper understanding of this process will not only illuminate fundamental aspects of protein translocation but also pave the way for the development of novel antimicrobial agents that can either block this pathway or exploit it for therapeutic purposes.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. In vivo cross-linking and co-immunoprecipitation procedure to analyze nuclear tRNA export complexes in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. The this compound TolC Box: Identification of a Domain Required for this compound Cytotoxicity and TolC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. visionpublisher.info [visionpublisher.info]
- 6. researchgate.net [researchgate.net]
- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colicin Import into Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Colicin E1 Cytotoxic Domain: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, exerts its cytotoxic effect through a sophisticated mechanism involving receptor binding, translocation across the outer membrane, and ultimately, the formation of a voltage-gated ion channel in the inner membrane. This depolarizes the target cell, leading to its death. This in-depth technical guide provides a comprehensive overview of the structure and function of the this compound cytotoxic domain, with a focus on its pore-forming activity. It details the structural architecture of the domain, the molecular interactions governing its translocation and membrane insertion, and the mechanism of channel gating. This document also includes quantitative data on its cytotoxic and channel activities, along with detailed experimental protocols for key characterization assays, to serve as a valuable resource for researchers in the fields of microbiology, structural biology, and drug development.
Introduction
Colicins are a class of protein antibiotics that are produced by and are lethal to Escherichia coli and closely related bacteria. They are classified based on their receptor-binding and translocation mechanisms, as well as their cytotoxic activities. This compound belongs to the group A colicins, which utilize the Tol system for translocation across the periplasm. Its cytotoxic activity resides in its C-terminal domain, which forms a voltage-gated ion channel in the cytoplasmic membrane of susceptible cells, leading to dissipation of the membrane potential and cell death. The intricate mechanism of this compound action, from cell surface recognition to membrane disruption, presents a fascinating case study in protein translocation and toxin function, and offers potential avenues for the development of novel antimicrobial agents.
Domain Architecture of this compound
This compound is a multi-domain protein, a common feature among colicins, with each domain responsible for a specific step in its mode of action. The protein consists of three distinct functional domains:
-
N-terminal Translocation (T) Domain: This domain is responsible for the translocation of the colicin across the outer membrane. It interacts with components of the Tol translocation system, including TolC. A specific 21-residue segment within the T-domain, termed the "TolC box" (residues 100-120), is essential for cytotoxicity and binding to TolC.
-
Central Receptor-binding (R) Domain: This domain mediates the initial, high-affinity binding of this compound to its specific receptor on the outer membrane of the target cell, the vitamin B12 receptor BtuB.
-
C-terminal Cytotoxic (C) Domain: This domain carries the lethal activity of the protein. In the case of this compound, this is a pore-forming domain that inserts into the cytoplasmic membrane to form an ion channel.
Caption: Domain organization of this compound.
Structure of the Cytotoxic Domain
The cytotoxic, pore-forming domain of this compound is a globular structure composed of 10 alpha-helices. The crystal structure of the 190-residue channel-forming domain has been solved at 2.5 Å resolution. This structure reveals a three-layered arrangement of these helices (layers A, B, and C).
A key feature of this domain is a central hydrophobic helical hairpin, located in layer B, which is proposed to be the primary anchor for the membrane-bound form of the protein. This hairpin is crucial for initiating the insertion into the lipid bilayer. The extended N-terminal helix I of this domain connects it to the rest of the this compound molecule, and the loop between helices I and II may function as a hinge, allowing for reorientation of the domain upon membrane binding.
The surface of the domain also presents a set of conserved, positively charged residues on layer C, which are thought to mediate the initial electrostatic docking of the domain to the negatively charged surface of the inner membrane. A large internal cavity between layers B and C is hypothesized to allow these layers to disengage, facilitating the unfolding of the molecule on the membrane surface, a necessary step for insertion.
Mechanism of Action: From Receptor to Pore
The cytotoxic action of this compound is a multi-step process that involves translocation across the outer membrane and subsequent insertion into the inner membrane to form a pore.
Translocation Across the Outer Membrane
The journey of this compound into the target cell begins with the binding of its R-domain to the BtuB receptor on the outer membrane. This initial binding event is thought to concentrate the colicin on the cell surface and facilitate its subsequent interaction with the TolC protein. TolC, a channel-tunnel protein that spans the outer membrane and periplasm, serves as the translocator for this compound. The N-terminal T-domain of this compound, specifically the "TolC box," interacts with TolC, initiating the translocation of the unfolded colicin polypeptide through the TolC channel into the periplasm.
Caption: Translocation pathway of this compound.
Membrane Insertion and Pore Formation
Once in the periplasm, the cytotoxic C-domain of this compound interacts with the inner membrane. This process is facilitated by the inner membrane Tol system, including TolA. The insertion of the pore-forming domain into the cytoplasmic membrane is a complex process that involves a significant conformational change from its water-soluble state to a membrane-inserted state.
The initial interaction is thought to be electrostatic, with the positively charged residues on the surface of the cytotoxic domain docking with the negatively charged phospholipids (B1166683) of the inner membrane. This is followed by the insertion of the hydrophobic helical hairpin, which acts as an anchor in the membrane. This insertion perturbs the lipid bilayer and facilitates the subsequent insertion of other, more hydrophilic helices that line the aqueous pore. The final structure is a "toroidal" pore, where the pore is lined by both the alpha-helices of the colicin and the head groups of the membrane phospholipids.
The opening of the this compound channel is voltage-gated, meaning it is dependent on the transmembrane potential. A negative inside potential is required to open the channel. A specific 36-residue segment (residues 425-460) has been identified as a voltage-sensitive region that inserts into the membrane when the channel is activated by the membrane potential and is extruded when the potential is removed. The channel is also regulated in a lipid-dependent manner, with a histidine residue at position 440 playing a key role in controlling the channel's opening.
Quantitative Data
The cytotoxic and channel-forming activities of this compound have been quantified in various studies. The following tables summarize some of the key quantitative data available in the literature.
Table 1: Cytotoxicity of this compound
| Target Strain | This compound Concentration (ng/mL) | Exposure Time | Survival (%) | Effective Multiplicity | Reference |
| E. coli K361 | 128 | 3 min | <0.01 | ~13 | |
| E. coli K361 | 256 | 3 min | <0.01 | 12.9 | |
| E. coli wild-type | 4.4 x 10-10 M | 20 min | Varies with protector peptide | - |
Table 2: this compound Channel Properties
| Property | Value | Conditions | Reference |
| Channel Conductance | Sufficient to depolarize E. coli cytoplasmic membrane | In vivo | |
| Voltage-gating threshold (in vivo) | 85 +/- 10 mV | pH 6.8 | |
| Voltage-gating threshold (in vivo) | 110 +/- 5 mV | pH 7.8 | |
| Optimal Membrane Surface Potential for Channel Activity | ~ -60 mV | In vitro, 0.1 M ionic strength |
Interaction with Immunity Protein
Colicin-producing cells protect themselves from the action of their own toxin by synthesizing a specific immunity protein. The immunity protein for this compound (ImmE1) is an integral membrane protein that resides in the inner membrane. It specifically interacts with the C-terminal pore-forming domain of this compound, thereby neutralizing its channel-forming activity. This interaction is highly specific, and the immunity protein for one type of colicin generally does not provide protection against other colicins. Studies involving mutagenesis and the creation of hybrid colicin proteins have identified specific residues in the pore-forming domain that are critical for recognition by the immunity protein. For instance, residue 448 at the N-terminus of helix VI and residues 470, 472, and 474 at the C-terminus of helix VII have been shown to be important for the interaction with the ImmE1 protein.
Caption: Interaction of this compound with its immunity protein.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study the structure and function of the this compound cytotoxic domain.
This compound Expression and Purification
Objective: To obtain pure, active this compound for structural and functional studies.
Methodology:
-
Expression:
-
The gene encoding this compound is typically cloned into an expression vector (e.g., pT7-7) under the control of an inducible promoter (e.g., T7 promoter).
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of 0.6-0.8).
-
Gene expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cells are harvested by centrifugation after a period of induction (e.g., 3-4 hours).
-
-
Purification:
-
The cell pellet is resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble this compound is subjected to a series of chromatographic steps. This may include:
-
Ion-exchange chromatography: To separate proteins based on their net charge.
-
Affinity chromatography: If the colicin is expressed with a tag (e.g., His-tag), this method provides high specificity.
-
Size-exclusion chromatography: To separate proteins based on their size and to obtain a highly pure and homogenous sample.
-
-
The purity of the final protein sample is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay.
-
In Vivo Cytotoxicity Assay (Spot Test)
Objective: To determine the cytotoxic activity of this compound against susceptible E. coli strains.
Methodology:
-
Preparation of Indicator Cells:
-
A susceptible E. coli strain (e.g., K17) is grown in liquid medium to mid-log phase.
-
A lawn of the indicator cells is prepared by spreading a small volume of the culture onto an agar (B569324) plate.
-
-
Spotting of Colicin:
-
Serial dilutions of the purified this compound are prepared.
-
A small volume (e.g., 5-10 µL) of each dilution is spotted onto the surface of the indicator cell lawn.
-
The plates are incubated at 37°C overnight.
-
-
Analysis:
-
The cytotoxicity is determined by observing the formation of clear zones of growth inhibition where the colicin was spotted.
-
The titer of the colicin is expressed as the reciprocal of the highest dilution that produces a clear zone.
-
In Vitro Channel Activity Assay (Planar Lipid Bilayer)
Objective: To measure the ion channel forming activity of the this compound cytotoxic domain in a controlled, artificial membrane system.
Methodology:
-
Formation of Planar Lipid Bilayer:
-
A planar lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. The lipid solution (e.g., a mixture of synthetic phospholipids in an organic solvent) is painted across the aperture.
-
The formation of a stable bilayer is monitored by measuring its electrical capacitance.
-
-
Addition of Colicin:
-
The purified this compound cytotoxic domain is added to one of the aqueous compartments (the cis side).
-
A transmembrane potential is applied across the bilayer using a voltage clamp apparatus.
-
-
Measurement of Channel Activity:
-
The formation of ion channels is detected as stepwise increases in the transmembrane current.
-
The single-channel conductance, ion selectivity, and voltage-gating properties of the channel can be determined by analyzing the current recordings at different voltages and ionic conditions.
-
Site-Directed Mutagenesis
Objective: To investigate the role of specific amino acid residues in the structure and function of the this compound cytotoxic domain.
Methodology:
-
Primer Design:
-
Oligonucleotide primers containing the desired mutation are designed to be complementary to the template DNA (the plasmid containing the this compound gene).
-
-
Mutagenesis Reaction:
-
A PCR-based method is typically used to introduce the mutation. The reaction mixture contains the template DNA, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
The PCR reaction amplifies the entire plasmid, incorporating the desired mutation.
-
-
Template Removal and Transformation:
-
The parental, non-mutated template DNA is digested using a specific restriction enzyme (e.g., DpnI), which only cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
The mutated plasmid is then transformed into E. coli for propagation.
-
-
Verification and Expression:
-
The presence of the desired mutation is confirmed by DNA sequencing.
-
The mutant protein is then expressed and purified, and its functional properties are compared to the wild-type protein.
-
Conclusion and Future Directions
The this compound cytotoxic domain represents a highly evolved molecular machine that efficiently targets and kills susceptible bacteria. Its multi-step mechanism, involving specific receptor recognition, translocation through a complex machinery, and the formation of a regulated ion channel, has been the subject of extensive research. The detailed structural and functional information presented in this guide provides a solid foundation for understanding the intricate workings of this potent bacteriocin.
Future research in this area could focus on several key aspects. High-resolution structural studies of the this compound-immunity protein complex would provide invaluable insights into the mechanism of neutralization. Further elucidation of the conformational changes that the cytotoxic domain undergoes during membrane insertion and pore formation will also be crucial for a complete understanding of its function. From a drug development perspective, the unique mechanism of this compound could be exploited for the design of novel antimicrobial agents that target the bacterial cell envelope. The specificity of the colicin-receptor interaction could also be harnessed to develop targeted delivery systems for other therapeutic agents. The continued study of this compound and other bacteriocins will undoubtedly continue to yield fundamental insights into protein-protein and protein-membrane interactions, and may pave the way for the development of the next generation of antibiotics.
An In-depth Technical Guide to the Early Studies of Colicin E1 Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the bactericidal activity of colicin E1, a protein antibiotic produced by some strains of Escherichia coli. The early studies, primarily from the 1960s to the 1980s, laid the groundwork for our understanding of its sophisticated mechanism of action, which involves a multi-step process of receptor binding, translocation across the outer membrane, and ultimately, the depolarization of the inner membrane through ion channel formation. This document provides a detailed overview of the key experimental findings, methodologies, and the conceptual models that emerged from this pivotal era of research.
Core Concepts of this compound Bactericidal Activity
Early investigations revealed that this compound's lethal action is a highly specific and efficient process. A key finding was that a single this compound molecule is sufficient to kill a sensitive E. coli cell, a concept known as "single-hit kinetics".[1] The overall mechanism can be conceptualized into three distinct stages:
-
Receptor Binding: this compound initiates its attack by binding to a specific receptor on the outer membrane of susceptible E. coli cells. This receptor was identified as the BtuB protein, which is also responsible for the uptake of vitamin B12.[2]
-
Translocation: Following binding to BtuB, the this compound molecule undergoes a complex translocation process to traverse the outer membrane and the periplasmic space. This process involves the recruitment of the Tol protein system, including TolC, which forms a channel through the outer membrane.[2][3]
-
Membrane Depolarization: The C-terminal domain of this compound inserts into the inner cytoplasmic membrane, where it forms a voltage-dependent ion channel.[4][5] This channel disrupts the cell's membrane potential, leading to a cascade of metabolic failures and ultimately, cell death.[6]
Quantitative Data from Early Studies
The following tables summarize key quantitative data from early research on this compound, providing insights into its potency and the biophysical properties of the channel it forms.
Table 1: Bactericidal Activity of this compound
| Parameter | Value | Experimental System | Reference |
| Killing Kinetics | Single-hit | E. coli cell survival assays | [1] |
| Multiplicity at 128 ng/ml (3 min exposure) | ~13 | E. coli K361 | [6] |
| Multiplicity at 256 ng/ml (3 min exposure) | 12.9 | E. coli K361 | [6] |
| Multiplicity at 32 ng/ml (3 min exposure) | 6.4 | E. coli K361 | [6] |
Table 2: Biophysical Properties of the this compound Ion Channel
| Parameter | Value | Experimental System | Reference |
| Average Single Channel Conductance | 20.9 ± 3.9 pS | Planar lipid bilayer | Bullock et al., 1983 |
| Average Single Channel Conductance (COOH-terminal fragment) | 19.1 ± 2.9 pS | Planar lipid bilayer | Bullock et al., 1983 |
| Minimum Channel Diameter | ~9 Å | Planar lipid bilayer with organic cations | [7] |
| Ion Selectivity | pH-dependent (anion selective at low pH, cation selective at high pH) | Planar lipid bilayer | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments that were instrumental in elucidating the bactericidal activity of this compound.
This compound Preparation and Purity Assessment
-
Production: this compound was typically produced by inducing colicinogenic strains of E. coli (e.g., E. coli K53) with mitomycin C.
-
Purification: The purification process often involved a series of column chromatography steps, such as ion-exchange and size-exclusion chromatography, to isolate this compound from other cellular proteins.
-
Purity Assessment: The purity of the this compound preparation was assessed using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to ensure a single protein band corresponding to the molecular weight of this compound.
Cell Survival and Killing Kinetics Assay
This assay was fundamental in establishing the single-hit killing mechanism of this compound.
-
Bacterial Strain: A sensitive indicator strain of E. coli (e.g., E. coli K17) was grown to mid-log phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Assay Procedure:
-
The bacterial culture was diluted to a known cell density.
-
Serial dilutions of purified this compound were prepared.
-
Aliquots of the bacterial culture were mixed with different concentrations of this compound and incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The mixtures were then serially diluted and plated on agar (B569324) plates.
-
After overnight incubation, the number of surviving colonies (colony-forming units, CFUs) was counted.
-
-
Data Analysis: The survival fraction was plotted against the this compound concentration. The resulting exponential decay curve was indicative of single-hit kinetics.
Measurement of Membrane Potential Depolarization
Early studies employed lipophilic cations to indirectly measure changes in bacterial membrane potential upon this compound treatment.
-
Probe: Radioactively labeled tetraphenylphosphonium (B101447) ion ([³H]TPP⁺) was a commonly used probe.
-
Assay Procedure:
-
Sensitive E. coli cells were grown to mid-log phase, harvested, and washed.
-
The cells were resuspended in a buffer containing [³H]TPP⁺ and allowed to equilibrate, during which the TPP⁺ would accumulate inside the cells in response to the negative-inside membrane potential.
-
This compound was added to the cell suspension.
-
At various time points, aliquots were taken, and the cells were rapidly separated from the extracellular medium by centrifugation through a layer of silicone oil.
-
The radioactivity in the cell pellet was measured to determine the intracellular concentration of TPP⁺.
-
-
Data Analysis: A decrease in the intracellular TPP⁺ concentration after the addition of this compound indicated a depolarization of the membrane potential.
In Vitro Ion Channel Reconstitution and Conductance Measurement
The ability of this compound to form ion channels was directly demonstrated by reconstituting the purified protein into artificial lipid bilayers.
-
Planar Lipid Bilayer Setup: A planar lipid bilayer was formed across a small aperture in a Teflon partition separating two aqueous compartments. The lipid solution (e.g., a solution of asolectin or a defined phospholipid mixture in n-decane) was "painted" across the aperture.
-
Reconstitution: Purified this compound was added to one of the compartments (the cis side).
-
Electrical Measurements:
-
A voltage was applied across the bilayer using a pair of electrodes.
-
The resulting current was measured with a sensitive ammeter.
-
The formation of discrete, stepwise increases in current indicated the opening of single ion channels.
-
-
Data Analysis: The magnitude of the current steps at a given voltage was used to calculate the single-channel conductance (G = I/V). The ion selectivity of the channel was determined by measuring the reversal potential under an ion concentration gradient.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key processes involved in this compound's bactericidal action and a typical experimental workflow.
Caption: The multi-step signaling pathway of this compound bactericidal activity.
Caption: Workflow for measuring membrane potential depolarization using [³H]TPP⁺.
Conclusion
The early studies on this compound provided a remarkable example of a protein toxin with a highly evolved and specific mechanism for killing bacteria. The foundational work on its single-hit kinetics, receptor-mediated uptake, and membrane-depolarizing channel activity has not only illuminated a fascinating area of microbiology but has also provided a paradigm for understanding protein-membrane interactions and the action of other bacteriocins. The experimental approaches developed during this period, though now complemented by more advanced techniques, remain conceptually central to the field. For drug development professionals, the intricate and efficient killing mechanism of this compound continues to offer inspiration for the design of novel antimicrobial agents.
References
- 1. Escherichia coli: Dose Response Experiments | QMRA [qmrawiki.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On a domain structure of this compound. A COOH-terminal peptide fragment active in membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the depolarization of the Escherichia coli cell membrane by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion selectivity of this compound: II. Permeability to organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion selectivity of this compound: modulation by pH and membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Colicin E1 Expression by the SOS Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1, a plasmid-encoded bacteriocin (B1578144) produced by Escherichia coli, is a potent antimicrobial agent that kills sensitive bacterial cells by forming pores in their cytoplasmic membrane. Its expression is tightly regulated and induced as part of the bacterial SOS response, a global network of genes activated in response to DNA damage. This intricate regulatory mechanism ensures that the production of this lethal protein is reserved for times of significant cellular stress, providing a competitive advantage to the colicin-producing bacterium. Understanding the molecular details of this regulation is crucial for researchers in microbiology and for professionals in drug development exploring novel antimicrobial strategies. This technical guide provides an in-depth overview of the core mechanisms governing this compound expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
The SOS Response: The Master Regulator of this compound Synthesis
Under normal physiological conditions, the expression of the cea gene, which encodes this compound, is kept at a very low basal level.[1] This repression is mediated by the LexA protein, a transcriptional repressor that binds to specific DNA sequences known as "SOS boxes" located within the promoter regions of SOS-regulated genes.[2] The this compound operon is a classic example of an SOS-regulated system.
Upon DNA damage, such as that induced by UV radiation or chemical agents like mitomycin C, a signaling cascade is initiated.[3] Single-stranded DNA (ssDNA) filaments, which accumulate as a result of stalled replication forks, are the primary signal for SOS induction. The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein filament.[4] This activated RecA filament (RecA*) acts as a co-protease, stimulating the autocatalytic cleavage of the LexA repressor.[5][6][7] The cleavage of LexA renders it unable to bind to the SOS boxes, leading to the de-repression of the SOS regulon, including the this compound operon, and a subsequent burst of this compound synthesis.[2][3]
The this compound Operon and its Regulation
The this compound operon consists of the cea gene (encoding this compound), the imm gene (encoding an immunity protein that protects the host cell from the lethal action of its own colicin), and the cel gene (encoding a lysis protein that facilitates the release of this compound from the cell). The expression of the cea and cel genes is driven by a common promoter that is tightly regulated by the LexA repressor.
A key feature of the this compound promoter is the presence of two overlapping SOS boxes.[2] LexA dimers bind to these sites in a cooperative manner, resulting in a high-affinity interaction and robust repression of transcription.[2] This dual binding site architecture ensures a very low level of basal expression and a sensitive, switch-like induction upon LexA cleavage.
Quantitative Aspects of this compound Regulation
The regulation of this compound expression is a finely tuned process. The following tables summarize key quantitative data related to this regulatory network.
| Parameter | Value | Reference |
| LexA Protein | ||
| Intracellular Concentration (uninduced) | ~600 - 1300 molecules/cell | [8] |
| Dissociation Constant (Kd) for recA operator | ~20 nM | [9] |
| RecA Protein | ||
| Intracellular Concentration (uninduced) | ~1,000 monomers/cell (~1 µM) | [10] |
| Intracellular Concentration (induced) | ~10-fold increase | [10] |
| This compound Expression | ||
| Fold increase in a recA lexA(spr) mutant vs. wild-type (spontaneous) | ~10-fold | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the regulation of this compound expression.
Caption: SOS signaling pathway leading to this compound expression.
Caption: LexA repressor binding to the this compound operon.
Caption: Experimental workflow for EMSA to study LexA-DNA binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of this compound expression.
DNase I Footprinting Assay for LexA-DNA Binding
This protocol is adapted from established methods to identify the precise binding site of the LexA protein on the this compound promoter.
Materials:
-
Purified LexA protein
-
Plasmid DNA containing the this compound promoter region
-
Restriction enzymes
-
Klenow fragment of DNA polymerase I
-
[α-³²P]dNTPs
-
DNase I
-
DNase I footprinting buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
Stop solution (0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/ml sonicated single-stranded DNA)
-
Sequencing gel loading buffer (formamide-based)
-
Denaturing polyacrylamide gel (6-8%)
Procedure:
-
Probe Preparation:
-
Digest the plasmid containing the this compound promoter with a restriction enzyme that creates a single cut near the promoter.
-
End-label the DNA fragment using the Klenow fragment and [α-³²P]dNTPs.
-
Perform a second restriction digest to generate a DNA fragment of a suitable size (e.g., 200-400 bp) with the label at one end.
-
Purify the end-labeled probe by native polyacrylamide gel electrophoresis.
-
-
Binding Reaction:
-
In separate tubes, mix a constant amount of the radiolabeled probe with increasing concentrations of purified LexA protein in DNase I footprinting buffer.
-
Include a control reaction with no LexA protein.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to generate a ladder of fragments with an average of one cut per DNA molecule.
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of stop solution.
-
-
Analysis:
-
Precipitate the DNA fragments with ethanol, wash the pellet, and resuspend in sequencing gel loading buffer.
-
Denature the samples by heating and load them onto a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
After electrophoresis, expose the gel to X-ray film. The region where LexA binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the binding of LexA to the this compound promoter and to estimate the binding affinity.
Materials:
-
Purified LexA protein
-
Oligonucleotides corresponding to the this compound promoter region containing the SOS boxes
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (4-6%)
-
Loading dye (non-denaturing)
Procedure:
-
Probe Labeling:
-
Anneal complementary oligonucleotides of the this compound promoter region.
-
End-label the double-stranded DNA probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up a series of reactions containing a constant amount of the radiolabeled probe and increasing concentrations of purified LexA protein in the binding buffer.
-
Include a control reaction with no LexA protein.
-
For competition assays, add an excess of unlabeled specific (this compound promoter) or non-specific DNA to separate reactions.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with cooling.
-
Dry the gel and expose it to X-ray film. A shift in the mobility of the radiolabeled probe indicates the formation of a LexA-DNA complex.
-
Construction and Assay of a cea-lacZ Fusion Reporter
This reporter system allows for the quantitative measurement of this compound promoter activity in vivo.
Materials:
-
E. coli strain
-
Plasmid vector for constructing lacZ fusions (e.g., pRS415)
-
Restriction enzymes and T4 DNA ligase
-
DNA fragment containing the this compound promoter region
-
Mitomycin C or other DNA damaging agent
-
Lysis buffer (e.g., Z-buffer with β-mercaptoethanol and SDS/chloroform)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Stop solution (e.g., 1 M Na₂CO₃)
Procedure:
-
Construction of the Reporter Plasmid:
-
Clone the DNA fragment containing the this compound promoter upstream of a promoterless lacZ gene in a suitable vector.
-
Transform the resulting plasmid into an appropriate E. coli strain.
-
-
Induction of the SOS Response:
-
Grow the E. coli strain carrying the cea-lacZ fusion plasmid to mid-log phase.
-
Divide the culture into two; to one, add an SOS-inducing agent (e.g., mitomycin C at a sub-lethal concentration). The other serves as an uninduced control.
-
Incubate both cultures for a defined period.
-
-
β-Galactosidase Assay:
-
At various time points, take samples from both the induced and uninduced cultures.
-
Measure the optical density (OD₆₀₀) of each sample.
-
Lyse the cells using a suitable lysis buffer.
-
Add ONPG solution to the cell lysates and incubate at a constant temperature (e.g., 28°C or 37°C).
-
Stop the reaction by adding a stop solution when a yellow color develops.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
Calculate the β-galactosidase activity in Miller units using the formula: Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀), where t is the reaction time in minutes and V is the volume of the culture used in ml.
-
Conclusion
The regulation of this compound expression by the SOS response is a paradigm of tightly controlled gene expression in bacteria. The interplay between the LexA repressor and the RecA activator ensures that this potent toxin is produced only when the cell is under duress, providing a powerful mechanism for bacterial competition. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and potentially manipulate this fascinating regulatory system for therapeutic or biotechnological applications. Further research into the precise kinetics of LexA binding and the absolute quantification of this compound induction will continue to refine our understanding of this critical bacterial stress response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LexA protein is a repressor of the this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amount of Colicin Release in Escherichia coli Is Regulated by Lysis Gene Expression of the Colicin E2 Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amount of Colicin Release in Escherichia coli Is Regulated by Lysis Gene Expression of the Colicin E2 Operon | PLOS One [journals.plos.org]
- 5. Regulation of SOS functions: purification of E. coli LexA protein and determination of its specific site cleaved by the RecA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of molecular modelling and in vitro studies to inhibit LexA proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lexA gene product represses its own promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-molecule imaging of LexA degradation in Escherichia coli elucidates regulatory mechanisms and heterogeneity of the SOS response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. RecA: Regulation and Mechanism of a Molecular Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct participation of lexA protein in repression of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct participation of lexA protein in repression of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Dimensional Architecture of the Colicin E1 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, exerts its cytotoxic effect by forming a voltage-gated ion channel in the inner membrane of susceptible bacterial cells, leading to depolarization and cell death.[1][2] The intricate process of its translocation across the outer membrane and subsequent insertion into the inner membrane involves significant conformational changes, making its three-dimensional structure a subject of intense research. This technical guide provides a comprehensive overview of the current understanding of the this compound channel's structure, drawing from key crystallographic and cryo-electron microscopy studies.
I. Three-Dimensional Structure of the this compound Channel-Forming Domain
The channel-forming activity of this compound resides in its C-terminal domain. The crystal structure of the soluble form of this domain has been determined, providing critical insights into its architecture before membrane insertion. More recent cryo-electron microscopy studies have captured the translocation domain in complex with its outer membrane receptor, TolC, revealing the initial steps of import.
I.1. Crystal Structure of the Soluble Channel-Forming Domain
The crystal structure of the 190-residue channel-forming domain of this compound was solved at a resolution of 2.5 Å.[1] This structure reveals a compact fold composed of ten α-helices arranged in three layers (A, B, and C).[1] A key feature is a central hydrophobic helical hairpin (helices VIII and IX) located in layer B, which is proposed to be the primary anchor for the protein in the membrane bilayer.[1][3]
Table 1: Crystallographic Data for the this compound Channel-Forming Domain
| Parameter | Value | Reference |
| PDB ID | 2I88 | [1] |
| Resolution (Å) | 2.50 | [1] |
| R-Value Work | 0.172 | [1] |
| R-Value Free | 0.284 | [1] |
| Space Group | I4 | [4] |
| Unit Cell Dimensions (Å) | a = 102.9, c = 35.6 | [4] |
I.2. Cryo-EM Structure of the this compound Translocation Domain Bound to TolC
To traverse the outer membrane, the N-terminal translocation (T) domain of this compound hijacks the TolC protein channel.[5][6] A high-resolution cryo-electron microscopy (cryo-EM) structure of the this compound T-domain in complex with TolC embedded in nanodiscs has elucidated the mechanism of this interaction.[5][6] This structure shows that upon binding, the this compound T-domain undergoes a significant conformational change, unfurling from a helical hairpin to an extended, single-pass kinked helix that threads through the TolC pore.[5][6]
Table 2: Cryo-EM Data for the this compound-T:TolC Complex
| Parameter | Value | Reference |
| PDB ID | 6WXH (holo), 6WXI (apo) | [5] |
| Resolution (Å) | 4.0 (for the DNA-binding domain in the closed state of a related complex) | [7] |
| Method | Single-particle cryo-electron microscopy | [5] |
II. Experimental Protocols
The determination of these structures relied on sophisticated biophysical techniques. Below are summarized methodologies for the key experiments.
II.1. X-Ray Crystallography of the Soluble Channel-Forming Domain
-
Protein Expression and Purification: The C-terminal channel-forming domain of this compound was overexpressed in E. coli. The polypeptide was purified using chromatographic techniques.[4]
-
Crystallization: Crystals of the channel-forming domain were grown using the vapor diffusion method at a pH of 6.4 and higher.[4]
-
Data Collection: Native X-ray diffraction data were collected from the crystals using a Siemens-Nicolet area detector.[4]
-
Structure Determination and Refinement: The structure was solved using X-ray diffraction data.[1]
II.2. Cryo-Electron Microscopy of the this compound-T:TolC Complex
-
Protein Preparation: The this compound translocation (T) domain and TolC were expressed and purified. TolC was refolded from inclusion bodies and inserted into nanodiscs.[5]
-
Complex Formation: The purified this compound-T domain was incubated with the TolC-nanodisc complex to allow for binding.[5]
-
Cryo-EM Grid Preparation and Data Acquisition: The complex solution was applied to cryo-EM grids, vitrified, and imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Single-particle images were processed to generate 2D class averages and a 3D reconstruction of the complex.[5]
III. Signaling Pathways and Logical Workflows
The import of this compound into a target cell is a multi-step process involving sequential interactions with outer membrane proteins. This process can be represented as a logical workflow.
References
- 1. rcsb.org [rcsb.org]
- 2. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization and characterization of this compound channel-forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Colicin E1 Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1 is a bacteriocin (B1578144) produced by Escherichia coli that kills sensitive strains of the same species by forming voltage-gated channels in the cytoplasmic membrane, leading to dissipation of the membrane potential and cell death. Its potent and specific antimicrobial activity makes it a subject of interest for research into novel antimicrobial agents and drug delivery systems. This document provides a detailed protocol for the expression and purification of recombinant this compound for research purposes.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process involving binding to a specific receptor on the outer membrane of susceptible E. coli cells, translocation across the periplasm, and insertion into the cytoplasmic membrane to form a pore.[1] The key components of this pathway are the Vitamin B12 receptor (BtuB) and the Tol protein system.
Caption: this compound signaling pathway from receptor binding to cell death.
Data Presentation: Representative Purification of this compound
The following table summarizes the purification of His-tagged this compound from a 1-liter E. coli culture. The activity of this compound can be determined by a growth inhibition assay against a sensitive E. coli strain.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 1.5 x 10⁶ | 1000 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (70%) | 450 | 1.2 x 10⁶ | 2667 | 80 | 2.7 |
| Ni-NTA Affinity | 25 | 9.0 x 10⁵ | 36000 | 60 | 36 |
| Ion Exchange (DEAE) | 18 | 7.5 x 10⁵ | 41667 | 50 | 41.7 |
Note: The values presented are representative and may vary depending on the expression system, induction conditions, and purification efficiency.
Experimental Protocols
This section details the methodologies for the expression and purification of recombinant this compound.
Experimental Workflow
Caption: A streamlined workflow for the production of purified this compound.
Expression of this compound
a. Bacterial Strain and Plasmid:
-
E. coli strains such as K-12 derivatives are suitable hosts.
-
The gene for this compound, along with its immunity protein (to prevent host cell death), should be cloned into an expression vector with an inducible promoter (e.g., lac promoter for IPTG induction or a promoter inducible by DNA damaging agents like mitomycin C). A plasmid encoding a His-tagged this compound is recommended for simplified purification.
b. Culture Growth and Induction:
-
Inoculate a single colony of E. coli harboring the this compound expression plasmid into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Induce this compound expression. The method of induction depends on the promoter used:
-
Mitomycin C Induction: Add mitomycin C to a final concentration of 0.5 µg/mL.[2] Continue to incubate for 3-4 hours. Note: Mitomycin C is a potent DNA cross-linker and should be handled with appropriate safety precautions.
-
IPTG Induction: For lac-based promoters, add IPTG to a final concentration of 0.4-1 mM.[3] Incubate for 3-5 hours at 30-37°C.
-
Purification of this compound
a. Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or by passing through a French press at 16,000 psi.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
b. Ammonium Sulfate Precipitation (Optional Step for Initial Concentration):
-
Slowly add solid ammonium sulfate to the clarified lysate to a final saturation of 70%, while gently stirring on ice.
-
Continue stirring for 1 hour at 4°C.
-
Pellet the precipitated proteins by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of lysis buffer and dialyze against the same buffer overnight at 4°C to remove excess ammonium sulfate.
c. Affinity Chromatography (for His-tagged this compound):
-
Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes of lysis buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
d. Ion Exchange Chromatography (Anion Exchange):
-
Pool the fractions containing this compound from the affinity chromatography step and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Equilibrate a DEAE-Sepharose (or similar anion exchange) column with the same low-salt buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the low-salt buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound with a linear gradient of NaCl (e.g., 0-1 M) in the low-salt buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of pure this compound.
e. Final Steps:
-
Pool the purest fractions.
-
Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm (using the calculated extinction coefficient for this compound).
-
Store the purified protein at -80°C in aliquots.
References
Application Notes and Protocols: Performing a Colicin E1 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colicin E1 is a bacteriocin, a type of protein toxin produced by and lethal to Escherichia coli and other closely related bacteria.[1] It belongs to the group A colicins, which require the Tol protein system for translocation across the periplasm.[1] The cytotoxic action of this compound involves the formation of a voltage-gated ion channel in the cytoplasmic membrane of susceptible cells, leading to depolarization, disruption of cellular processes, and ultimately, cell death.[2][3] This potent activity makes this compound and its derivatives potential candidates for novel antimicrobial agents.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on sensitive E. coli strains. The primary methods covered are the Colony Forming Unit (CFU) reduction assay for measuring cell viability and a membrane depolarization assay for evaluating its mechanism of action.
Mechanism of Action: this compound-Induced Cell Death
The cytotoxic process of this compound is a multi-step mechanism that involves reception, translocation, and pore formation.
-
Binding to Outer Membrane Receptor: this compound first binds to the vitamin B12 receptor, BtuB, on the outer membrane of the target E. coli cell.[4]
-
Translocation: Following binding to BtuB, the N-terminal translocation domain of this compound interacts with the TolC protein, which forms a channel through the outer membrane and periplasm.[1][4][5] The colicin is then translocated across the outer membrane.
-
Inner Membrane Insertion and Pore Formation: The C-terminal pore-forming domain of this compound inserts into the inner cytoplasmic membrane.[6] This domain undergoes a conformational change to form a voltage-gated channel.[2][3]
-
Cytotoxicity: The formation of this channel disrupts the cell's membrane potential by allowing the uncontrolled efflux of ions, such as potassium (K+).[7] This depolarization leads to a drop in intracellular ATP levels, inhibition of protein and nucleic acid synthesis, and ultimately results in cell death.[7]
Caption: Mechanism of this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity by Colony Forming Unit (CFU) Assay
This assay directly measures the viability of bacterial cells after exposure to this compound by quantifying the number of cells that retain the ability to produce a colony on solid medium.
Materials:
-
Sensitive E. coli strain (e.g., K361)[5]
-
This compound stock solution of known concentration
-
Luria-Bertani (LB) broth and LB agar (B569324) plates
-
Phosphate-Buffered Saline (PBS) or 10 mM HEPES buffer (pH 7.4)[8]
-
Sterile microcentrifuge tubes and pipette tips
-
Incubator (37°C), shaking and static
-
Spectrophotometer
-
Micropipettes
Procedure:
-
Prepare Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of the sensitive E. coli strain. Incubate overnight at 37°C with shaking (approx. 200 rpm).
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh LB broth. Grow at 37°C with shaking until it reaches the logarithmic phase of growth (OD₆₀₀ of ~0.4-0.6).
-
Prepare Cells for Assay: Harvest the log-phase cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet once with sterile PBS or HEPES buffer and resuspend in the same buffer to a final OD₆₀₀ of 1.0.
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in buffer.
-
In microcentrifuge tubes, mix a defined volume of the cell suspension (e.g., 180 µL) with a volume of the this compound dilution (e.g., 20 µL). Include a control tube with buffer instead of this compound.
-
Incubate the mixtures for a defined period (e.g., 20-30 minutes) at 37°C with gentle shaking.[5][9]
-
-
Serial Dilution and Plating:
-
After incubation, immediately perform a 10-fold serial dilution of each treatment mixture in cold PBS. This stops the killing action and prepares the samples for plating.
-
Plate 100 µL from appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto LB agar plates in triplicate.
-
-
Incubation and Colony Counting: Incubate the plates overnight at 37°C.
-
The next day, count the colonies on the plates that have between 30 and 300 colonies.
-
Data Analysis:
-
Calculate the CFU/mL for each treatment: CFU/mL = (Average number of colonies × Dilution factor) / Volume plated (mL)
-
Determine the percent survival relative to the untreated control: % Survival = (CFU/mL of treated sample / CFU/mL of control sample) × 100
-
Protocol 2: Measurement of Membrane Depolarization
This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to monitor changes in the cytoplasmic membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization causes the dye to be released, resulting in an increase in fluorescence.
Materials:
-
Sensitive E. coli strain
-
This compound stock solution
-
HEPES buffer (e.g., 5 mM, pH 7.2) containing 20 mM glucose
-
Potassium chloride (KCl)
-
DiSC₃(5) voltage-sensitive dye (e.g., 1 mM stock in DMSO)
-
Valinomycin (B1682140) (as a positive control for depolarization)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Bacterial Culture: Grow and wash log-phase E. coli cells as described in Protocol 1, Steps 1-3. Resuspend the final pellet in HEPES buffer with glucose to an OD₆₀₀ of ~0.2.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature with gentle shaking for 30-60 minutes, or until the fluorescence signal stabilizes (quenching is complete).
-
Assay Setup:
-
Add 100 µL of 100 mM KCl to the dye-loaded cell suspension to equilibrate the external and internal K⁺ concentrations.
-
Pipette 180 µL of the final cell suspension into the wells of a 96-well plate.
-
-
Fluorescence Measurement:
-
Place the plate in a microplate reader set to the appropriate excitation and emission wavelengths for DiSC₃(5) (e.g., Ex: 622 nm, Em: 670 nm).
-
Record a baseline fluorescence reading for 2-5 minutes.
-
Add 20 µL of the this compound dilutions (or valinomycin for the positive control, buffer for the negative control) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 30-60 seconds for at least 30 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by setting the initial baseline fluorescence to 0% or 100%.
-
Express the change in fluorescence as a percentage of the maximum depolarization achieved with the positive control (valinomycin).
-
Plot the change in fluorescence intensity over time for each this compound concentration.
-
General Experimental Workflow
Caption: General workflow for a this compound cytotoxicity assay.
Data Presentation
Quantitative data from cytotoxicity assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example Data from a this compound CFU Reduction Assay
This table summarizes the dose-dependent effect of this compound on the viability of a sensitive E. coli strain. The IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit the growth of 50% of the bacterial population.
| This compound Conc. (ng/mL) | Mean CFU/mL (± SD) | % Survival |
| 0 (Control) | 2.1 x 10⁸ (± 0.2 x 10⁸) | 100 |
| 1 | 1.5 x 10⁸ (± 0.1 x 10⁸) | 71.4 |
| 10 | 9.2 x 10⁷ (± 0.5 x 10⁷) | 43.8 |
| 50 | 1.1 x 10⁶ (± 0.3 x 10⁶) | 0.52 |
| 100 | 4.5 x 10⁴ (± 0.2 x 10⁴) | 0.02 |
| 200 | <1 x 10³ | <0.001 |
| Calculated IC₅₀ | ~8 ng/mL |
Table 2: Example Data from a this compound Membrane Depolarization Assay
This table shows the effect of different concentrations of this compound on the membrane potential of a sensitive E. coli strain, expressed as a percentage of the maximum depolarization induced by a positive control.
| Treatment | Concentration | % Maximum Depolarization (at 20 min) |
| Negative Control (Buffer) | - | 2.5% |
| This compound | 10 ng/mL | 25.1% |
| This compound | 50 ng/mL | 78.6% |
| This compound | 100 ng/mL | 95.2% |
| Positive Control (Valinomycin) | 1 µM | 100% |
References
- 1. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. The this compound TolC Box: Identification of a Domain Required for this compound Cytotoxicity and TolC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On a domain structure of this compound. A COOH-terminal peptide fragment active in membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of colicin E 1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Colicin E1 in Planar Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing colicin E1 in planar lipid bilayer experiments. This technique is invaluable for characterizing the ion channel properties of this compound and for screening potential modulators of its activity. The following sections detail the necessary protocols, quantitative data, and conceptual frameworks for successful experimentation.
Introduction
This compound is a bacteriocin (B1578144) produced by Escherichia coli that kills sensitive bacterial cells by forming voltage-gated ion channels in their inner membrane, leading to depolarization and cell death.[1] The channel-forming activity resides in its C-terminal domain.[2] Planar lipid bilayer (PLB) systems provide a powerful in vitro platform to study the biophysical properties of the this compound channel in a precisely controlled environment, free from the complexities of a cellular background.[3] This allows for detailed investigation of its conductance, ion selectivity, and gating kinetics, which are crucial for understanding its mechanism of action and for the development of novel antimicrobial agents.[4]
Key Applications
-
Biophysical Characterization: Elucidate the fundamental properties of the this compound ion channel, including its conductance, ion selectivity, and voltage-dependent gating.[5]
-
Mechanism of Action Studies: Investigate the conformational changes and protein translocation events associated with channel opening and closing.[5]
-
Drug Screening and Development: Screen for compounds that modulate this compound channel activity, which could serve as leads for new antibiotics or as tools to probe channel function.
-
Structure-Function Relationship Studies: Analyze the effects of site-directed mutations on channel properties to identify key residues involved in ion permeation and gating.
Experimental Protocols
Protein Preparation: Purification of this compound
The C-terminal channel-forming domain of this compound is typically used in planar lipid bilayer experiments. Purification can be achieved through several methods, including cleavage of the full-length this compound molecule or overexpression of the C-terminal fragment.
Protocol 1: Purification of the C-terminal fragment from overexpressing E. coli
-
Expression: Transform E. coli with a plasmid encoding the C-terminal domain of this compound. Grow the culture and induce protein expression.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Chromatography: Purify the C-terminal fragment from the supernatant using a combination of chromatographic techniques, such as ion exchange and size exclusion chromatography.[6]
-
Purity Assessment: Verify the purity of the protein by SDS-PAGE, which should show a single band at the expected molecular weight.[7]
-
Storage: Store the purified protein in a suitable buffer at -80°C.
Planar Lipid Bilayer Formation
The "painting" method is a common and relatively straightforward technique for forming a black lipid membrane (BLM).
Protocol 2: Planar Lipid Bilayer Formation by the Painting Method
Materials:
-
Lipid solution (e.g., 10 mg/ml DPhPC in n-hexane)[8]
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Planar lipid bilayer cuvette with a small aperture (50-250 µm diameter)[3]
-
Ag/AgCl electrodes
-
Low-noise current amplifier
Procedure:
-
Chamber Setup: Assemble the planar lipid bilayer chamber and fill both cis (the side to which protein is added) and trans compartments with the electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in both compartments.
-
Lipid Application: Using a fine brush or a glass rod, "paint" the lipid solution across the aperture in the septum separating the two chambers.[3]
-
Membrane Thinning: Observe the thinning of the lipid film. A stable bilayer, known as a black lipid membrane, will form and can be monitored by an increase in membrane capacitance and resistance.
-
Quality Control: A stable BLM should have a high resistance (>10 GΩ) and a capacitance of approximately 0.4-0.8 µF/cm².
Single-Channel Recording
Protocol 3: Recording of this compound Channels
-
Baseline Recording: Apply a constant voltage across the bilayer (e.g., +50 mV) and record the baseline current. The baseline should be stable and show minimal noise.
-
Protein Addition: Add a small aliquot of the purified this compound C-terminal fragment to the cis chamber. The final concentration will need to be optimized but is typically in the ng/ml range.
-
Channel Insertion: Monitor the current for discrete, stepwise increases, which indicate the insertion of single this compound channels into the bilayer.[8]
-
Data Acquisition: Record the single-channel currents at various holding potentials. The data should be filtered and digitized for analysis. This compound channels are typically activated by cis positive voltages.[5]
-
Data Analysis: Analyze the recorded data to determine the single-channel conductance, open probability, and mean open and closed times.
Quantitative Data
The following tables summarize key quantitative data for the this compound channel from planar lipid bilayer experiments.
| Parameter | Value | Conditions |
| Single-Channel Conductance | ||
| 20.9 ± 3.9 pS | Asolectin bilayers, pH 5-7 | |
| 19.1 ± 2.9 pS (C-terminal fragment) | Asolectin bilayers, pH 5-7 | |
| ~66 pS (smallest polypeptide) | Pure DPhPC, 1 M KCl, pH 4.0 | |
| ~6 pS (smallest polypeptide) | Pure DPhPG, 1 M KCl, pH 4.0 | |
| Pore Diameter | ||
| ≥ 8 Å | Neutral membranes | |
| Approximately 9 Å | Asolectin bilayers | |
| Ion Selectivity | ||
| Anion selective (Cl⁻ > K⁺) | Neutral membranes, low pH | |
| Cation selective | Negatively charged membranes, pH > 5 | |
| Voltage Gating | ||
| Activated by cis positive voltages | ||
| Inactivated at large positive voltages (> 80 mV) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound planar lipid bilayer experiments.
This compound Channel Gating Mechanism
Caption: Voltage-dependent gating of the this compound channel.
Factors Influencing this compound Channel Properties
Caption: Factors influencing this compound channel properties.
References
- 1. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic properties of the this compound ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: the role of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. visionpublisher.info [visionpublisher.info]
- 8. elements-ic.com [elements-ic.com]
Application Notes and Protocols for Site-Directed Mutagenesis of Colicin E1 Pore-Forming Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the pore-forming domain of colicin E1, a bacteriocin (B1578144) with potential applications in novel antimicrobial therapies. This document outlines the theoretical basis, experimental protocols, and data interpretation for creating and characterizing this compound variants with altered pore-forming capabilities.
Introduction
This compound is a protein toxin produced by some strains of Escherichia coli that kills sensitive E. coli cells by forming a voltage-gated channel in the cytoplasmic membrane, leading to depolarization and cell death.[1][2][3] This pore-forming activity is localized to its C-terminal domain.[4] The intricate process of this compound translocation and pore formation involves interactions with several host cell proteins, including the vitamin B12 receptor BtuB and the TolC channel in the outer membrane, followed by translocation to the inner membrane where it inserts and forms a pore.[5][6]
Site-directed mutagenesis is a powerful technique to investigate the structure-function relationships of proteins.[7][8] By introducing specific amino acid substitutions in the pore-forming domain of this compound, researchers can identify key residues involved in membrane binding, insertion, channel formation, and regulation. This knowledge is crucial for the rational design of novel antimicrobial agents with enhanced potency, altered target specificity, or reduced off-target effects.
Data Presentation: Effects of Mutations on this compound Activity
The following table summarizes the effects of specific mutations within or near the pore-forming domain of this compound on its bacteriocin activity. Quantitative data on the effects of mutations on this compound activity is not always readily available in the literature; therefore, where specific metrics are not provided, a qualitative description of the effect is included.
| Mutation | Residue Location | Effect on Bacteriocin Activity | Reference |
| G439R | Pore-forming domain | Decrease in bacteriocin activity | [9] |
| P462S | Pore-forming domain | Decrease in both export and bacteriocin activity | [9] |
| G502E | Pore-forming domain | Decrease in both export and bacteriocin activity | [9] |
| V448W | Pore-forming domain | Enhanced activity toward E. coli expressing the immunity protein (imm+) | [10] |
| S449D | Pore-forming domain | No significant effect on activity | [10] |
| D450G | Pore-forming domain | No significant effect on activity | [10] |
| I451T | Pore-forming domain | No significant effect on activity | [10] |
Mandatory Visualizations
Experimental Workflow: Site-Directed Mutagenesis of this compound
Caption: Workflow for site-directed mutagenesis and functional analysis of this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: Proposed mechanism of this compound translocation and pore formation.
Experimental Protocols
Site-Directed Mutagenesis of the this compound Pore-Forming Domain
This protocol is adapted from standard site-directed mutagenesis procedures.
1.1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation site should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
The GC content should be a minimum of 40%, and the primers should terminate in one or more C or G bases.
1.2. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing the this compound gene, 10 ng/µL)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of Pfu DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
1.3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification product.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
1.4. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into a suitable strain of competent E. coli (e.g., DH5α).
-
Plate the transformation mixture on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
1.5. Screening and Sequence Verification:
-
Pick individual colonies and grow them overnight in LB broth with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Mutant this compound
2.1. Expression:
-
Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2.2. Purification (for His-tagged protein):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose (B213101) column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialyze the eluted protein against a suitable storage buffer (e.g., PBS) and store at -80°C.
-
Assess protein purity by SDS-PAGE.
Quantitative Bacteriocin Activity Assay (Cell Viability Assay)
This protocol allows for the quantitative determination of the cytotoxic activity of this compound mutants.
3.1. Preparation of Indicator Strain:
-
Grow a sensitive E. coli strain (e.g., K12-Row) overnight in LB broth at 37°C.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).
3.2. Activity Assay:
-
Prepare serial dilutions of the purified wild-type and mutant this compound proteins in a 96-well microtiter plate using LB broth.
-
Add a standardized amount of the mid-log phase indicator cells to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
After incubation, perform serial dilutions of the cell suspensions from each well in PBS.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
3.3. Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the percentage of surviving cells for each colicin concentration compared to a no-colicin control.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of colicin that inhibits visible growth.
-
Alternatively, calculate the "effective multiplicity" (m) using the formula: S/S₀ = e⁻ᵐ, where S is the number of surviving cells and S₀ is the initial number of cells.[11] A higher effective multiplicity indicates greater cytotoxic activity.[11]
By following these protocols, researchers can systematically generate and characterize this compound mutants, providing valuable insights into the molecular mechanisms of its pore-forming activity and aiding in the development of novel protein-based therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. The mechanism of colicin E 1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The pore-forming domain of colicin A fused to a signal peptide: a tool for studying pore-formation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Proteopedia, life in 3D [proteopedia.org]
- 7. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis of this compound provides specific attachment sites for spin labels whose spectra are sensitive to local conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of base substitutions in the this compound gene on this compound export and bacteriocin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Truncated Colicin E1 Mutants for Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, creation, and functional analysis of truncated colicin E1 mutants. Understanding the distinct roles of this compound's functional domains is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents.
Introduction to this compound
This compound is a bacteriocin (B1578144) produced by some strains of Escherichia coli that kills sensitive E. coli cells by forming voltage-gated channels in the cytoplasmic membrane, leading to depolarization and cell death.[1][2][3] This protein is organized into three distinct functional domains:
-
N-terminal Translocation (T) Domain: Responsible for the translocation of the colicin across the outer membrane of the target cell.[1][2][4]
-
Central Receptor-binding (R) Domain: Mediates the initial binding to the bacterial outer membrane receptor, BtuB.[1][2][5]
-
C-terminal Cytotoxic (C) Domain: Forms the ion channel in the inner membrane, leading to cell death.[3][5]
The translocation of this compound is a multi-step process involving initial binding to the BtuB receptor, followed by interaction with the TolC protein, which facilitates its passage across the outer membrane.[1][2][5][6] The energy for this translocation is provided by the Tol system, which is coupled to the proton motive force of the inner membrane.[1][6] By creating truncated mutants of this compound that lack one or more of these domains, researchers can dissect the specific function of each domain in the overall cytotoxic activity.
Data Presentation: Functional Analysis of Truncated this compound Mutants
The following table summarizes the expected functional characteristics of various truncated this compound mutants based on published data. This allows for a clear comparison of the roles of each domain.
| Mutant Construct | Domains Present | Expected BtuB Binding | Expected TolC Interaction | Expected Cytotoxicity |
| Full-Length ColE1 | T, R, C | Yes | Yes | Yes |
| ColE1-TR | T, R | Yes | Yes | No |
| ColE1-T | T | No | Yes | No |
| ColE1-C | C | No | No | No (without translocation) |
| ColE1 (T-domain deletion) | R, C | Yes | No | No |
| ColE1 (R-domain deletion) | T, C | No | Yes (reduced efficiency) | Reduced |
Experimental Protocols
Protocol 1: Creation of Truncated this compound Mutants via Site-Directed Mutagenesis
This protocol outlines the generation of expression plasmids for truncated this compound mutants using a PCR-based site-directed mutagenesis approach to introduce stop codons or delete specific domains.
1.1. Plasmid and Host Strain Selection:
-
Expression Vector: A common choice is the pTrc99A vector or a pET series vector (e.g., pET-28a) for high-level protein expression under the control of an inducible promoter.[1][7][8][9][10]
-
Host Strain for Cloning: Use a standard cloning strain such as E. coli DH5α.
-
Host Strain for Expression: E. coli BL21(DE3) is a suitable strain for protein expression from pET vectors as it contains the T7 RNA polymerase gene.[11][12][13] This strain is also deficient in lon and ompT proteases, which helps to minimize protein degradation.[11]
1.2. Primer Design for Truncation:
-
Design primers that anneal to the template plasmid containing the full-length this compound gene.
-
For C-terminal truncations, introduce a stop codon (TAA, TAG, or TGA) at the desired truncation point.
-
For internal deletions, design forward and reverse primers that flank the region to be deleted. The 5' ends of the primers should contain sequences that are complementary to each other to allow for plasmid circularization.
-
Ensure primers have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.
1.3. Site-Directed Mutagenesis PCR:
-
Set up the PCR reaction with a high-fidelity DNA polymerase (e.g., Pfu).
-
Use the following cycling parameters as a starting point, optimizing as needed:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Following PCR, digest the parental, methylated template DNA with DpnI restriction enzyme for at least 1-2 hours at 37°C.
1.4. Transformation and Verification:
-
Transform the DpnI-treated PCR product into competent E. coli cloning cells.
-
Plate on LB agar (B569324) containing the appropriate antibiotic for plasmid selection.
-
Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of Truncated this compound Mutants
This protocol describes the expression and purification of His-tagged truncated this compound mutants.
2.1. Protein Expression:
-
Transform the verified expression plasmid into E. coli BL21(DE3) cells.[13]
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger culture (e.g., 1 L) with the overnight culture and grow at 37°C with shaking to an OD600 of 0.4-0.8.[13]
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[6]
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-23°C) to improve protein solubility.[13]
2.2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 7.4).[6]
-
Lyse the cells by sonication or using a French press.[6][14]
-
Clarify the lysate by centrifugation to remove cell debris.[6][14]
2.3. Affinity Chromatography Purification:
-
Load the clarified lysate onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column.[6]
-
Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.[6]
-
Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).[6]
-
Dialyze the purified protein against a suitable storage buffer (e.g., 20 mM phosphate buffer, pH 7.4).[6]
-
Verify the purity of the protein by SDS-PAGE.
Protocol 3: Cytotoxicity Assay
This protocol is used to determine the cytotoxic activity of the truncated this compound mutants.
3.1. Preparation of Indicator Cells:
-
Grow a sensitive E. coli strain (e.g., E. coli K-12) in LB broth to the mid-logarithmic phase (OD600 ≈ 0.5).
3.2. Spot Test Assay (Qualitative):
-
Prepare an overlay of LB agar seeded with the indicator cells on a base agar plate.
-
Spot serial dilutions of the purified truncated this compound mutants onto the surface of the agar.
-
Incubate the plates overnight at 37°C.
-
Observe for zones of clearing around the spots, which indicate cell death.
3.3. Quantitative Cytotoxicity Assay:
-
In a 96-well plate, add a suspension of log-phase indicator cells.
-
Add serial dilutions of the purified this compound mutants to the wells.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Determine cell viability by plating dilutions from each well onto LB agar plates and counting colony-forming units (CFUs) the next day. Alternatively, a colorimetric assay such as the MTT assay can be used.[15]
-
Calculate the percentage of surviving cells compared to a no-colicin control.[16][17]
Protocol 4: In Vitro Channel Formation Assay (Planar Lipid Bilayer)
This protocol assesses the ability of the C-terminal domain-containing mutants to form ion channels in an artificial membrane.
4.1. Planar Lipid Bilayer Setup:
-
Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments. The lipid solution typically consists of a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and phosphatidylethanolamine) dissolved in a solvent like n-decane.
-
Apply a voltage across the membrane using Ag/AgCl electrodes.
4.2. Channel Activity Measurement:
-
Add the purified this compound mutant to one of the compartments (the cis side).
-
Monitor the electrical current across the membrane using a sensitive ammeter.
-
The insertion of a colicin channel will result in a stepwise increase in current.
-
The channel's conductance can be calculated from the current and the applied voltage (G = I/V). This compound channels are known to be voltage-dependent and exhibit pH-dependent ion selectivity.[18][19]
Visualizations
References
- 1. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 3. Purdue Biological Sciences: William Cramer Lab: The Colicin Translocon [bio.purdue.edu]
- 4. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 12. goldbio.com [goldbio.com]
- 13. neb.com [neb.com]
- 14. Protein Expression and Purification [protocols.io]
- 15. tlsr.usm.my [tlsr.usm.my]
- 16. researchgate.net [researchgate.net]
- 17. The this compound TolC Box: Identification of a Domain Required for this compound Cytotoxicity and TolC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Channels formed by this compound in planar lipid bilayers are large and exhibit pH-dependent ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Colicin E1 for Microscopy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, exerts its cytotoxic effect by forming pores in the inner membrane of susceptible bacterial cells. This process is initiated by binding to the outer membrane vitamin B12 receptor, BtuB, followed by translocation across the outer membrane via the TolC channel.[1][2] Visualizing the localization and dynamics of individual this compound molecules during these initial stages of infection is crucial for understanding its mechanism of action and for the development of novel antimicrobial strategies.
These application notes provide detailed protocols for the expression and purification of His-tagged this compound, its fluorescent labeling with Cy3, and subsequent single-molecule fluorescence microscopy to study its interaction with live E. coli.
I. Data Presentation
Table 1: Expected Yield and Purity of His-tagged this compound Purification
| Parameter | Expected Value | Method of Determination |
| Expression Level | 1-5 mg/L of bacterial culture | SDS-PAGE and Western Blot |
| Purity after Ni-NTA | >90% | Densitometry on Coomassie-stained SDS-PAGE |
| Final Yield | 0.5-2 mg/L of culture | BCA or Bradford Protein Assay |
| Molecular Weight | ~57 kDa[3] | SDS-PAGE |
Table 2: Parameters for Cy3 Labeling of this compound
| Parameter | Value | Notes |
| Fluorescent Dye | Cy3 NHS Ester | Amine-reactive dye |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | To be optimized for desired Degree of Labeling (DOL) |
| Target Degree of Labeling (DOL) | 1-3 | A DOL in this range is generally recommended to avoid self-quenching of the fluorophore.[4] |
| Extinction Coefficient of this compound (ε280) | ~45,890 M-1cm-1 | Calculated based on amino acid sequence |
| Extinction Coefficient of Cy3 (ε550) | 150,000 M-1cm-1 | At 550 nm |
| Correction Factor of Cy3 at 280 nm | 0.08 | To account for dye absorbance at 280 nm when calculating protein concentration |
Table 3: Quantitative Microscopy Data for Cy3-Colicin E1 Binding to E. coli
| Parameter | Observed Value | Microscopy Technique | Reference |
| Binding Capacity | Up to 2,400 molecules/cell | Radiolabeled this compound binding assay | [5] |
| Trypsin-inaccessible molecules | ~200 molecules/cell | Radiolabeled this compound binding assay with trypsin digestion | [5] |
| Fluorescent Puncta | Typically a single punctum per cell | Single-molecule fluorescence microscopy of Cy3-labeled ColE1-TR | [6] |
| Binding to ΔbtuB cells | 97% of cells showed no binding | Single-molecule fluorescence microscopy of Cy3-labeled ColE1-TR | [6] |
II. Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound
This protocol describes the expression of a C-terminally His-tagged this compound in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound-6xHis expression vector
-
LB Broth and Agar
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose (B213101) resin
-
DNase I
-
Protease inhibitor cocktail (EDTA-free)
Procedure:
-
Expression:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a column packed with 2 mL of Ni-NTA resin with 10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions and dialyze against a suitable buffer for storage (e.g., PBS, pH 7.4).
-
Determine the protein concentration using a BCA or Bradford assay.
-
Protocol 2: Fluorescent Labeling of this compound with Cy3-NHS Ester
This protocol details the labeling of purified His-tagged this compound with an amine-reactive Cy3 dye.
Materials:
-
Purified His-tagged this compound (2-5 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Cy3-NHS Ester (dissolved in anhydrous DMSO at 10 mg/mL)
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4
Procedure:
-
Buffer Exchange:
-
Dialyze the purified this compound against the Labeling Buffer overnight at 4°C to remove any primary amines from the storage buffer.
-
Adjust the protein concentration to 2-5 mg/mL.[7]
-
-
Labeling Reaction:
-
Slowly add the Cy3-NHS ester solution to the protein solution while gently stirring to achieve a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature with continuous, gentle stirring, protected from light.
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 0.1 M and incubate for 1 hour at room temperature.
-
Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and 550 nm (A550).
-
Calculate the protein concentration: Protein Concentration (M) = [A280 - (A550 x 0.08)] / 45,890
-
Calculate the dye concentration: Dye Concentration (M) = A550 / 150,000
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Protocol 3: Single-Molecule Fluorescence Microscopy of Cy3-Colicin E1 on Live E. coli
This protocol describes the imaging of Cy3-labeled this compound bound to the surface of live E. coli cells.
Materials:
-
Mid-log phase culture of E. coli (a strain sensitive to this compound)
-
M9 minimal medium (to minimize autofluorescence)
-
Cy3-labeled this compound
-
Poly-L-lysine coated coverslips
-
Agarose pads (1% in M9 medium)
-
Microscope slides
-
Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscope equipped with a 532 nm laser and an EMCCD camera.
Procedure:
-
Cell Preparation:
-
Grow E. coli in M9 minimal medium to an OD600 of 0.2-0.4.
-
Wash the cells twice with fresh M9 medium by centrifugation and resuspension.
-
Resuspend the cells to an OD600 of ~0.1.
-
-
Slide Preparation:
-
Prepare a 1% agarose pad in M9 medium on a microscope slide.
-
Spot a small volume (1-2 µL) of the washed E. coli cell suspension onto a poly-L-lysine coated coverslip and allow the cells to adhere for 5-10 minutes.
-
Gently wash away non-adherent cells with M9 medium.
-
Invert the coverslip onto the agarose pad.
-
-
Labeling and Imaging:
-
Add a solution of Cy3-labeled this compound (final concentration ~1-10 nM) to the edge of the coverslip and allow it to diffuse under.
-
Incubate for 5-10 minutes at room temperature to allow for binding.
-
Mount the slide on the microscope stage.
-
Use phase-contrast or brightfield microscopy to locate the cells.
-
Switch to TIRF or HILO illumination with the 532 nm laser to excite the Cy3 fluorophores.
-
Acquire images or movies using an EMCCD camera with an exposure time of 50-100 ms.
-
Analyze the images to identify and count fluorescent puncta on the cell surface.
-
III. Mandatory Visualization
Diagram 1: Experimental Workflow
References
- 1. proteopedia.org [proteopedia.org]
- 2. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Interaction of 125I-labeled this compound with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the In Vitro Activity of Colicin E1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1 is a bacteriocin (B1578144) produced by certain strains of Escherichia coli that exhibits potent antimicrobial activity against other susceptible E. coli strains and closely related bacteria.[1][2] Its mechanism of action involves binding to the BtuB receptor on the outer membrane, translocation across the periplasm via the TolC channel, and subsequent formation of a voltage-gated ion channel in the cytoplasmic membrane.[3][4][5] This channel disrupts the membrane potential, leading to a loss of cellular energy and ultimately, cell death.[1][4][6] The unique cell-killing properties of colicins make them an area of interest for the development of novel antimicrobial agents.[7][8]
These application notes provide detailed protocols for the in vitro measurement of this compound activity, offering standardized methods for researchers in microbiology, biochemistry, and drug discovery.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for measuring its activity.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Activity Measurement.
Experimental Protocols
Purification of this compound
While various methods exist, a common approach involves overexpression in an E. coli host, followed by purification from the cell lysate or culture supernatant. Purification can be achieved through techniques such as ammonium (B1175870) sulfate (B86663) precipitation and chromatography (ion exchange, gel filtration).[9][10] For constructs with affinity tags (e.g., His-tag), immobilized metal affinity chromatography is a straightforward method.[11]
Preparation of Susceptible E. coli Cells
The choice of the indicator strain is crucial, with strains like E. coli K12-Row and MC4100 being commonly used.[11][12]
Protocol for Preparing Competent Cells:
-
Streak the susceptible E. coli strain on an LB agar (B569324) plate and incubate overnight at 37°C.[13]
-
Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.[14]
-
The next day, inoculate a larger volume of fresh LB medium with the overnight culture (e.g., 1 mL into 100 mL).
-
Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.3-0.6.[13][14][15]
-
Chill the culture on ice for 10-15 minutes.[14]
-
Harvest the cells by centrifugation at 4,000 rpm for 10 minutes at 4°C.[13]
-
Wash the cell pellet with an appropriate ice-cold buffer, such as 10 mM HEPES (pH 7.4) or a calcium chloride solution, depending on the subsequent application.[11][14]
-
Resuspend the cells in the desired buffer to a specific concentration (e.g., 1 x 10⁹ cells/mL) for use in activity assays.[11][12]
This compound Activity Assays
Two primary methods are widely used to quantify this compound activity: the critical dilution spot test and cell viability assays.
This semi-quantitative method is rapid and useful for screening.[12]
Protocol:
-
Prepare a soft agar overlay by mixing molten LB agar (at ~45°C) with a suspension of the indicator E. coli strain (e.g., 1 x 10⁷ cells/mL).[12]
-
Pour the mixture onto a solid LB agar plate and allow it to solidify.
-
Prepare serial ten-fold dilutions of the this compound sample.[12]
-
Spot a small volume (e.g., 10-20 µL) of each dilution onto the surface of the agar overlay.[12]
-
Allow the spots to dry and incubate the plate at 37°C for 18-24 hours.[12]
-
The titer in Arbitrary Units (A.U.) per mL is the reciprocal of the highest dilution that produces a clear zone of growth inhibition.[12]
This quantitative method provides a more precise measure of bactericidal activity.
Protocol for Lethal Units (L.U.):
-
Prepare serial dilutions of the this compound sample in a suitable medium (e.g., pre-warmed to 37°C).[12]
-
Mix equal volumes of each colicin dilution with a standardized suspension of the indicator strain (e.g., 1 x 10⁹ cells/mL).[12]
-
Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).[12]
-
Stop the reaction (e.g., by placing on ice).[12]
-
Perform serial dilutions of the mixtures and plate onto LB agar to determine the number of surviving colony-forming units (CFU/mL).
-
A lethal unit (L.U.) can be defined as the amount of colicin required to kill a certain percentage of the bacterial population under specified conditions.
Protocol for Minimum Inhibitory Concentration (MIC):
-
In a microtiter plate, prepare two-fold serial dilutions of the this compound sample in a growth medium.
-
Inoculate each well with a standardized suspension of the indicator strain (e.g., 5 x 10⁵ CFU/mL).[8]
-
Include a positive control (bacteria without colicin) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (>90% inhibition), which can be assessed by measuring the OD600.[8]
Data Presentation
Quantitative data from this compound activity assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example Data from a Cell Viability Assay.
| This compound Concentration (ng/mL) | Incubation Time | Initial Cell Density (CFU/mL) | Final Cell Density (CFU/mL) | Percent Survival |
| 0 (Control) | 1 hour | 5.0 x 10⁸ | 4.8 x 10⁸ | 96% |
| 32 | 1 hour | 5.0 x 10⁸ | 1.2 x 10⁵ | 0.024% |
| 64 | 1 hour | 5.0 x 10⁸ | 3.5 x 10⁴ | 0.007% |
| 128 | 1 hour | 5.0 x 10⁸ | 9.1 x 10³ | 0.0018% |
| 256 | 1 hour | 5.0 x 10⁸ | <100 | <0.00002% |
Data adapted from studies on colicin cytotoxicity.[7]
Table 2: Comparison of Activity Units for Group E Colicins.
| Unit Type | Definition | Typical Application |
| Arbitrary Unit (A.U.) | Reciprocal of the highest dilution causing a clear zone of inhibition in a spot test.[12] | Rapid screening, relative activity comparison. |
| Lethal Unit (L.U.) | Amount of colicin that kills a defined number or percentage of susceptible cells.[16] | Quantitative determination of bactericidal activity. |
For group E colicins, including E1, the ratio of Lethal Units to Arbitrary Units has been reported to be approximately 2 x 10⁸:1 when using E. coli K12-Row as the indicator strain.[16]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro measurement of this compound activity. The choice between the critical dilution spot test and cell viability assays will depend on the specific research question, with the former being suitable for high-throughput screening and the latter for precise quantification of bactericidal potency. Consistent application of these methods will ensure reproducible and comparable data, aiding in the evaluation of this compound as a potential therapeutic agent.
References
- 1. uniprot.org [uniprot.org]
- 2. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. The mechanism of colicin E 1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of antibacterial activity of enterocin A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. visionpublisher.info [visionpublisher.info]
- 11. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 13. Preparation of chemically competent E. coli cells – Protein Expression and Purification Core Facility [embl.org]
- 14. static.igem.org [static.igem.org]
- 15. Preparation and Transformation of Competent E. coli cells (CCMB80 Method) [protocols.io]
- 16. A Quantitative Assay of Group E Colicins | Protein Engineering Group [loschmidt.chemi.muni.cz]
Application of Colicin E1 as a Potential Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1 is a bacteriocin, a proteinaceous toxin produced by certain strains of Escherichia coli, that exhibits potent bactericidal activity against other E. coli strains and closely related species.[1] Its specific mechanism of action, targeting essential cellular structures, and its proteinaceous nature make it an attractive candidate for development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process that involves binding to a specific receptor on the outer membrane of susceptible bacteria, translocation across the periplasm, and ultimately, the formation of a voltage-gated ion channel in the inner membrane.[2][3] This channel disrupts the proton motive force, leading to a loss of cellular energy, cessation of essential metabolic processes, and ultimately, cell death.[3][4]
Signaling Pathway and Translocation
The import of this compound into a target E. coli cell is a complex process involving several key proteins.
Caption: Signaling pathway of this compound import and action.
Antimicrobial Spectrum and Efficacy
This compound primarily targets Escherichia coli and some closely related enteric bacteria. Its efficacy is dependent on the presence of the specific outer membrane receptor, BtuB, and the Tol translocation system in the target bacteria.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various E. coli strains.
| Bacterial Strain | Description | MIC (µg/mL) | Reference(s) |
| E. coli K361 | Laboratory strain | 0.256 | [5] |
| E. coli O157:H7 (strain 86-24) | Enterohemorrhagic | < 0.1 | [6] |
| E. coli O157:H7 (strain 933) | Enterohemorrhagic | < 0.1 | [6] |
| Uropathogenic E. coli (UPEC) | Clinical isolates | Varied susceptibility | [7] |
| Enterotoxigenic E. coli (ETEC) | Porcine isolates | Effective in vivo | [8] |
Potential Applications
Direct Antimicrobial Therapy
The potent and specific bactericidal activity of this compound suggests its potential as a standalone therapeutic agent for infections caused by susceptible E. coli strains, such as urinary tract infections (UTIs) and certain types of diarrheal diseases.
Antibiotic Potentiation
Fragments of this compound have been shown to plug the TolC efflux pump, a mechanism used by bacteria to expel various antibiotics.[4][9] This "plugging" action can restore or enhance the susceptibility of multidrug-resistant bacteria to conventional antibiotics.[4]
Food Safety
This compound has demonstrated efficacy in reducing the populations of pathogenic E. coli O157:H7 on meat surfaces, suggesting its potential use as a food preservative or a pre-harvest intervention to reduce pathogen loads in livestock.
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol describes the induction of this compound production in a suitable E. coli host strain and its subsequent purification.
Caption: Workflow for this compound production and purification.
Materials:
-
E. coli strain carrying the this compound plasmid (e.g., E. coli K-12 strain)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Mitomycin C
-
Ammonium sulfate
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Ion-exchange chromatography column (e.g., DEAE-cellulose)
-
Appropriate buffers (e.g., phosphate (B84403) buffer, Tris-HCl)
-
SDS-PAGE reagents and equipment
Procedure:
-
Culture and Induction:
-
Inoculate a single colony of the this compound-producing E. coli strain into LB broth and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce colicin production by adding mitomycin C to a final concentration of 0.5 µg/mL.
-
Continue to incubate for 4-6 hours. Cell lysis is expected.
-
-
Extraction:
-
Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification:
-
Slowly add solid ammonium sulfate to the supernatant to achieve 30-60% saturation while stirring on ice.
-
Collect the precipitate by centrifugation at 15,000 x g for 20 minutes.
-
Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer.
-
Apply the dialyzed sample to an equilibrated ion-exchange chromatography column.
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE.
-
Pool the fractions containing pure this compound and dialyze against a storage buffer.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterial strain.
Materials:
-
Purified this compound
-
Target bacterial strain(s)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the target bacterium.
-
Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound at which there is no visible growth.
-
Protocol 3: Time-Kill Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
Purified this compound
-
Target bacterial strain
-
Growth medium
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay.
-
Assay Setup:
-
Prepare flasks with growth medium containing different concentrations of this compound (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without this compound.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time for each this compound concentration.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound against mammalian cells.
Materials:
-
Purified this compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Resistance Mechanisms
Bacteria can develop resistance to this compound through several mechanisms:
-
Receptor Mutation: Mutations in the btuB gene can alter the BtuB receptor, preventing this compound from binding.[3]
-
Translocation System Alteration: Mutations in the genes encoding the Tol proteins can disrupt the translocation process.[3]
-
Immunity Protein: Colicin-producing strains harbor an immunity protein (ImmE1) that specifically binds to the C-terminal domain of this compound, neutralizing its pore-forming activity.[10]
-
Enzymatic Degradation: The outer membrane protease OmpT can cleave and inactivate this compound.[11]
Conclusion
This compound represents a promising antimicrobial agent with a unique mechanism of action and a narrow spectrum of activity, which could minimize off-target effects on the host microbiome. Its potential for direct therapeutic use, as an antibiotic potentiator, and in food safety applications warrants further investigation. The protocols provided in this document offer a foundation for researchers to explore the multifaceted potential of this intriguing bacteriocin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of colicin E 1 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. visionpublisher.info [visionpublisher.info]
- 7. mdpi.com [mdpi.com]
- 8. Escherichia coli Strains Producing Selected Bacteriocins Inhibit Porcine Enterotoxigenic Escherichia coli (ETEC) under both In Vitro and In Vivo Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colicin E1 as a Tool for Studying Protein-Membrane Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, serves as an exemplary model system for investigating the intricate processes of protein-membrane interactions. Its multi-domain architecture and sophisticated mechanism of translocation across the bacterial cell envelope provide a rich platform for studying protein unfolding, membrane insertion, and pore formation.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool in such studies, offering insights for researchers in membrane protein biology and drug development.
This compound is composed of three functional domains: an N-terminal translocation (T) domain, a central receptor-binding (R) domain, and a C-terminal cytotoxic (C) domain responsible for forming pores in the inner membrane.[3][4] Its import into a target E. coli cell is a multi-step process initiated by the binding of the R-domain to the vitamin B12 receptor, BtuB, on the outer membrane.[5][6] Subsequently, the T-domain interacts with the TolC protein, a component of the Tol-Pal system, which facilitates its translocation across the outer membrane, likely in a partially unfolded state.[1][3][5] The energy required for this process is provided by the proton motive force through the Tol system, which includes TolA, TolQ, and TolR.[7][8][9] The C-terminal domain ultimately inserts into the inner membrane, forming a voltage-gated ion channel that depolarizes the cell, leading to cell death.[2][6]
The study of this compound offers valuable insights into fundamental biological processes such as:
-
Protein Translocation: Elucidating the mechanisms by which a large protein traverses the formidable barrier of the Gram-negative bacterial cell envelope.[1][9]
-
Protein Unfolding and Folding at Interfaces: Investigating the conformational changes this compound undergoes as it moves from an aqueous environment to the hydrophobic membrane interior.[10][11]
-
Membrane Protein Insertion and Pore Formation: Understanding how the cytotoxic domain inserts into the lipid bilayer and assembles into a functional ion channel.[2][6]
-
Protein-Protein Interactions: Characterizing the specific interactions between this compound and its receptors (BtuB, TolC) and translocation machinery (Tol proteins).[3][5][12]
These studies are not only of fundamental scientific interest but also have implications for the development of novel antimicrobial agents that can hijack these import pathways or for designing strategies to block the function of efflux pumps like TolC.[3]
Signaling Pathways and Experimental Workflows
This compound Translocation Pathway
The import of this compound into E. coli involves a series of coordinated interactions with outer and inner membrane proteins. The pathway highlights a sophisticated mechanism for protein import across a double membrane system.
Experimental Workflow for In Vivo Cross-linking
This workflow outlines the key steps to identify protein-protein interactions between this compound and its translocation machinery within a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-membrane interactions.
| Parameter | Value | Conditions | Reference |
| Binding Affinity | |||
| Free Energy of Binding (ΔG) | ~ -9 kcal/mol | 40% anionic lipid, I = 0.12 M, pH 4.0 | [13] |
| - Non-electrostatic component (ΔG_nel) | ~ -5 kcal/mol | 40% anionic lipid, I = 0.12 M, pH 4.0 | [13] |
| - Electrostatic component (ΔG_el) | ~ -4 kcal/mol | 40% anionic lipid, I = 0.12 M, pH 4.0 | [13] |
| Effective Binding Charge | +7 | pH 4.0 | [13] |
| Cytotoxicity | |||
| Decrease in Cytotoxicity (colicins A and E3 in TolA Δ3 mutant) | >3,000-fold | E. coli expressing TolA with deletion of residues 54-287 | [7][14] |
| Decrease in Cytotoxicity (this compound in TolA Δ3 mutant) | <5-fold | E. coli expressing TolA with deletion of residues 54-287 | [7][14] |
| Pore-forming Activity | |||
| Optimal pH for in vitro channel activity | < pH 5 | [6] | |
| Optimal Membrane Potential for in vitro channel activity | -60 mV | [6] | |
| Structural Changes upon Membrane Binding | |||
| Increase in α-helical content (P190 fragment) | From 62% to 80-90% | Binding to liposomes at pH 4.0 | [11] |
| Periodicity of Helix 1 | 3.7 ± 0.1 residues/turn | Site-directed fluorescence labeling | [15] |
| Angular Frequency of Helix 1 | 97 ± 3.0 degrees | Site-directed fluorescence labeling | [15] |
Experimental Protocols
Protocol 1: In Vivo Cross-linking to Detect this compound-TolC Interaction
This protocol is adapted from methodologies used to demonstrate the in vivo interaction between this compound and TolC.[5]
Objective: To covalently link this compound to TolC in living E. coli cells to confirm their direct interaction during the initial stages of translocation.
Materials:
-
E. coli strain expressing C-terminally six-histidine tagged TolC (e.g., from a pTrc-TolC(6His) plasmid).
-
Luria-Bertani (LB) broth.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purified this compound.
-
Dithiobis(succinimidylpropionate) (DSP) cross-linker.
-
Tris buffer.
-
Lysis buffer.
-
PUTTS buffer (100 mM NaH₂PO₄, 8 M urea, 10 mM Tris-HCl, 1% Triton X-100, 0.2% Sarkosyl, pH 7.5) with imidazole.
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE and immunoblotting reagents.
-
Antibodies against this compound.
Procedure:
-
Grow a 100 ml culture of the E. coli strain in LB broth to an optical density at 600 nm (OD₆₀₀) of 0.3.
-
Induce the expression of His-tagged TolC by adding IPTG to a final concentration of 0.4 mM and incubate for 3 hours at 37°C.
-
Harvest the cells by centrifugation, wash, and concentrate them 10-fold in 20 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Incubate the cells for 10 minutes at 37°C with a stock solution of this compound.
-
Add freshly prepared DSP cross-linker to a final concentration of 0.5 mM and incubate for 30 minutes at 37°C with shaking.
-
Quench the cross-linking reaction by adding Tris to a final concentration of 40 mM.
-
Harvest the cells, resuspend in lysis buffer, and lyse them using a French press.
-
Collect the total membranes by centrifugation and solubilize them in PUTTS buffer containing 5 mM imidazole.
-
Purify the protein complexes by affinity chromatography on a Ni-NTA column, eluting with an increasing concentration of imidazole.
-
Analyze the eluted fractions by SDS-PAGE and immunoblotting using antibodies raised against this compound to detect the cross-linked this compound-TolC complex.
Protocol 2: Fluorescence Quenching Assay for Membrane Binding
This protocol is based on methods used to determine the thermodynamics of this compound channel domain binding to lipid membranes.[13]
Objective: To quantify the binding energy of the this compound channel-forming domain to liposomes.
Materials:
-
Purified C-terminal channel-forming domain of this compound.
-
Liposomes of defined lipid composition (e.g., with varying percentages of anionic lipids).
-
Liposomes containing a fluorescence quencher (e.g., N-trinitrophenyl-phosphatidylethanolamine).
-
Fluorometer.
-
Appropriate buffers for different pH conditions.
Procedure:
-
Prepare large unilamellar vesicles (LUVs) with the desired lipid composition by extrusion.
-
Measure the intrinsic tryptophan fluorescence of the this compound channel domain in the absence of liposomes.
-
Titrate the this compound solution with increasing concentrations of quencher-containing liposomes.
-
Measure the decrease in fluorescence intensity at each titration point.
-
Calculate the binding affinity (and subsequently the free energy of binding) from the quenching data using appropriate binding models.
-
Repeat the experiment under different conditions (e.g., varying pH, ionic strength, and lipid composition) to determine the electrostatic and non-electrostatic contributions to binding.
Protocol 3: Planar Lipid Bilayer Assay for Channel Activity
This protocol is a standard method for characterizing the ion channel activity of pore-forming proteins like this compound.
Objective: To measure the ion channel conductance of the this compound pore-forming domain in a model membrane system.
Materials:
-
Planar lipid bilayer apparatus.
-
Synthetic lipids (e.g., diphytanoyl phosphatidylcholine).
-
Purified this compound channel-forming domain.
-
Electrolyte solutions (e.g., KCl).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Form a stable planar lipid bilayer across an aperture in the apparatus.
-
Establish a transmembrane potential using the voltage-clamp amplifier.
-
Add the this compound channel-forming domain to the cis side of the bilayer.
-
Monitor the transmembrane current for discrete steps, which correspond to the opening and closing of individual ion channels.
-
Measure the conductance of the channels from the current steps at different applied voltages.
-
Analyze the channel's voltage dependence, ion selectivity, and gating properties.
Conclusion
This compound provides a powerful and versatile system for dissecting the complex interplay between proteins and biological membranes. The protocols and data presented here offer a foundation for researchers to employ this compound in their own investigations into protein translocation, membrane insertion, and pore formation. The insights gained from such studies will continue to advance our fundamental understanding of these critical cellular processes and may inform the development of novel therapeutic strategies.
References
- 1. Purdue Biological Sciences: William Cramer Lab: The Colicin Translocon [bio.purdue.edu]
- 2. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 5. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. The TolA protein interacts with this compound differently than with other group A colicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Unfolding pathway of the this compound channel protein on a membrane surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Protein import into Escherichia coli: colicins A and E1 interact with a component of their translocation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane binding of the this compound channel: activity requires an electrostatic interaction of intermediate magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The TolA protein interacts with this compound differently than with other group A colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scanning the membrane-bound conformation of helix 1 in the this compound channel domain by site-directed fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Free Synthesis of Active Colicin E1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicins are a class of bacteriocins produced by and active against Escherichia coli and closely related bacteria. Colicin E1 is a pore-forming toxin that kills sensitive cells by depolarizing the cytoplasmic membrane, making it a promising candidate for the development of novel antimicrobial agents.[1] However, its toxicity to the producing host cell presents challenges for traditional recombinant protein production methods. Cell-free protein synthesis (CFPS) offers a powerful alternative by decoupling protein synthesis from cell viability, enabling the rapid and efficient production of toxic proteins like this compound.[2][3] This document provides detailed protocols for the cell-free synthesis of active this compound, methods for assessing its activity, and a summary of expected yields.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the cell-free synthesis of this compound.
Table 1: this compound Yield in E. coli-based Cell-Free Protein Synthesis (CFPS) Systems
| CFPS System Component | Yield of Soluble this compound (µg/mL) | Reference |
| E. coli crude extract | ~300 | [4] |
| Optimized E. coli CFPS | 0.3 mg/mL (300 µg/mL) | [2][5] |
Table 2: Cytotoxicity of Cell-Free Synthesized this compound
| This compound Concentration (ng/mL) | Target Cell Strain | Initial Cell Density (CFU/mL) | Incubation Time | Result | Reference |
| 250 | K361 | 5 x 10⁷ | 1 hour | High cell-killing activity | [2][5] |
| 750 | K361 | 5 x 10⁶ | 1 hour | Significant reduction in cell viability | [6] |
| 32 | K361 | Not specified | 3 minutes | Effective Multiplicity of 6.4 | [6] |
| 256 | K361 | Not specified | 3 minutes | Effective Multiplicity of 12.9 | [6] |
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract for Cell-Free Protein Synthesis
This protocol is adapted from established methods for preparing highly active E. coli extracts for CFPS.[7][8][9]
Materials:
-
E. coli strain (e.g., BL21 Star (DE3))
-
LB medium
-
S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
Centrifuge bottles
-
High-pressure homogenizer or sonicator
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Inoculate a starter culture of E. coli in LB medium and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with vigorous shaking until the OD600 reaches 3.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]
-
Wash the cell pellet twice with cold S30 buffer.
-
Resuspend the cell pellet in S30 buffer (1 mL of buffer per gram of wet cell paste).
-
Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 extract) and incubate it at 37°C for 80 minutes to degrade endogenous nucleic acids.
-
Dialyze the S30 extract against S30 buffer overnight at 4°C.
-
Aliquot the S30 extract and store it at -80°C until use.
Protocol 2: Cell-Free Protein Synthesis of this compound
This protocol describes a typical batch reaction for the synthesis of this compound.
Materials:
-
Prepared S30 extract
-
Plasmid DNA encoding this compound under a T7 promoter (e.g., pET vector)
-
CFPS reaction mix (containing amino acids, energy source like phosphoenolpyruvate, cofactors, and salts) or a commercially available kit.
-
T7 RNA Polymerase
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the CFPS reaction in a microcentrifuge tube as follows (example for a 15 µL reaction):
-
S30 extract: 4.5 µL
-
CFPS reaction mix: 3.75 µL
-
Plasmid DNA (1 µg/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 0.5 µL
-
Nuclease-free water: to 15 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 30°C or 37°C for 3-20 hours.[4][5] Maximum yield for this compound is typically reached within 3 hours.[2][5]
-
After incubation, the reaction mixture containing the synthesized this compound can be used directly for activity assays or purified if necessary.
Protocol 3: this compound Activity Assay (Cell Viability Assay)
This protocol determines the cytotoxic activity of the cell-free synthesized this compound.[6]
Materials:
-
Sensitive E. coli indicator strain (e.g., K361)
-
LB medium
-
0.85% NaCl solution (nutrient-free condition, optional)[1]
-
CFPS reaction mixture containing this compound
-
Control CFPS reaction mixture (without this compound plasmid)
-
Microtiter plates or culture tubes
-
LB agar (B569324) plates
Procedure:
-
Grow an overnight culture of the indicator strain in LB medium.
-
The next day, subculture the bacteria into fresh LB medium and grow to an OD600 of 0.7-0.9.
-
Harvest the cells and resuspend them in fresh LB medium or 0.85% NaCl to the desired cell density (e.g., 5 x 10⁶ or 5 x 10⁸ CFU/mL).[6]
-
Add different concentrations of the cell-free synthesized this compound to the cell suspension. Include a control with the CFPS reaction mixture that did not contain the this compound plasmid.
-
Incubate the mixtures at 37°C with shaking for 1 hour.[6]
-
After incubation, perform serial dilutions of the cell suspensions in LB medium or saline.
-
Plate the dilutions on LB agar plates and incubate overnight at 37°C.
-
The following day, count the number of colony-forming units (CFU) to determine the cell viability.
-
Calculate the survival percentage relative to the control treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell-free synthesis and activity testing of this compound.
Mechanism of this compound Action
Caption: Simplified signaling pathway of this compound action on a target E. coli cell.[10][11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Cell-Free Protein Synthesis Revolutionizes Toxic and Membrane Protein Production - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplifying and streamlining Escherichia coli-based cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 12. This compound - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Assessing Colicin E1 Binding to the BtuB Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and relevant techniques for characterizing the binding interaction between the channel-forming bacteriocin, colicin E1, and its primary receptor on the outer membrane of Escherichia coli, the vitamin B12 transporter BtuB. Understanding this initial binding event is critical for the development of novel antimicrobial agents that can hijack this entry mechanism.
Introduction to this compound and the BtuB Receptor
This compound is a protein toxin that kills sensitive E. coli cells by forming a voltage-gated ion channel in the cytoplasmic membrane, leading to depolarization and cell death.[1] The import of this compound is a multi-step process initiated by the high-affinity binding of its central receptor-binding domain to BtuB, a 22-stranded β-barrel outer membrane protein responsible for the transport of vitamin B12.[2][3] This initial interaction is a prerequisite for the subsequent recruitment of the TolC protein and translocation of the colicin's cytotoxic domain across the cell envelope.[3][4] The affinity and kinetics of the this compound-BtuB interaction are therefore key determinants of its bactericidal potency.
Key Techniques for Assessing this compound-BtuB Binding
Several biophysical and cell-based techniques can be employed to quantitatively and qualitatively assess the binding of this compound to the BtuB receptor. The choice of method will depend on the specific research question, the available instrumentation, and the purity of the protein samples. The most common and powerful techniques include:
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time analysis of binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): A label-free method to determine the thermodynamic parameters of the binding interaction.
-
Fluorescence Polarization (FP) Assay: A solution-based fluorescence technique to measure binding affinity.
-
Radiolabeled Ligand Binding Assay: A highly sensitive method to quantify receptor-ligand interactions.
-
Whole-Cell Binding Assay: An in vivo method to assess binding in a more physiological context.
Quantitative Data Summary
The following table summarizes quantitative data for the binding of colicin E-group proteins and peptides to the BtuB receptor. It is important to note that much of the detailed quantitative analysis has been performed on the closely related colicin E3, which also utilizes the BtuB receptor.
| Ligand | Technique | Affinity (Kd) | Key Conditions | Reference |
| Colicin E3 R135 peptide | Surface Plasmon Resonance | 0.9 ± 0.2 nM | pH 8.0, 0.1 M ionic strength | [5] |
| Fluorescein-labeled E-peptide-1 (from ColE3) | Fluorescence Polarization | 43.6 ± 4.9 nM | With 20 µM CaCl2 | [6] |
| Fluorescein-labeled E-peptide-1 (from ColE3) | Fluorescence Polarization | 2370 ± 670 nM | With 100 µM EGTA (no Ca2+) | [6] |
| Cyanocobalamin (Vitamin B12) | Fluorescence Polarization (Competition) | Ki = 78.9 ± 5.6 nM | With Ca2+, displacing E-peptide-1 | [6] |
Experimental Protocols and Visualizations
Surface Plasmon Resonance (SPR)
SPR measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
Protein Preparation:
-
Express and purify recombinant this compound (or its receptor-binding domain) and the BtuB receptor. Ensure high purity and proper folding.
-
Degas all buffers and protein solutions prior to use. A common running buffer is HBS-P (HEPES buffered saline with P20 surfactant).
-
-
Ligand Immobilization:
-
Immobilize the BtuB receptor onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject BtuB (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the this compound protein (analyte) in the running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the this compound solutions over the reference and ligand-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by the dissociation phase as the running buffer flows over the chip.
-
Between each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the this compound-BtuB interaction without denaturing the immobilized BtuB (e.g., a short pulse of low pH buffer like 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the ligand flow cell sensorgram to obtain the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and Kd.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
-
Protein and Ligand Preparation:
-
Express and purify this compound and BtuB to high concentrations and purity.
-
Dialyze both proteins extensively against the same buffer to minimize heats of dilution. A suitable buffer would be 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the protein concentrations.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment Setup:
-
Load the BtuB solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe at a concentration 10-20 times higher than that of BtuB in the cell.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the BtuB solution while stirring.
-
The instrument measures the heat change after each injection until the binding sites on BtuB are saturated.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat per injection against the molar ratio of this compound to BtuB.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine Ka, ΔH, and n.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small, fluorescently labeled this compound peptide binds to the much larger BtuB receptor, its rotation slows, and the polarization of the emitted light increases.
-
Probe Preparation:
-
Synthesize or obtain a fluorescently labeled peptide derived from the receptor-binding domain of this compound (e.g., labeled with fluorescein).
-
Purify the labeled peptide to remove any free dye.
-
-
Assay Setup:
-
Prepare a solution of the fluorescent peptide in a suitable assay buffer (e.g., 30 mM Tris-Cl, pH 8.0, with or without calcium).
-
In a multi-well plate (e.g., a black 384-well plate), add a fixed concentration of the fluorescent peptide to each well.
-
Add increasing concentrations of purified BtuB receptor to the wells.
-
Include control wells with only the fluorescent peptide (for minimum polarization) and wells with buffer only (for background).
-
-
Measurement:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 490 nm excitation and 530 nm emission for fluorescein).[7]
-
-
Data Analysis:
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of BtuB.
-
Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd.
-
References
- 1. Pore-forming colicins: synthesis, extracellular release, mode of action, immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound opens its hinge to plug TolC | eLife [elifesciences.org]
- 5. bio.purdue.edu [bio.purdue.edu]
- 6. Enzymatic E-colicins bind to their target receptor BtuB by presentation of a small binding epitope on a coiled-coil scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.tulane.edu [www2.tulane.edu]
Measuring Colicin E1-Induced Membrane Depolarization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colicin E1, a bacteriocin (B1578144) produced by Escherichia coli, kills susceptible bacterial cells by forming a voltage-gated ion channel in the cytoplasmic membrane. This channel disrupts the cell's membrane potential, leading to a loss of essential ions and metabolic energy, ultimately causing cell death.[1][2][3] The study of this compound-induced membrane depolarization is crucial for understanding its mechanism of action and for the development of novel antimicrobial agents.
These application notes provide detailed protocols for three primary methods to measure this compound-induced membrane depolarization: fluorescence-based assays, ion-selective electrodes, and patch-clamp electrophysiology. Each section includes an overview of the technique, a step-by-step protocol, and expected results, along with quantitative data summaries and illustrative diagrams to guide researchers in their experimental design and execution.
Signaling Pathway of this compound Action
This compound import and channel formation is a multi-step process. It begins with the binding of the this compound R-domain to the outer membrane vitamin B12 receptor, BtuB. Subsequently, the T-domain interacts with the TolC protein, facilitating translocation across the outer membrane. The channel-forming C-terminal domain then inserts into the cytoplasmic membrane, creating a pore that leads to depolarization.[4][5]
Method 1: Fluorescence-Based Assays
Fluorescence-based assays are a high-throughput and sensitive method for monitoring changes in bacterial membrane potential. These assays utilize voltage-sensitive dyes that exhibit a change in fluorescence intensity in response to membrane depolarization.
DiBAC₄(3) Assay
The anionic dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) is excluded from healthy cells with a negative membrane potential. Upon depolarization, the dye enters the cell and binds to intracellular hydrophobic components, resulting in a significant increase in fluorescence.[6][7]
Experimental Workflow: DiBAC₄(3) Assay
Protocol: DiBAC₄(3) Assay for E. coli
-
Bacterial Culture: Grow E. coli cells in a suitable broth (e.g., LB) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with a buffer such as phosphate-buffered saline (PBS) and resuspend in the same buffer to the desired cell density (e.g., OD₆₀₀ = 0.2).
-
Dye Loading: Prepare a stock solution of DiBAC₄(3) in DMSO (e.g., 1 mg/mL). Add DiBAC₄(3) to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cell suspension with the dye in the dark at 37°C for 20-30 minutes to allow the dye to equilibrate.
-
Fluorescence Measurement: Transfer the cell suspension to a microplate reader or a fluorometer. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~516 nm).
-
Induction of Depolarization: Add this compound to the cell suspension at the desired concentration.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Controls: Include a negative control (no this compound) and a positive control (e.g., a known depolarizing agent like valinomycin (B1682140) in the presence of high extracellular K⁺).
DiSC₃(5) Assay
The cationic dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) accumulates in healthy, polarized bacteria, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in a significant increase in fluorescence (de-quenching).[8]
Protocol: DiSC₃(5) Assay for E. coli
-
Bacterial Culture and Preparation: Follow steps 1 and 2 as described for the DiBAC₄(3) assay. It is recommended to resuspend cells in a buffer containing a carbon source (e.g., glucose) and divalent cations (e.g., 1 mM CaCl₂) to maintain outer membrane stability.[8]
-
Dye Loading: Prepare a stock solution of DiSC₃(5) in DMSO. Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM.
-
Incubation: Incubate the cell suspension with the dye in the dark at 37°C with shaking for 5-10 minutes until a stable, quenched fluorescence signal is achieved.
-
Fluorescence Measurement: Transfer the cell suspension to a microplate reader or a fluorometer. Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Induction of Depolarization: Add this compound to the cell suspension.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time.
-
Controls: Use a negative control (no this compound) and a positive control (e.g., the pore-forming antibiotic polymyxin (B74138) B).[8]
| Parameter | DiBAC₄(3) | DiSC₃(5) | Reference |
| Principle | Enters depolarized cells, fluorescence increases | Released from depolarized cells, fluorescence increases (de-quenching) | [6][8] |
| Excitation (nm) | ~490 | ~622 | [7][9] |
| Emission (nm) | ~516 | ~670 | [7][9] |
| Typical Concentration | 1-5 µM | 0.5-2 µM | [6][8] |
| Observed Change with this compound | ~100% increase with ANS (a similar anionic probe) | - | [10][11] |
Method 2: Ion-Selective Electrodes
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. To monitor this compound-induced membrane depolarization, a potassium-selective electrode is commonly used to measure the efflux of K⁺ ions from the bacterial cytoplasm into the extracellular medium.
Experimental Workflow: Ion-Selective Electrode Measurement
Protocol: Potassium Efflux Measurement using a K⁺-Selective Electrode
-
Bacterial Culture: Grow E. coli to the mid-logarithmic phase as previously described.
-
Cell Preparation: Harvest the cells and wash them twice with a low-potassium buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM NaCl). Resuspend the cells to a high density in the same buffer.
-
Electrode Setup: Place the cell suspension in a thermostatted and stirred vessel. Immerse a calibrated potassium-selective electrode and a reference electrode into the suspension.
-
Calibration: Calibrate the K⁺-selective electrode using standard solutions of known KCl concentrations.
-
Baseline Measurement: Record the stable baseline potential, which corresponds to the initial extracellular K⁺ concentration.
-
Induction of Efflux: Add this compound to the cell suspension.
-
Data Acquisition: Continuously record the potential change over time. The increase in potential reflects the efflux of K⁺ from the cells.
-
Quantification: Convert the potential readings to K⁺ concentrations using the calibration curve.
| Parameter | Value | Reference |
| Measured Ion | K⁺ | |
| Principle | Measures efflux of intracellular K⁺ upon pore formation | |
| Typical Resting Membrane Potential of E. coli | -85 mV (pH 5.0) to -142 mV (pH 8.0) | [12] |
Method 3: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single or multiple ion channels. This method can be applied to E. coli spheroplasts or to artificial lipid bilayers into which this compound has been incorporated.
Planar Lipid Bilayer Recording
This technique involves forming an artificial lipid bilayer across a small aperture and then incorporating purified this compound. The electrical current across the membrane is then measured.
Protocol: this compound Channel Recording in a Planar Lipid Bilayer
-
Bilayer Formation: Form a planar lipid bilayer (e.g., from a solution of phospholipids (B1166683) in n-decane) across a small aperture in a partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).[13]
-
Protein Incorporation: Add purified this compound to the cis chamber. Insertion of the protein into the bilayer can be facilitated by a negative potential on the trans side.[14]
-
Voltage Clamp: Apply a defined voltage across the bilayer using a voltage-clamp amplifier.
-
Current Recording: Record the ionic current flowing through the this compound channels using an integrating patch-clamp amplifier.[15]
-
Data Analysis: Analyze the current recordings to determine the single-channel conductance, open probability, and ion selectivity.
| Parameter | Value | Reference |
| Single-Channel Conductance (in 1M KCl) | 20.9 ± 3.9 pS | [14] |
| 60 pS ("small" state) | [16] | |
| 600 pS ("large" state) | [16] | |
| Stoichiometry | One this compound fragment is sufficient to form a channel | [16] |
| Voltage Dependence | Channel opening is favored by a negative potential on the trans side | [14] |
Experimental Workflow: Planar Lipid Bilayer Patch-Clamp
Conclusion
The methods described in these application notes provide a comprehensive toolkit for investigating this compound-induced membrane depolarization. The choice of method will depend on the specific research question, available equipment, and desired throughput. Fluorescence-based assays are well-suited for high-throughput screening and kinetic studies. Ion-selective electrodes provide a direct measure of ion efflux, while patch-clamp electrophysiology offers the highest resolution for characterizing the properties of the this compound channel at the single-molecule level. By applying these detailed protocols, researchers can gain valuable insights into the mechanism of this potent bacteriocin and advance the development of new antimicrobial strategies.
References
- 1. Membrane binding of the this compound channel: activity requires an electrostatic interaction of intermediate magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Colicins E1 and K on Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Response of an Escherichia coli-bound fluorescent probe to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of an Escherichia coli-Bound Fluorescent Probe to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative measurements of membrane potential in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparison of the macroscopic and single channel conductance properties of this compound and its COOH-terminal tryptic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid dependence of the channel properties of a this compound-lipid toroidal pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Colicin E1 Fragments to Inhibit Antibiotic Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell, reducing their intracellular concentration and efficacy.[1][2] The AcrAB-TolC efflux system in Escherichia coli is a well-characterized example, with TolC forming the outer membrane channel responsible for the final expulsion of a broad range of substrates, including many clinically relevant antibiotics.[3][4][5]
This document provides detailed application notes and protocols on the use of non-cytotoxic fragments of colicin E1 as potent inhibitors of the TolC efflux pump channel. By physically obstructing the channel, these protein fragments can restore the susceptibility of MDR bacteria to existing antibiotics, offering a promising strategy for the development of novel antibiotic potentiators.[3][6][7]
Mechanism of Action: Plugging the TolC Efflux Channel
This compound is a bacteriocin (B1578144) that naturally targets E. coli.[8][9] Its entry into the target cell is a multi-step process involving binding to the outer membrane protein BtuB and translocation across the outer membrane via the TolC channel.[7][8] The N-terminal translocation (T) domain of this compound is responsible for the interaction with TolC.[6][7]
By utilizing fragments of this compound that contain the T-domain but lack the cytotoxic C-terminal domain, it is possible to effectively "plug" the TolC channel without killing the bacterial cell.[3][6] This blockage prevents the efflux of antibiotics that are substrates of the AcrAB-TolC pump, leading to their accumulation within the cell and the potentiation of their antimicrobial activity.[3][7] Specifically, fragments such as the this compound T-domain (colE1-T) and a larger fragment containing both the T and receptor-binding (R) domains (colE1-TR) have been shown to effectively inhibit TolC-mediated efflux.[3][6][10]
Data Presentation: Quantitative Analysis of Efflux Inhibition and Antibiotic Potentiation
The efficacy of this compound fragments in inhibiting efflux and potentiating antibiotics has been quantified through real-time efflux assays and minimum inhibitory concentration (MIC) assays.
Table 1: Inhibition of Real-Time Efflux by this compound Fragments
This table summarizes the observed inhibition of efflux of the fluorescent dye N-(2-naphthyl)-1-naphthylamine (NNN), a known substrate of the AcrAB-TolC pump.
| This compound Fragment | Concentration (µM) | Observed NNN Efflux Inhibition in E. coli WT | Reference |
| colE1-T | 100 | Moderate inhibition | [6][10] |
| colE1-TR | 10 | Partial inhibition | [6][10] |
| colE1-TR | 100 | Full inhibition | [6][10] |
| colE1-T100-143 (TolC box peptide) | 100 | No activity | [6][10] |
Table 2: Potentiation of Antibiotics by ColE1-TR in E. coli WT
This table presents the reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics in the presence of the colE1-TR fragment.
| Antibiotic | Class | MIC without colE1-TR (µg/mL) | MIC with 10 µM colE1-TR (µg/mL) | MIC with 100 µM colE1-TR (µg/mL) | Fold Reduction in MIC (at 100 µM colE1-TR) | Reference |
| Novobiocin | Aminocoumarin | 128 | 64 | 32 | 4 | [7] |
| Erythromycin | Macrolide | 64 | 32 | 16 | 4 | [7] |
| Rifampicin | Rifamycin | 16 | 8 | 4 | 4 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Real-Time Efflux Assay using N-(2-naphthyl)-1-naphthylamine (NNN)
This protocol assesses the ability of this compound fragments to inhibit the efflux of the fluorescent dye NNN in real-time.[3][7]
Materials:
-
E. coli strains (e.g., wild-type and ΔtolC)
-
Luria-Bertani (LB) broth
-
M9 minimal media supplemented with 0.4% glucose
-
N-(2-naphthyl)-1-naphthylamine (NNN) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (in DMSO)
-
This compound fragments (colE1-T, colE1-TR)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow E. coli cells overnight in LB broth at 37°C with shaking.
-
Inoculate fresh M9 minimal media with the overnight culture and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation and wash twice with M9 minimal media.
-
Resuspend the cells in M9 minimal media to an OD600 of 0.4.
-
Add NNN to a final concentration of 10 µM and CCCP to de-energize the cells and allow the dye to accumulate.
-
Incubate for a set period to allow for dye loading.
-
Add the desired concentration of this compound fragment (e.g., 10 µM or 100 µM) to the experimental wells. Include a no-protein control.
-
Initiate efflux by adding glucose to re-energize the proton motive force.
-
Monitor the decrease in fluorescence over time. A slower rate of fluorescence decay in the presence of the this compound fragment indicates efflux inhibition.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the concentration of an antibiotic required to inhibit bacterial growth, both in the absence and presence of a this compound fragment.[3][7]
Materials:
-
E. coli strains (e.g., wild-type)
-
Mueller-Hinton broth
-
Antibiotics of interest (e.g., novobiocin, erythromycin, rifampicin)
-
This compound fragment (e.g., colE1-TR)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the antibiotic in Mueller-Hinton broth in a 96-well plate.
-
Prepare a parallel set of dilutions in broth that also contains a fixed sub-inhibitory concentration of the this compound fragment (e.g., 10 µM or 100 µM).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to all wells.
-
Include controls for bacterial growth (no antibiotic or colicin fragment) and sterility (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.
Visualizations
Signaling Pathway of this compound Fragment-Mediated Efflux Inhibition
Caption: Mechanism of TolC inhibition by this compound fragments.
Experimental Workflow for Assessing Antibiotic Potentiation
Caption: Experimental workflow for antibiotic potentiation assessment.
Conclusion
The use of non-cytotoxic this compound fragments represents a targeted and innovative approach to combatting antibiotic resistance in Gram-negative bacteria. By physically obstructing the TolC efflux channel, these fragments can restore the efficacy of a wide range of antibiotics. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and expand upon this promising strategy. Further research may focus on optimizing the delivery and stability of these fragments, as well as exploring their efficacy against a broader range of clinical isolates.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Colicin E1 Single-Channel Recording
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental setup and single-channel recording of the voltage-gated ion channel formed by the bacterial toxin, colicin E1. This methodology is crucial for understanding the biophysical properties of this pore-forming toxin and can be adapted for screening potential inhibitors or modulators of its activity.
Introduction
This compound is a bacteriocin (B1578144) produced by Escherichia coli that kills susceptible strains by forming a voltage-dependent ion channel in the inner membrane, leading to depolarization and cell death.[1][2] The study of this compound channel activity at the single-molecule level provides invaluable insights into its mechanism of action, ion selectivity, and gating kinetics.[3][4][5] Planar lipid bilayer electrophysiology is the primary technique employed for these investigations, allowing for precise control over the membrane composition and the transmembrane potential.[3][4][5][6]
The channel-forming activity resides in the C-terminal domain of the protein.[3][5][6] This domain, upon binding to the membrane, undergoes a conformational change and inserts a helical hairpin, forming a pore.[7][8] The opening and closing (gating) of this channel are strongly dependent on the applied voltage and the pH of the surrounding medium.[3][4][6][7][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound single-channel activity, compiled from various studies. These values can serve as a reference for expected experimental outcomes.
| Parameter | Value | Conditions | Source |
| Single-Channel Conductance | 19.1 ± 2.9 pS to 20.9 ± 3.9 pS | 1 M KCl, pH 4.0-5.0 | [5] |
| Voltage Dependence | Channel opening favored by cis-positive voltages | Planar lipid bilayer | [4] |
| Channel closing favored by cis-negative voltages | Planar lipid bilayer | [4] | |
| pH Dependence | Channel formation and activity increase as pH is lowered from 7 to 5 | Planar lipid bilayer | [5][6][7] |
| Anion selective at neutral pH, becomes cation selective at pH > 5 in negatively charged membranes | Planar lipid bilayer | [9] | |
| Lipid Requirement | Requires negatively charged lipids for activity | Planar lipid bilayer | [5] |
| Channel Diameter (narrowest point) | At least 8 Å | Planar lipid bilayer | [9] |
| Voltage for Inactivation | > 80 mV (cis-positive) | Planar lipid bilayer | [4] |
Experimental Protocols
This section details the methodology for preparing the necessary reagents and performing a single-channel recording of this compound.
Materials and Reagents
-
Lipids:
-
Diphytanoylphosphatidylcholine (DPhPC)
-
Diphytanoylphosphatidylglycerol (DPhPG) or other negatively charged lipid
-
n-decane
-
-
Buffers and Solutions:
-
KCl solutions (e.g., 0.1 M and 1 M)
-
HEPES or other suitable buffer
-
HCl and KOH for pH adjustment
-
EDTA
-
CaCl₂
-
-
Protein:
-
Purified this compound or its C-terminal channel-forming fragment
-
-
Equipment:
-
Planar lipid bilayer workstation (e.g., Warner Instruments Bilayer Clamp)
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP)
-
Ag/AgCl electrodes
-
Teflon cup and chamber
-
Magnetic stirrer and stir bars
-
Micropipettes
-
Protocol for Planar Lipid Bilayer Formation and Single-Channel Recording
-
Preparation of Lipid Solution:
-
Prepare a solution of DPhPC and DPhPG (e.g., in a 4:1 molar ratio) in n-decane to a final concentration of 10-25 mg/mL. The inclusion of negatively charged lipids is crucial for this compound activity.[5]
-
Sonicate the lipid solution for 15-20 minutes until clear.
-
-
Bilayer Chamber Setup:
-
Assemble the Teflon cup and chamber. The cup will contain the cis solution, and the outer chamber will contain the trans solution.
-
Fill both the cis and trans chambers with the desired buffered salt solution (e.g., 1 M KCl, 10 mM HEPES, pH 4.0). Ensure the solution levels are equal.
-
Place Ag/AgCl electrodes in both chambers. The cis electrode is connected to the headstage of the amplifier, and the trans electrode is grounded.
-
-
Formation of the Planar Lipid Bilayer:
-
Using a micropipette, "paint" a small amount of the lipid solution across the aperture in the Teflon cup.
-
Monitor the capacitance of the membrane using the amplifier. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
The membrane should thin and form a bilayer, which can be observed as a gradual increase in capacitance to a stable plateau. This process can be facilitated by gently stirring the solutions.
-
-
Incorporation of this compound:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber. The final concentration will typically be in the ng/mL range and should be determined empirically.
-
Gently stir the cis solution to facilitate the interaction of this compound with the membrane.
-
-
Single-Channel Recording:
-
Apply a positive voltage to the cis chamber (e.g., +50 mV to +100 mV) to induce channel insertion and opening.[4]
-
Observe the current trace for discrete, step-like increases in current, which correspond to the opening of single this compound channels.
-
The amplitude of the current steps at a given voltage can be used to calculate the single-channel conductance (G = I/V).
-
To study voltage-gating, apply a series of voltage pulses (e.g., from -80 mV to +10 mV) to observe channel closing (turn-off rates).[10]
-
Record data at a suitable sampling rate (e.g., 10 kHz) and filter at an appropriate frequency (e.g., 1-2 kHz) for analysis.[10]
-
-
Data Analysis:
-
Use single-channel analysis software to generate all-points histograms to determine the unitary current amplitude.
-
Analyze the open and closed dwell times to understand the channel's gating kinetics.
-
Construct current-voltage (I-V) relationships to determine the single-channel conductance and observe any rectification.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound single-channel recording.
Mechanism of this compound Channel Formation
Caption: Mechanism of this compound channel formation in a lipid bilayer.
References
- 1. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: translocation of regions outside the channel-forming domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: the role of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the macroscopic and single channel conductance properties of this compound and its COOH-terminal tryptic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gating processes of channels induced by colicin A, its C-terminal fragment and this compound in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Channels formed by this compound in planar lipid bilayers are large and exhibit pH-dependent ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting low yield of recombinant colicin E1 expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of recombinant colicin E1 expression in E. coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing very low or no expression of recombinant this compound. What are the potential causes and how can I troubleshoot this?
Low or no expression of this compound can stem from several factors, ranging from the expression vector to the host cell's metabolic state. A systematic approach is crucial to identify and resolve the issue.
Troubleshooting Steps:
-
Verify the Expression Construct:
-
Sequencing: Ensure the this compound gene is correctly cloned into the expression vector, is in the correct reading frame, and is free of mutations. Errors during PCR or cloning can introduce mutations that truncate the protein or alter its structure.[1]
-
Promoter Integrity: Confirm that the promoter region is intact and appropriate for the chosen E. coli strain.[1][2]
-
-
Address Codon Usage:
-
Rare Codons: The this compound gene may contain codons that are rare in E. coli, leading to translational stalling and truncated protein products.[1][3] Analyze the gene sequence for codon usage and consider codon optimization for E. coli expression.[4][5]
-
Host Strains: Alternatively, use E. coli strains that are engineered to express tRNAs for rare codons (e.g., BL21-CodonPlus).[6]
-
-
Investigate this compound Cytotoxicity:
-
Basal Expression: this compound is a pore-forming toxin that can be lethal to the host E. coli cells even at low expression levels.[7][8][9] "Leaky" promoters can lead to basal expression before induction, resulting in cell death and poor culture growth.[10]
-
Tightly Regulated Promoters: Use expression systems with tight regulation, such as the pBAD system or strains like BL21-AI, to minimize basal expression.[3][10]
-
Immunity Protein: Co-expression of the cognate immunity protein (ImmE1) is essential to protect the host cells from this compound's cytotoxic activity.[7][8] Ensure the immunity gene is present and functional on your expression plasmid.[11]
-
-
Optimize Induction Conditions:
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) can significantly impact expression levels. High concentrations can be toxic to the cells.[6] Titrate the inducer concentration to find the optimal level for this compound expression.[3]
-
Induction Time and Temperature: The timing and temperature of induction are critical. Inducing at a lower temperature (e.g., 18-25°C) for a longer period can enhance protein solubility and reduce degradation.[2][3][10][12]
-
Caption: Factors influencing this compound plasmid stability.
FAQ 4: My protein yield is low after purification. What are the common pitfalls during this compound purification?
Low yield after purification can be due to protein degradation, loss during purification steps, or inefficient capture. [13][14] Purification Troubleshooting:
-
Prevent Proteolysis:
-
Protease Inhibitors: Add protease inhibitors (e.g., PMSF) to your lysis buffer to prevent degradation of this compound by host cell proteases. [3][14] * Keep Samples Cold: Perform all purification steps at 4°C to minimize protease activity. [14] * Protease-Deficient Strains: Consider using E. coli strains deficient in certain proteases (e.g., Lon, OmpT). [15]
-
-
Optimize Cell Lysis:
-
Efficient Lysis: Ensure complete cell lysis to release the expressed protein. Inefficient lysis is a common cause of low yield. [13] * Method of Lysis: Sonication, high-pressure homogenization (French press), or chemical lysis can be used. Optimize the parameters for your specific setup.
-
-
Improve Affinity Chromatography:
-
Binding Conditions: Ensure the pH and salt concentration of your binding buffer are optimal for the interaction between your fusion tag and the resin.
-
Sufficient Resin: Use an adequate amount of affinity resin for the expected amount of protein. [14] * Binding Time: Increasing the incubation time of the cell lysate with the resin can improve capture efficiency. [13]
-
Experimental Protocols
Protocol 1: Optimization of this compound Expression Conditions
This protocol outlines a method for systematically testing different induction conditions to optimize the yield of soluble this compound.
Materials:
-
E. coli expression strain transformed with the this compound expression plasmid.
-
LB broth (or other suitable growth medium) with the appropriate antibiotic.
-
Inducer (e.g., IPTG).
-
Shaking incubator.
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculate a 5 mL starter culture of the expression strain in LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB broth (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7 (mid-log phase).
-
Divide the culture into smaller, equal volumes (e.g., 4 x 10 mL).
-
Induce each sub-culture under different conditions (see Table 2 for examples).
-
After the induction period, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Normalize the cell pellets by OD₆₀₀ and resuspend in lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the optimal expression conditions for soluble this compound.
Table 2: Example Conditions for Expression Optimization
| Condition | Temperature (°C) | Inducer [IPTG] (mM) | Induction Time (hours) |
| A (Control) | 37 | 1.0 | 4 |
| B | 30 | 0.5 | 6 |
| C | 25 | 0.1 | 16 (Overnight) |
| D | 18 | 0.1 | 16 (Overnight) |
Protocol 2: Small-Scale this compound Solubility Assay
This protocol provides a quick method to assess the solubility of the expressed this compound.
Materials:
-
Cell pellets from induced cultures.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with and without detergents like Triton X-100).
-
Protease inhibitors.
-
Sonication equipment.
-
Microcentrifuge.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Resuspend a normalized amount of cell pellet in 1 mL of ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Transfer a 100 µL aliquot of the total cell lysate to a new tube. This is the "Total" fraction.
-
Centrifuge the remaining lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant. This is the "Soluble" fraction.
-
Resuspend the pellet in the same volume of lysis buffer. This is the "Insoluble" fraction.
-
Prepare samples from the "Total," "Soluble," and "Insoluble" fractions for SDS-PAGE analysis.
-
Run the SDS-PAGE gel and visualize with Coomassie blue staining to compare the amount of this compound in each fraction.
This compound Production and Purification Workflow
Caption: General workflow for recombinant this compound production and purification.
References
- 1. goldbio.com [goldbio.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 5. bonopusbio.com [bonopusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound TolC Box: Identification of a Domain Required for this compound Cytotoxicity and TolC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. academic.oup.com [academic.oup.com]
- 12. High-yield expression in Escherichia coli and purification of mouse ubiquitin-activating enzyme E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent colicin E1 aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of colicin E1 during purification.
Troubleshooting Guide
Question: My this compound is precipitating out of solution during purification. What are the common causes and how can I prevent this?
Answer:
This compound aggregation during purification is a common issue that can significantly reduce yield and activity. The primary causes often revolve around suboptimal buffer conditions, high protein concentration, and improper handling. Here’s a step-by-step guide to troubleshoot and prevent this compound aggregation.
1. Optimize Your Lysis and Wash Buffers:
The initial steps of cell lysis and washing are critical for maintaining this compound solubility.
-
Problem: High local protein concentration upon cell lysis can lead to immediate aggregation.
-
Solution: Use a sufficient volume of lysis buffer to ensure the protein concentration remains low.[1] Consider using a gentle lysis method, such as sonication on ice or enzymatic lysis with lysozyme, to avoid excessive heat generation which can promote aggregation.
-
Problem: Incorrect pH or ionic strength can destabilize the protein. This compound undergoes pH-dependent conformational changes.[2][3]
-
Solution: Maintain a buffer pH that is not close to the isoelectric point (pI) of this compound. For His-tagged this compound, a common starting point is a buffer at pH 8.0.[4] The ionic strength of the buffer is also crucial; low salt conditions can sometimes lead to aggregation.[5] A moderate salt concentration (e.g., 100-300 mM NaCl) can help to shield electrostatic interactions that may lead to aggregation.[4][6]
2. Adjust Chromatography Conditions:
The conditions during chromatographic separation can significantly impact protein stability.
-
Problem: High protein concentration during elution from the chromatography column.
-
Solution: Employ gradient elution instead of a step elution to release the protein from the resin more gradually, preventing a highly concentrated bolus of protein from eluting at once.[1] You can also collect smaller fractions and immediately dilute them with a suitable buffer.
-
Problem: Inappropriate buffer composition for the chromatography step.
-
Solution: Ensure that the wash and elution buffers are optimized for this compound stability. This includes maintaining the optimal pH and ionic strength. For affinity chromatography of His-tagged this compound, phosphate-based buffers are often a safe choice as Tris-based buffers can sometimes interact with the nickel resin.[4]
3. Utilize Additives to Enhance Solubility:
Certain additives can be included in your buffers to help maintain protein solubility.
-
Problem: Exposed hydrophobic patches on the protein surface can lead to aggregation.
-
Solution: Consider the addition of non-denaturing detergents, such as n-dodecyl-β-D-maltoside (DDM), especially if you are working with fragments of this compound or if it is interacting with membrane components.[6] Other additives like glycerol (B35011) (10-20%) can act as stabilizers.[1]
Troubleshooting Workflow:
Caption: A flowchart illustrating the troubleshooting steps to prevent this compound aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for purifying this compound?
A1: The ideal pH for purifying this compound depends on the specific construct and the purification method. However, a general guideline is to work at a pH that is at least one unit away from its isoelectric point (pI) to maintain a net charge and promote solubility. For His-tagged this compound, a pH of 8.0 is commonly used for binding to Ni-NTA resin.[4] It is important to note that this compound's ion channel activity is pH-dependent, with low pH favoring an anion-selective state.[2] While this is relevant for its function, for purification, maintaining a stable, non-aggregating state is the priority.
Q2: Can I use detergents to prevent this compound aggregation?
A2: Yes, non-denaturing detergents can be effective in preventing aggregation, particularly for this compound fragments or when studying its interaction with membrane components. For instance, n-dodecyl-β-D-maltoside (DDM) has been used in buffers for purifying this compound fragments in complex with other proteins like TolC.[6] The choice and concentration of the detergent should be optimized for your specific application to avoid denaturation of the protein.
Q3: How does ionic strength affect this compound stability?
A3: Ionic strength plays a significant role in protein stability by modulating electrostatic interactions. For some proteins, low salt conditions can lead to aggregation.[5] Increasing the ionic strength of the buffer with salts like NaCl (e.g., 100-300 mM) can help to shield surface charges and prevent intermolecular aggregation.[4][6] However, excessively high salt concentrations can also lead to "salting out" and precipitation. The optimal salt concentration should be determined empirically for your specific this compound construct.
Q4: Should I be concerned about the temperature during purification?
A4: Yes, temperature is a critical factor. All purification steps should ideally be carried out at low temperatures (e.g., 4°C) to minimize the risk of protein degradation and aggregation.[1] Higher temperatures can increase the rate of hydrophobic interactions, which are often a driving force for aggregation.
Buffer Composition Comparison
| Buffer Component | Lysis/Binding Buffer (His-Tag)[4] | Wash Buffer (His-Tag)[4] | Elution Buffer (His-Tag)[4] | Gel Filtration Buffer[6] |
| Buffer | 50 mM Sodium Phosphate | 50 mM Sodium Phosphate | 50 mM Sodium Phosphate | Phosphate-buffered saline (PBS) |
| pH | 8.0 | 8.0 | 8.0 | 7.4 |
| NaCl | 300 mM | 300 mM | 300 mM | - |
| Imidazole (B134444) | 10 mM | 20 mM | 250 mM | - |
| Additives | 1x Protease Inhibitors, >250U/mL Benzonase, 1mg/mL Lysozyme | - | - | - |
Experimental Protocols
Protocol 1: Purification of His-Tagged this compound under Native Conditions
This protocol is adapted for the purification of C-terminally His-tagged this compound.[7]
Materials:
-
E. coli cell pellet expressing His-tagged this compound
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Ni-NTA Agarose Resin
-
Protease inhibitors, Benzonase nuclease, and Lysozyme
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme, Benzonase, and protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
-
Buffer Exchange (Optional but Recommended):
-
Immediately exchange the eluted protein into a suitable storage buffer (e.g., PBS pH 7.4) using a desalting column or dialysis to remove imidazole and maintain stability.
-
Logical Relationship for Buffer Optimization:
Caption: A diagram showing the relationship between key buffer parameters and the solubility of this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Ion selectivity of this compound: modulation by pH and membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of the pH-dependent ion selectivity of the this compound channel by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Colicin E1 for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the use of colicin E1 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound's cytotoxicity?
A1: this compound is a bacteriocin (B1578144) that exerts its cytotoxic effect primarily by forming pores in the cell membrane.[1] The process involves several steps:
-
Receptor Binding: The colicin's central domain binds to the BtuB receptor, a vitamin B12 transporter on the outer membrane of susceptible E. coli strains.[2][3]
-
Translocation: Following initial binding, the N-terminal domain facilitates the protein's translocation across the outer membrane, a process that requires the TolC protein.[2][3]
-
Pore Formation: The C-terminal cytotoxic domain inserts into the cytoplasmic membrane, forming a voltage-gated channel.[1][2] This channel disrupts the cell's ionic gradient, leading to a dissipation of cellular energy and preventing ATP production, which ultimately results in cell death.[2]
While its primary targets are bacteria, this compound has also demonstrated cytotoxic activity against various human tumor cell lines.[4][5] The proposed mechanism in cancer cells also involves pore formation in the plasma membrane, which can trigger apoptosis.[4]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: The effective concentration of this compound varies significantly depending on the target cell line (bacterial or cancerous), the specific strain, and experimental conditions. For E. coli, concentrations as low as <0.1 µg/mL have been shown to be effective.[6] In studies with human cancer cell lines, effective concentrations have ranged from approximately 10 µg/mL to over 60 µg/mL.[4][7] A common starting point for optimization is to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
Q3: My experiment is showing low or no cytotoxicity. What are the potential causes?
A3: Several factors can lead to reduced or absent this compound activity. Consider the following troubleshooting steps:
-
pH of the Medium: The channel-forming activity of this compound is highly dependent on an acidic pH.[2] Its activity is maximal at a pH below 5.0, as a lower pH facilitates the conformational changes required for the protein to insert into the membrane.[2] Ensure your assay buffer or medium is within the optimal pH range.
-
Presence of Inhibitors: Certain substances can inhibit colicin activity. For example, the presence of trypsin can degrade the colicin and reduce its effectiveness.[8] Additionally, calcium ions can inhibit activity, particularly in negatively charged phospholipid membranes.[2]
-
Target Cell Receptors: this compound requires specific receptors, like BtuB, to enter bacterial cells.[3] If the target cells do not express the necessary receptors, the colicin cannot bind and translocate, resulting in no cytotoxicity.[9]
-
Cell Density: Both excessively high and low cell densities can affect results in cytotoxicity assays.[10] It is crucial to determine the optimal cell count for your specific assay before proceeding with compound treatment.[10]
-
Incubation Time: The cytotoxic effect may be time-dependent. While some effects can be seen in minutes with bacterial cells, longer incubation periods (e.g., 1 to 24 hours or more) may be necessary for cancer cell lines or to observe the full extent of cytotoxicity.[7][11]
-
Protein Integrity and Solubility: Ensure the this compound protein is properly folded and soluble. Poor solubility can lead to lower effective concentrations and reduced activity.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity | Incorrect pH of the assay medium. | Adjust the pH of your medium to be slightly acidic (pH < 6.0) to enhance this compound channel activity.[2] |
| Presence of trypsin or Ca2+ ions. | Ensure the experimental medium is free from trypsin and has controlled levels of calcium ions.[2][8] | |
| Target cells lack appropriate receptors. | Confirm that your target cell line expresses the necessary receptors for this compound uptake. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal incubation period for your cell line.[11] | |
| Inconsistent Results | Variable cell density across wells. | Standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating and verify cell counts.[10] |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and proper technique. | |
| Edge effects on the microplate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill them with sterile PBS or medium instead. | |
| High Background Signal | High spontaneous absorbance in control wells. | This may be due to excessively high cell density or overly forceful pipetting during cell plating. Optimize the cell number per well.[10] |
| Contamination of cell culture or reagents. | Use aseptic techniques and regularly check cultures for contamination. Ensure all reagents are sterile. |
Quantitative Data Summary
The following table summarizes effective concentrations and conditions for this compound cytotoxicity reported in various studies.
| Target Cell Type | Cell Line(s) | Effective Concentration | Incubation Time | Reference |
| Bacteria | E. coli O157:H7 | < 0.1 µg/mL | Not specified | [6][13] |
| Bacteria | E. coli K361 | 32 - 256 ng/mL | 3 minutes - 1 hour | [11] |
| Human Cancer | Fibrosarcoma, Breast Carcinoma | Not specified (caused 50% inhibition) | Not specified | [4] |
| Human Cancer | 11 different tumor cell lines | Not specified (caused 17-40% inhibition) | Not specified | [5] |
| Human Gastric Cancer | AGS | 60.4 µg/mL (IC50) | 24 hours | [7] |
Experimental Protocols
Standard Protocol: MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound against adherent cancer cell lines.
1. Cell Sample Preparation:
- Culture target cells in appropriate medium until they reach approximately 80% confluency.
- Trypsinize the cells, collect them by centrifugation, and resuspend them in fresh medium.
- Count the cells using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well).
- Add 100 µL of the cell suspension to each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[10]
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable sterile buffer (e.g., PBS).
- Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
- Include appropriate controls:
- Negative Control: Cells treated with medium only (no this compound).
- Positive Control: Cells treated with a known cytotoxic agent.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[10]
3. Cytotoxicity Measurement (MTT Assay):
- After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Correct for background by subtracting the absorbance of blank wells (medium and MTT only).
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
- Calculate the percentage of cytotoxicity:
- % Cytotoxicity = 100 - % Viability
- Plot the % cytotoxicity against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound-induced cytotoxicity in bacteria.
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound concentration.
References
- 1. Colicin - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Colicin concentrations inhibit growth of Escherichia coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Enterocin A-Colicin E1 Fusion Peptide on the Gastric Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some factors influencing colicin activity between pathogenic and commensal Escherichia coli from the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
overcoming colicin E1 immunity protein interference in experiments
Welcome to the technical support center for researchers working with colicin E1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome experimental challenges related to the this compound immunity protein (ImmE1).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound immunity protein (ImmE1)?
A1: The this compound immunity protein (ImmE1) is a 13 kDa integral membrane protein composed of three transmembrane helices.[1] Its primary function is to protect the colicin-producing E. coli cell from the cytotoxic effects of the this compound it synthesizes.[1] It achieves this by inhibiting the channel-forming activity of this compound in the cytoplasmic membrane.[1]
Q2: How does ImmE1 interfere with my experiments?
A2: If you are expressing and purifying this compound from a natural plasmid or a system that co-expresses ImmE1, the two proteins can form a tight complex. This interaction can neutralize the pore-forming activity of this compound, leading to inaccurate results in cytotoxicity assays or other functional studies.
Q3: What are the main strategies to overcome ImmE1 interference?
A3: The two primary strategies are:
-
Preventing the interaction: This is achieved by expressing this compound in a system that lacks the ImmE1 protein, such as a cell-free protein synthesis (CFPS) system.
-
Disrupting the interaction: This involves modifying the this compound protein through site-directed mutagenesis to eliminate its ability to bind to ImmE1.
Q4: How strong is the interaction between this compound and ImmE1?
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments where ImmE1 interference is a concern.
Problem 1: Low or no cytotoxicity observed in assays.
| Possible Cause | Troubleshooting Step |
| ImmE1 Contamination | If this compound was purified from a system co-expressing ImmE1, the immunity protein is likely neutralizing its activity. Solution: Re-express this compound using a method that avoids ImmE1 co-production, such as Cell-Free Protein Synthesis (CFPS). |
| Incorrect Protein Folding | This compound produced in a cell-free system or recombinantly may be misfolded. Solution: Optimize expression conditions. For CFPS, this may involve lowering the incubation temperature or adding molecular chaperones to the reaction mix. |
| Inactive this compound | The purified this compound may be inherently inactive for other reasons. Solution: Verify the integrity and activity of your this compound preparation using a control sensitive cell line known to be susceptible to this compound. |
Problem 2: Low yield of this compound in a cell-free protein synthesis (CFPS) system.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | The standard CFPS protocol may not be optimal for this compound. Solution: Optimize the concentration of magnesium, potassium, and other reaction components. Lowering the incubation temperature to 25-30°C can sometimes improve the yield of large proteins. |
| DNA Template Issues | The quality or quantity of the DNA template may be insufficient. Solution: Ensure the DNA template is pure and free of contaminants like ethanol (B145695) or RNases. Increase the amount of template DNA in the reaction. |
| Codon Bias | The this compound gene may contain codons that are rare in the E. coli strain used for extract preparation. Solution: Lower the reaction temperature to slow down translation and allow for the recruitment of rare tRNAs. Alternatively, synthesize a codon-optimized version of the this compound gene. |
Problem 3: Site-directed mutagenesis to disrupt ImmE1 binding is unsuccessful.
| Possible Cause | Troubleshooting Step |
| Poor Primer Design | Primers for mutagenesis may have incorrect melting temperatures or secondary structures. Solution: Redesign primers ensuring the mutation is in the center and that the primers have a high melting temperature. Use online primer design tools for assistance. |
| Inefficient PCR Amplification | The full plasmid may not be amplifying correctly. Solution: Optimize PCR conditions, including annealing temperature and extension time. Consider adding DMSO (2-8%) to the PCR reaction to help with difficult templates. |
| High Background of Wild-Type Plasmid | The DpnI digestion to remove the template plasmid may be incomplete. Solution: Increase the DpnI digestion time or the amount of enzyme used. Ensure the template plasmid was isolated from a dam-methylating E. coli strain. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its interaction with the ImmE1 protein.
| Parameter | Value | Significance | Reference |
| ImmE1-mediated Resistance | 10,000 to 100,000-fold increase | Demonstrates the high-affinity interaction between ColE1 and ImmE1. | [1] |
| Key Residues for ImmE1 Recognition | Residue 448 (N-terminus of helix VI), and residues 470, 472, and 474 (C-terminus of helix VII) | These residues in the pore-forming domain of ColE1 are critical for recognition by ImmE1. Mutating these can abolish the interaction. | |
| Typical Yield of this compound in CFPS | ~300 µg/mL | Provides a benchmark for expected protein yield when using a cell-free system to produce ImmE1-free this compound. |
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) of this compound
This protocol allows for the production of this compound without its immunity protein, making it ideal for functional assays.
Materials:
-
E. coli cell extract (commercially available or prepared in-house)
-
Reaction mix containing amino acids, energy source (e.g., phosphoenolpyruvate), salts, and buffers
-
Plasmid DNA encoding this compound under a T7 promoter
-
T7 RNA polymerase
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, combine the cell extract, reaction mix, and plasmid DNA encoding this compound.
-
Add T7 RNA polymerase to the reaction mixture.
-
Gently mix the components by pipetting.
-
Incubate the reaction at 30-37°C for 2-4 hours. For larger proteins or to improve folding, the temperature can be lowered to 25°C for a longer incubation period (e.g., overnight).
-
Following incubation, the synthesized this compound can be used directly in assays or purified.
Protocol 2: Site-Directed Mutagenesis of this compound to Abolish ImmE1 Binding
This protocol describes how to introduce point mutations into the this compound gene to disrupt its interaction with ImmE1. Residue V448 is a key target for mutagenesis.
Materials:
-
Plasmid DNA containing the wild-type this compound gene
-
Mutagenic primers containing the desired mutation (e.g., changing V448 to another amino acid)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to each other and contain the desired mutation in the middle.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After PCR, add DpnI directly to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media and incubate overnight. Pick individual colonies, grow liquid cultures, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the cytotoxic effect of this compound on a sensitive E. coli strain.
Materials:
-
Sensitive E. coli strain (e.g., a strain lacking the ImmE1 gene)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Purified this compound (from CFPS or a mutated, ImmE1-non-binding variant)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
MTT or other viability stain (optional)
Procedure:
-
Grow an overnight culture of the sensitive E. coli strain in LB broth.
-
The next day, dilute the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Dilute the mid-log phase culture to a starting OD600 of approximately 0.05 in fresh LB broth.
-
In a 96-well plate, add a fixed volume of the diluted cell culture to each well.
-
Prepare serial dilutions of your purified this compound.
-
Add the this compound dilutions to the wells containing the cell culture. Include a no-colicin control.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Measure the OD600 of each well to determine cell growth inhibition. Alternatively, use a viability stain like MTT to assess cell death.
-
Plot the cell viability against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Signaling pathway of this compound action and inhibition by ImmE1.
Caption: Experimental workflow for cell-free protein synthesis of this compound.
Caption: Workflow for site-directed mutagenesis of this compound.
References
Technical Support Center: Preventing OmpT Protease Cleavage of Colicin E1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with OmpT protease cleavage during the expression and purification of colicin E1.
Frequently Asked Questions (FAQs)
Q1: What is OmpT and why does it cleave my recombinant this compound?
A1: OmpT is an outer membrane aspartyl protease found in many E. coli strains, including common cloning strains like K-12 derivatives.[1][2] Its physiological role is to degrade foreign peptides.[1][2] OmpT exhibits a distinct cleavage specificity, preferentially cutting between pairs of basic amino acid residues, such as Arginine-Arginine or Arginine-Lysine.[2] this compound contains such recognition sites, making it susceptible to cleavage by OmpT, particularly during cell lysis when the protease is released and can come into contact with the expressed protein.
Q2: I'm seeing degradation products of my this compound on a Western blot. How can I confirm OmpT is the culprit?
A2: Degradation of this compound by OmpT results in specific cleavage products. The full-length this compound is approximately 57 kDa. OmpT cleavage has been shown to produce a large, processed fragment of about 49 kDa.[1] This cleavage occurs at specific sites within the N-terminal translocation domain, namely between residues K84 and K95.[3] If you observe a prominent degradation product around 49 kDa, it is highly indicative of OmpT activity. To confirm this, you can compare the degradation pattern in an OmpT-positive strain (e.g., a K-12 strain) with an OmpT-deficient strain (e.g., BL21(DE3)). The degradation product should be absent or significantly reduced in the OmpT-deficient strain.
Q3: What is the most effective strategy to prevent OmpT cleavage of this compound?
A3: The most effective and widely recommended strategy is to use an E. coli expression host that is naturally deficient in the ompT gene.[4] The BL21(DE3) strain and its derivatives are popular choices for protein expression precisely because they lack both the OmpT outer membrane protease and the Lon cytoplasmic protease, which significantly reduces the proteolytic degradation of recombinant proteins.[4]
Q4: Are there any chemical inhibitors I can use to block OmpT activity during purification?
A4: Yes, certain chemical inhibitors can be used, particularly during the lysis and purification steps, although using an OmpT-deficient strain is the preferred primary strategy. OmpT activity can be inhibited by:
-
Zinc ions (Zn²⁺): Zinc chloride (ZnCl₂) at concentrations around 0.5 mM has been shown to completely inhibit OmpT activity.
-
Aprotinin: This serine protease inhibitor has also been demonstrated to inhibit OmpT, though to a lesser extent than some other proteases.[2]
It is advisable to add these inhibitors to your lysis buffer immediately before cell disruption.
Q5: Can I modify the expression conditions to minimize OmpT cleavage?
A5: While switching to an OmpT-deficient strain is the most direct solution, optimizing expression conditions can also help minimize proteolysis in general. Lowering the induction temperature (e.g., to 18-25°C) and reducing the induction time can slow down protein production, which may lead to better folding and reduced susceptibility to proteases. However, these measures are generally less effective against OmpT specifically, as the cleavage primarily occurs post-lysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length this compound and presence of a ~49 kDa band on Western blot. | OmpT protease is cleaving the expressed this compound. This is common in OmpT-positive E. coli strains (e.g., K-12 derivatives). | 1. Primary Solution: Switch to an OmpT-deficient expression strain such as BL21(DE3) or its derivatives. This is the most effective method to prevent OmpT-mediated cleavage. 2. Secondary Solution: If changing strains is not feasible, add OmpT inhibitors to your lysis buffer. Use 0.5 mM ZnCl₂ or aprotinin. |
| Degradation of this compound is still observed even when using a BL21(DE3) strain. | Other cellular proteases might be active. While BL21(DE3) is OmpT and Lon deficient, other proteases can still cause degradation, especially if the protein is misfolded or the purification process is lengthy. | 1. Optimize Lysis and Purification: Perform all cell lysis and purification steps at 4°C to minimize protease activity. 2. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. 3. Reduce Expression Stress: Lower the induction temperature (e.g., 18°C) and IPTG concentration to improve protein folding and solubility, which can reduce susceptibility to general proteolysis. |
| This compound appears intact in whole-cell lysate but degrades after purification. | OmpT or other proteases are co-purifying with your this compound or are active on your purification column. | 1. Inhibitors During Purification: Ensure that your purification buffers (wash and elution) also contain protease inhibitors if you suspect ongoing degradation. 2. Expedite Purification: Minimize the time the protein spends in the lysate and on the column. |
| Expression of this compound is very low in the new OmpT-deficient strain. | The expression characteristics of the new strain may differ from your previous host. Codon usage or metabolic burden could be factors. | 1. Codon Optimization: If the this compound gene is not already codon-optimized for E. coli, consider gene synthesis with optimized codons. 2. Optimize Expression Conditions: Perform a small-scale expression screen to optimize induction parameters (IPTG concentration, temperature, induction time) for the new strain. |
Data Presentation
The use of an OmpT-deficient host strain has a dramatic impact on the integrity and activity of expressed this compound.
| Parameter | OmpT-Positive Strain (e.g., K-12 derivative) | OmpT-Deficient Strain (e.g., BL21(DE3)) | Reference |
| This compound Integrity (Western Blot) | Significant degradation, with ~65% of the protein cleaved to a ~49 kDa fragment. | Intact full-length this compound (57 kDa) is the predominant species. | [1] |
| Biological Activity of this compound | 32- to 64-fold lower activity compared to untreated this compound. | Activity is preserved. | [1] |
Experimental Protocols
Protocol: High-Yield Expression and Purification of Intact this compound
This protocol is optimized to minimize OmpT cleavage by utilizing an OmpT-deficient E. coli strain and best practices for protein purification.
1. Transformation:
-
Transform a this compound expression plasmid (e.g., in a pET vector) into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformation mixture on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the overnight culture.
-
Grow at 37°C with vigorous shaking (220-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C for 16-20 hours with shaking.
3. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a complete protease inhibitor cocktail).
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Purification (His-Tag Example):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
5. Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
Visualizations
Caption: OmpT cleavage pathway of this compound during expression and lysis.
References
- 1. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on the genomes, transcriptomes, and metabolic properties of Escherichia coli strains Nissle 1917, BL21(DE3), and MG1655 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colicin cleavage by OmpT protease during both entry into and release from Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of Escherichia coli outer-membrane endoprotease OmpT variants as processing enzymes for production of peptides from designer fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Colicin E1 Solubility for In Vitro Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with colicin E1 solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound precipitating out of solution?
A: Protein precipitation, or aggregation, is a common issue that can be triggered by several factors. For this compound, this may be due to:
-
Suboptimal Buffer Conditions: The pH, ionic strength, or composition of your buffer may not be ideal for keeping this compound soluble. The transition of the this compound channel domain from a water-soluble to a membrane-bound state is known to be influenced by acidic pH.[1]
-
High Protein Concentration: At high concentrations, protein-protein interactions can increase, leading to aggregation.[2]
-
Incorrect Folding: If the protein was expressed in inclusion bodies and improperly refolded, exposed hydrophobic regions can cause aggregation.[2][3]
-
Temperature Stress: Exposure to non-optimal temperatures, either during purification or storage, can lead to protein denaturation and aggregation.[4]
Q2: How can I improve the yield of soluble this compound during initial expression and purification?
A: Optimizing expression conditions is a critical first step. Consider the following strategies:
-
Lower Induction Temperature: Reducing the culture temperature to as low as 16-27°C after induction can slow down protein synthesis, allowing more time for proper folding and reducing the formation of insoluble inclusion bodies.[2][5]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression that favors aggregation. Titrating the IPTG concentration (e.g., to 0.3 mM) can improve the yield of soluble protein.[5]
-
Co-expression with Chaperones: Molecular chaperones like GroEL-GroES or DnaK/DnaJ/GrpE can assist in the proper folding of this compound, thereby increasing its solubility.[2][6] This strategy has been shown to improve the solubility of other colicins, like colicin M, from 16% to nearly 100%.[6]
Q3: My this compound is expressed in inclusion bodies. How can I recover soluble, active protein?
A: Recovering protein from inclusion bodies requires a process of denaturation followed by refolding. The general workflow involves:
-
Isolation and Solubilization: Isolate the inclusion bodies from the cell lysate and solubilize them using strong denaturants like 8 M urea (B33335) or 6 M guanidine-hydrochloride.[2][7]
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This is often done through methods like dialysis or rapid dilution into a large volume of a compatible refolding buffer.[3][8] The refolding buffer should be optimized with additives to prevent aggregation during this critical step.
-
Purification: Purify the refolded, soluble protein using chromatography techniques.[9]
Troubleshooting Guide: this compound Precipitation in Assays
This guide addresses the issue of this compound precipitating during or after its addition to an in vitro assay buffer.
Problem: Precipitate forms immediately after adding this compound to the assay buffer.
This common problem can derail experiments. The following workflow provides a systematic approach to diagnosing and solving the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
-
Evaluate Assay Buffer Compatibility: An assay buffer may contain components that reduce this compound stability.
-
Possible Cause: The pH or ionic strength of the assay buffer is suboptimal.
-
Solution: First, ensure the final pH of your assay is within a stable range for your protein, typically between 7.0 and 8.5. Second, check the salt concentration; maintaining an ionic strength of 50-150 mM with NaCl or KCl can often help maintain solubility.[10] If problems persist, consider dialyzing your protein into the final assay buffer before the experiment to ensure compatibility.[11]
-
-
Assess Protein Concentration: High protein concentrations can lead to aggregation.
-
Possible Cause: The final concentration of this compound in the assay is too high, or the stock solution is too concentrated.
-
Solution: Try performing the assay with a serial dilution of this compound to find the highest concentration that remains soluble. If your stock solution appears cloudy or precipitates upon freeze-thaw cycles, it may be too concentrated. Diluting the stock in a stabilizing buffer can help.[2][11]
-
-
Screen Solubility-Enhancing Additives: Various small molecules can be included in the assay buffer to stabilize the protein and prevent aggregation.[12]
-
Possible Cause: The inherent properties of this compound make it prone to aggregation under assay conditions.
-
Solution: Systematically screen a panel of additives. A study on 41 different recombinant proteins found that additives increased solubility for 80% of them.[12] See Table 1 for a list of commonly used additives and their typical working concentrations. L-arginine and proline are particularly effective at suppressing aggregation.[12][13]
-
-
Re-evaluate Protein Folding: If the above steps fail, the issue may stem from misfolded protein, especially if it was purified from inclusion bodies.
Data and Protocols
Table 1: Common Buffer Additives to Enhance Protein Solubility
This table summarizes additives that can be included in lysis, purification, or assay buffers to improve protein stability and solubility.[10][12]
| Additive Category | Example Additive | Typical Working Concentration | Function |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Maintains ionic strength, prevents non-specific interactions.[10] |
| Polyols/Sugars | Glycerol | 5 - 20% (v/v) | Stabilizes protein structure.[10] |
| Trehalose, Sorbitol | 0.2 - 1 M | Act as protein stabilizers.[5][12] | |
| Amino Acids | L-Arginine, L-Proline | 50 mM - 0.5 M | Suppress protein aggregation.[12][13] |
| Detergents | Triton X-100, Tween-20 | 0.01 - 1% (v/v) | Solubilizes proteins and prevents non-specific interactions.[10][15] |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 10 mM | Prevents oxidation and maintains cysteine residues in a reduced state.[10] |
| Chaotropic Agents | Urea | 1 - 2 M (mild) | Can increase solubility at low concentrations.[10] |
Experimental Protocols
This protocol is adapted from a high-throughput method to screen for conditions that increase the soluble yield of a target protein expressed in E. coli.[12]
-
Expression: Grow a 50 mL culture of E. coli expressing this compound and induce protein expression under optimized conditions (e.g., lower temperature).
-
Harvesting: Centrifuge the culture to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).
-
Aliquoting: Aliquot the resuspended cells into a 96-well plate.
-
Additive Screening: Add different additives from stock solutions to each well to reach the desired final concentration (refer to Table 1). Include a "no additive" control.
-
Lysis: Perform cell lysis in the plate (e.g., using a chemical lysing agent and sonication).
-
Clarification: Centrifuge the 96-well plate at high speed (e.g., 4000 x g) to pellet cell debris and insoluble protein.
-
Analysis: Carefully collect the supernatant (soluble fraction) from each well. Analyze the soluble fractions by SDS-PAGE to compare the amount of soluble this compound across all conditions. The condition yielding the most intense band for this compound is the optimal one.
This protocol describes a method for refolding His-tagged proteins directly on an affinity chromatography column, which minimizes aggregation by preventing intermolecular interactions.[14]
References
- 1. On the nature of the unfolded intermediate in the in vitro transition of the this compound channel domain from the aqueous to the membrane phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 4. In vivo aggregation of a single enzyme limits growth of Escherichia coli at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20030199676A1 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
- 9. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ipo.lbl.gov [ipo.lbl.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Colicin E1 Channel Activity in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH-dependent channel activity of colicin E1 in liposomal systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound channel activity in liposomes?
A1: Acidic conditions are required for the channel-forming activity of this compound in artificial membranes.[1] The maximum activity is observed at a pH near 4.0.[1] This acidic environment facilitates the insertion of this compound into the membrane.[1]
Q2: Why is acidic pH necessary for this compound activity?
A2: The channel-forming activity of this compound is dependent on pH, and this dependence is attributed to membrane binding. An acidic pH is required for the effective binding and insertion of this compound into the membrane. This process is believed to involve the protonation of one or more carboxyl residues within the channel-forming domain of the protein.
Q3: How does pH affect the ion selectivity of the this compound channel?
A3: The ion selectivity of the this compound channel is highly dependent on pH. In neutral membranes, the channel is anion selective. However, in negatively charged membranes, it transitions to being cation selective at a pH above approximately 5.[2] At very low pH, the channel is nearly ideally anion selective.
Q4: Can the binding of this compound to liposomes be reversed by changing the pH?
A4: Yes, the insertion of this compound into liposomes at low pH can be reversed by a shift to a more alkaline pH. For instance, shifting the pH to 6.0 can lead to a decrease in the fraction of the protein that is inaccessible to proteases, indicating its withdrawal from the membrane.
Q5: What is the role of lipid composition in pH-dependent this compound activity?
A5: this compound requires the presence of negatively charged phospholipids (B1166683) in the liposomal membrane to both bind and induce efflux.[3] The lipid environment can also influence the pH-dependent ion selectivity of the channel. For example, in phosphatidylcholine membranes, exposure to pH 4.0 can cause the channels to become refractory to further changes in pH.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low channel activity observed. | Incorrect pH: The pH of the experimental buffer is not sufficiently acidic. | Ensure the final pH of the liposome (B1194612) suspension after all additions is at or near the optimal pH of 4.0. Prepare buffers carefully and verify the pH. |
| Inappropriate lipid composition: The liposomes lack negatively charged phospholipids. | Prepare liposomes using a lipid mixture that includes anionic lipids, such as those found in E. coli lipid extracts or asolectin. | |
| Inefficient protein insertion: The this compound has not properly inserted into the liposome membrane. | Incubate the this compound with the liposomes at the acidic pH for a sufficient amount of time to allow for binding and insertion before initiating the activity assay. | |
| High background leakage from liposomes. | Liposome instability: The liposomes may be unstable at the experimental pH or temperature. | Screen different lipid compositions for stability at the target pH. Ensure the osmolarity inside and outside the liposomes is balanced. |
| Contaminants in the this compound preparation: The protein preparation may contain detergents or other substances that disrupt the liposomes. | Purify the this compound thoroughly to remove any potential contaminants. | |
| Inconsistent or irreproducible results. | Variability in liposome preparation: Inconsistent size or lamellarity of the liposomes can affect the results. | Use a consistent and reproducible method for liposome preparation, such as extrusion, to ensure a uniform population of vesicles. |
| Inaccurate pH control: Small variations in pH can lead to significant changes in activity. | Use high-quality buffers and calibrate the pH meter regularly. Prepare fresh buffers for each experiment. |
Quantitative Data
The following table summarizes the effect of pH on the channel activity of this compound, as measured by the percentage of carboxyfluorescein release from liposomes.
| pH | Relative Channel Activity (% Maximum) |
| 4.0 | 100 |
| 5.0 | Reduced |
| 6.0 | Significantly Reduced |
| 7.0 | Minimal to None |
Note: This table represents a qualitative summary based on available literature. The exact percentages will vary depending on the specific experimental conditions, including lipid composition, temperature, and protein-to-lipid ratio.
Experimental Protocols
Preparation of Carboxyfluorescein-Loaded Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing the fluorescent dye carboxyfluorescein at a self-quenching concentration.
Materials:
-
Asolectin (or a defined lipid mixture such as E. coli polar lipid extract)
-
Carboxyfluorescein
-
Sodium hydroxide (B78521) (NaOH)
-
Buffer components for desired pH (e.g., citrate, phosphate)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Prepare a lipid film: Dissolve the desired amount of lipid in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Prepare the carboxyfluorescein solution: Prepare a 50-100 mM solution of carboxyfluorescein in the desired buffer. Adjust the pH to the desired value (e.g., 7.4 for initial encapsulation) with NaOH.
-
Hydrate the lipid film: Add the carboxyfluorescein solution to the flask containing the lipid film. Hydrate the film by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
Freeze-thaw cycles: Subject the lipid suspension to several (e.g., 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.
-
Extrusion: Extrude the liposome suspension through a polycarbonate membrane with a 100 nm pore size at least 10 times to produce LUVs of a uniform size.
-
Removal of unencapsulated dye: Separate the liposomes containing encapsulated carboxyfluorescein from the free dye by passing the suspension through a size-exclusion chromatography column equilibrated with the desired external buffer.
This compound Reconstitution and Leakage Assay
This protocol outlines the steps to measure the pH-dependent channel activity of this compound by monitoring the dequenching of carboxyfluorescein fluorescence.
Materials:
-
Carboxyfluorescein-loaded liposomes
-
Purified this compound
-
A series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
Fluorometer
-
Triton X-100 (10% solution)
Procedure:
-
Prepare the reaction mixture: In a cuvette, add the carboxyfluorescein-loaded liposomes to the buffer of the desired pH. Allow the temperature to equilibrate.
-
Establish a baseline: Record the baseline fluorescence (F₀) of the liposome suspension for a few minutes.
-
Initiate the reaction: Add a predetermined amount of this compound to the cuvette and mix gently.
-
Monitor fluorescence: Immediately start recording the fluorescence intensity (F) over time. An increase in fluorescence indicates the leakage of carboxyfluorescein from the liposomes, resulting in dequenching.
-
Determine maximum fluorescence: After the reaction has reached a plateau or at the end of the desired time course, add a small volume of Triton X-100 solution to lyse all the liposomes and release all the encapsulated dye. Record the maximum fluorescence (F_max).
-
Calculate percentage leakage: Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Repeat for different pH values: Repeat the experiment using buffers at different pH values to determine the pH optimum for this compound channel activity.
Visualizations
Caption: Workflow for assessing this compound pH-dependent channel activity.
Caption: Mechanism of pH-dependent this compound channel formation.
References
- 1. scilit.com [scilit.com]
- 2. Channels formed by this compound in planar lipid bilayers are large and exhibit pH-dependent ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane action of this compound: detection by the release of carboxyfluorescein and calcein from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion selectivity of this compound: modulation by pH and membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of colicin E1 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of colicin E1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it kill target cells?
This compound is a type of bacteriocin, a protein toxin produced by some strains of Escherichia coli to kill other, closely related bacteria.[1] Its mechanism of action involves a multi-step process:
-
Receptor Binding: this compound initially binds to the vitamin B12 receptor, BtuB, on the outer membrane of susceptible E. coli cells.[2][3]
-
Translocation: Following binding to BtuB, this compound interacts with a second protein, TolC, which acts as a translocator, facilitating its movement across the outer membrane.[2][3]
-
Pore Formation: The C-terminal domain of this compound then inserts into the cytoplasmic membrane, forming a voltage-gated ion channel.[4] This channel disrupts the cell's membrane potential, leading to a loss of cellular energy and ultimately, cell death.[4][5]
Q2: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding refers to the interaction of this compound with cellular components other than its specific receptors, BtuB and TolC. This can be caused by hydrophobic or ionic interactions with the cell surface.[6][7] High non-specific binding can lead to a low signal-to-noise ratio, making it difficult to accurately quantify the specific cytotoxic or binding effects of this compound. This can result in inaccurate determinations of potency (e.g., IC50 or EC50 values) and misleading experimental outcomes.
Q3: What are the common causes of high non-specific binding in my this compound assay?
Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient or improper use of blocking agents can leave non-specific binding sites on the cell surface exposed.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can influence electrostatic interactions between this compound and the cell surface.[8]
-
High Concentration of this compound: Using an excessively high concentration of this compound can saturate the specific receptors and increase the likelihood of non-specific interactions.
-
Cell Health and Density: Unhealthy or overly dense cell cultures can present altered cell surface properties, leading to increased non-specific binding.
Q4: How can I reduce non-specific binding in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Incubating cells with a blocking agent prior to adding this compound can saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[9]
-
Optimization of Assay Buffer: Adjusting the pH and salt concentration of your buffer can help reduce non-specific electrostatic interactions.[8]
-
Titration of this compound: Determine the optimal concentration of this compound that yields a robust specific signal without causing high background.
-
Inclusion of a Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20, can help to reduce hydrophobic interactions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-cell control wells | This compound is binding to the microplate surface. | 1. Use low-protein-binding microplates. 2. Pre-block the wells with a suitable blocking agent (e.g., 1-5% BSA) before adding this compound. |
| High signal in wells with cells lacking the BtuB receptor (negative control) | Non-specific binding of this compound to the cell surface. | 1. Optimize the concentration of the blocking agent (see Table 1). 2. Increase the salt concentration in the assay buffer (e.g., 150-300 mM NaCl). 3. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the assay buffer. 4. Reduce the concentration of this compound used in the assay. |
| Poor signal-to-noise ratio | A combination of low specific signal and high non-specific binding. | 1. Ensure the target cells are healthy and in the logarithmic growth phase. 2. Optimize incubation time and temperature to maximize the specific signal. 3. Implement a combination of blocking strategies (e.g., BSA and Tween-20). 4. Titrate both the cell number and this compound concentration to find the optimal window. |
| Inconsistent results between experiments | Variability in cell density, reagent preparation, or incubation conditions. | 1. Standardize cell seeding density. 2. Prepare fresh dilutions of this compound and other reagents for each experiment. 3. Ensure consistent incubation times and temperatures. |
Quantitative Data Summary
Table 1: Common Blocking Agents for Cell-Based Assays
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v)[9] | Single purified protein, reduces risk of cross-reactivity with certain antibodies.[9] | Can be more expensive than other options. |
| Non-fat Dry Milk | 1 - 5% (w/v)[9] | Inexpensive and readily available.[3] | Contains a mixture of proteins, including phosphoproteins, which may interfere with certain assays.[10] Not recommended for use with avidin-biotin detection systems due to endogenous biotin.[11] |
| Casein | 0.5 - 2% (w/v) | A purified milk protein, can sometimes provide lower background than whole milk.[11] | May contain contaminants from the purification process.[5] |
| Normal Serum | 5 - 10% (v/v) | Can be very effective as it contains a complex mixture of proteins. | Can be expensive and may contain endogenous factors that interfere with the assay. The serum should be from the same species as the secondary antibody if one is used. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assay with Blocking Step
This protocol is designed to measure the cytotoxic effect of this compound on susceptible E. coli cells while minimizing non-specific binding.
Materials:
-
Susceptible E. coli strain (e.g., a strain expressing BtuB and TolC)
-
This compound stock solution
-
Luria-Bertani (LB) broth
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
96-well microplates
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Cell Culture: Grow the susceptible E. coli strain in LB broth to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to the desired cell density.
-
Blocking Step:
-
Add 50 µL of the cell suspension to the wells of a 96-well plate.
-
Add 50 µL of Blocking Buffer to each well.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
This compound Treatment:
-
Cell Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability relative to the no-colicin control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50.
-
Protocol 2: Optimizing Blocking Conditions
To determine the most effective blocking agent and concentration for your specific assay, a systematic optimization is recommended.
Procedure:
-
Prepare a series of blocking buffers with different blocking agents (e.g., BSA, non-fat dry milk) at various concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Set up a 96-well plate with your negative control cells (e.g., a strain lacking BtuB).
-
Follow the cytotoxicity assay protocol, but in the blocking step, use the different blocking buffers you have prepared.
-
Treat the cells with a high concentration of this compound that is known to cause significant non-specific binding.
-
Measure the signal and compare the background levels obtained with each blocking condition. The condition that yields the lowest background signal is the optimal one for your assay.
Visualizations
Caption: Signaling pathway of this compound leading to cell death.
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. leprev.ilsl.br [leprev.ilsl.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
- 7. tlsr.usm.my [tlsr.usm.my]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. biossusa.com [biossusa.com]
- 10. youtube.com [youtube.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Colicin E1 Stability and Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and long-term storage of colicin E1. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: proteolytic degradation, temperature, and pH. Exposure to proteases, particularly the outer membrane protease OmpT from Escherichia coli, can lead to the cleavage and inactivation of this compound.[1][2][3] Elevated temperatures and suboptimal pH conditions can also contribute to protein denaturation and loss of activity.
Q2: My this compound solution has lost activity after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
A2: Repeated freeze-thaw cycles can cause denaturation and aggregation of proteins, leading to a loss of biological activity. Each cycle of freezing and thawing subjects the protein to mechanical stress and changes in the local concentration of solutes, which can disrupt its tertiary structure. To prevent this, it is highly recommended to aliquot your this compound stock solution into single-use volumes before freezing. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Q3: I observe multiple bands on an SDS-PAGE gel after purifying and storing this compound. What do these bands represent?
A3: The presence of multiple bands on an SDS-PAGE gel, especially bands of lower molecular weight than full-length this compound, typically indicates proteolytic degradation.[1] this compound can be cleaved by proteases present during purification or upon storage.[1][3] To mitigate this, consider adding a protease inhibitor cocktail during purification and storing the purified this compound in a buffer at an optimal pH and temperature.
Q4: What is the recommended method for long-term storage of this compound?
A4: For long-term storage, lyophilization (freeze-drying) is the preferred method as it significantly reduces degradation by removing water.[4][5] Lyophilized this compound should be stored at -20°C or -80°C. If lyophilization is not possible, storing single-use aliquots in a buffer containing a cryoprotectant like 25-50% glycerol (B35011) at -80°C is a suitable alternative.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of this compound activity | Proteolytic degradation | Add protease inhibitors (e.g., PMSF or a commercial cocktail) during purification and handling. Ensure storage at ≤ -20°C. |
| Improper storage temperature | Store at -80°C for long-term storage or at 4°C for short-term use (a few days). Avoid repeated freeze-thaw cycles. | |
| Suboptimal pH of the storage buffer | Maintain the pH of the storage buffer within a neutral range (e.g., pH 7.0-7.5). | |
| Precipitation or aggregation of this compound upon thawing | High protein concentration | Store this compound at a lower concentration. If high concentration is necessary, consider adding stabilizing agents like glycerol or arginine to the buffer. |
| Repeated freeze-thaw cycles | Aliquot the protein into single-use tubes before freezing to avoid repeated temperature changes. | |
| Incorrect buffer composition | Ensure the buffer has an appropriate ionic strength and pH. A common storage buffer is a Tris or phosphate-based buffer.[7] | |
| Inconsistent results in activity assays | Degradation of this compound stock | Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment. |
| Variation in assay conditions | Standardize all assay parameters, including incubation time, temperature, and cell density of the indicator strain. |
Quantitative Data on this compound Stability
The following table summarizes the expected stability of this compound under various storage conditions. Please note that these are estimates, and the actual stability may vary depending on the purity of the protein and the specific buffer composition.
| Storage Condition | Temperature | Estimated Shelf Life | Key Considerations |
| Liquid Solution (Tris/PBS buffer) | 4°C | Days to weeks | Prone to microbial growth and proteolytic degradation.[6] |
| -20°C | Months | Repeated freeze-thaw cycles will degrade the protein.[6] | |
| -80°C | Up to a year | Recommended for long-term storage of liquid stocks. | |
| Liquid Solution with Cryoprotectant (e.g., 50% Glycerol) | -20°C | ~1 year | Glycerol helps to prevent denaturation during freezing.[6] |
| Lyophilized Powder | -20°C to -80°C | Years | The most stable form for long-term storage.[6] |
Experimental Protocols
Protocol 1: Assessing this compound Activity using a Spot Test Assay
This method provides a semi-quantitative measure of this compound activity in Arbitrary Units (A.U.).[8]
-
Preparation of Indicator Strain:
-
Inoculate a sensitive E. coli strain (e.g., K12-Row) into LB broth and grow overnight at 37°C.
-
The next day, add 100 µL of the overnight culture to 4 mL of soft agar (B569324) (LB with 0.7% agar), vortex briefly, and pour it over a pre-warmed LB agar plate to create a uniform lawn.
-
Let the soft agar solidify at room temperature.
-
-
Serial Dilution of this compound:
-
Prepare serial 10-fold dilutions of your this compound sample in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
-
Spotting:
-
Spot 10 µL of each dilution onto the surface of the indicator lawn.
-
Allow the spots to dry completely before incubating the plates.
-
-
Incubation and Analysis:
-
Incubate the plates overnight at 37°C.
-
The activity in A.U. is the reciprocal of the highest dilution that produces a clear zone of inhibition.
-
Protocol 2: Monitoring this compound Degradation using SDS-PAGE
This protocol allows for the visualization of this compound integrity and any degradation products.
-
Sample Preparation:
-
Take aliquots of your this compound sample at different time points during storage.
-
Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel (e.g., 12-15%).
-
Include a molecular weight marker to determine the size of the protein bands.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a silver stain).
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
The presence of bands smaller than the expected molecular weight of this compound (approximately 57 kDa) indicates degradation.
-
Visualizations
Caption: Factors leading to the degradation and inactivation of this compound.
References
- 1. Fragmentation of colicins A and E1 by cell surface proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of colicins A and E1 by cell surface proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colicin cleavage by OmpT protease during both entry into and release from Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient method for lyophilization of recombinant E. coli JM109 (DE3) whole-cells harboring active Rieske non-heme iron dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of lyophilized E. coli from oxygen by this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Assay of Group E Colicins | Protein Engineering Group [loschmidt.chemi.muni.cz]
how to increase the efficiency of colicin E1 killing in liquid culture
Welcome to the technical support center for utilizing colicin E1 in your research. This guide provides troubleshooting advice and frequently asked questions to help you optimize the killing efficiency of this compound in liquid culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it kill E. coli?
A1: this compound is a protein bacteriocin (B1578144) produced by some strains of Escherichia coli to kill other, non-immune E. coli strains. Its killing mechanism involves forming a voltage-gated ion channel in the cytoplasmic membrane of the target cell. This channel disrupts the cell's membrane potential, leading to a loss of cellular energy and ultimately, cell death.
Q2: What are the key cellular components that this compound interacts with to kill a target cell?
A2: this compound's entry into a target E. coli cell is a multi-step process involving several key components:
-
BtuB: This is the primary receptor on the outer membrane, which is also the receptor for vitamin B12. This compound first binds to BtuB.
-
TolC: After binding to BtuB, this compound interacts with TolC, a protein that forms a channel across the outer membrane and periplasm.
-
TolA, TolQ, TolR: These are periplasmic and inner membrane proteins that are part of the Tol system. This system is coupled to the proton motive force and is required for the translocation of the colicin's cytotoxic domain across the inner membrane.
Q3: Are there any known factors that can enhance the production of this compound from the producing strain?
A3: Yes, the production of this compound can be induced. The synthesis of this compound is regulated by the SOS response in E. coli. Therefore, agents that cause DNA damage, such as mitomycin C or UV radiation, can significantly increase its production.[1] Additionally, this compound expression has been observed to increase when cells enter the stationary phase of growth, which appears to be linked to nutrient depletion in the medium.[2][3]
Troubleshooting Guide
Low Killing Efficiency in Liquid Culture
Problem: I'm not observing significant killing of my target E. coli strain in liquid culture after adding this compound.
Possible Causes and Solutions:
-
Suboptimal Growth Phase of Target Cells: The susceptibility of E. coli to this compound can be growth phase-dependent. Cells in the exponential (log) growth phase are generally more susceptible.
-
Recommendation: Ensure your target cells are in the mid-log phase of growth (an OD600 of approximately 0.4-0.6) when you add the this compound.
-
-
Inadequate Expression of Receptors: The efficiency of this compound killing is directly related to the expression levels of its receptors, BtuB and TolC, on the target cells.
-
Recommendation: While direct modulation in a standard experiment can be complex, be aware that different growth media and conditions can alter the expression of outer membrane proteins. Using a well-characterized susceptible strain is recommended.
-
-
Incorrect pH of the Culture Medium: The activity of the channel-forming domain of this compound is pH-dependent. Acidic conditions can enhance its ability to insert into the cell membrane.
-
Recommendation: While drastically altering the pH of your culture medium can affect cell viability, ensuring the pH is not alkaline is important. Some studies on artificial membranes show maximal channel-forming activity around pH 4.0, though this is not directly applicable to live cell cultures. It is worth noting that the in vitro activity of this compound in model membranes is enhanced in an acidic environment.[4]
-
-
Degradation of this compound: The outer membrane protease OmpT can cleave this compound, reducing its cytotoxic activity.[4]
-
Recommendation: If you suspect degradation, consider using an OmpT-deficient target strain for your experiments.
-
Potentiating this compound Activity
Problem: I want to maximize the killing effect of a given concentration of this compound.
Possible Solutions:
-
Use of Proton Motive Force (PMF) Uncouplers: The final translocation step of this compound into the cytoplasm is dependent on the proton motive force. Uncouplers of oxidative phosphorylation, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), can increase the permeability of the cell membrane to protons and potentiate the action of this compound.
-
Recommendation: A low concentration of CCCP can be added to the culture along with this compound. However, it is crucial to perform control experiments to determine a CCCP concentration that does not significantly affect cell viability on its own.
-
-
Combination with Antibiotics: this compound fragments have been shown to potentiate the effects of certain antibiotics by plugging the TolC efflux pump.[5]
-
Recommendation: Consider co-administering this compound with antibiotics that are known to be expelled by the AcrAB-TolC efflux system. This could lead to a synergistic killing effect.
-
Quantitative Data Summary
Table 1: Effect of this compound Fragments on Antibiotic Susceptibility
| Antibiotic | Fold Change in MIC with 10 µM ColE1-TR | Fold Change in MIC with 100 µM ColE1-TR |
| Erythromycin | ~2-fold decrease | ~4-fold decrease |
| Novobiocin | ~1.5-fold decrease | ~3-fold decrease |
| Rifampicin | ~2-fold decrease | ~7-fold decrease |
| Data adapted from Budiardjo et al.[5] |
Experimental Protocols
Protocol 1: Liquid Culture Killing Assay for this compound
This protocol outlines a method to assess the cytotoxic activity of this compound against a susceptible E. coli strain in a liquid medium.
Materials:
-
Susceptible E. coli strain (e.g., E. coli K361)[6]
-
Luria-Bertani (LB) broth
-
Purified this compound stock solution of known concentration
-
Shaking incubator at 37°C
-
Spectrophotometer for OD600 measurements
-
Sterile microcentrifuge tubes and plates for serial dilutions
-
LB agar (B569324) plates for colony counting
Procedure:
-
Prepare an overnight culture of the target E. coli strain in LB broth at 37°C with shaking.
-
Inoculate a fresh culture of LB broth with the overnight culture (e.g., a 1:100 dilution).
-
Grow the fresh culture at 37°C with shaking (around 220 rpm) until it reaches the exponential growth phase (OD600 of 0.7-0.9).[6]
-
Adjust the cell density of the culture by centrifuging the cells and resuspending them in fresh LB broth to a final concentration of approximately 5.0 x 10^6 CFU/ml.[6]
-
Aliquot the cell suspension into sterile tubes.
-
Add this compound to the experimental tubes at the desired final concentrations. Include a control tube with no this compound.
-
Incubate the tubes at 37°C for 1 hour with shaking at 220 rpm.[6]
-
Perform serial dilutions of the cultures in sterile LB broth or phosphate-buffered saline (PBS).
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of viable cells (CFU/ml) in each sample.
-
Calculate the percentage of surviving cells by comparing the CFU/ml of the this compound-treated samples to the CFU/ml of the untreated control.
Visualizations
Caption: Signaling pathway of this compound leading to cell death.
Caption: Experimental workflow for a this compound liquid killing assay.
References
- 1. Inhibitory activity of this compound against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of this compound in stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length Functional Colicin E1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of full-length, functional colicin E1 in Escherichia coli.
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of this compound.
Problem 1: Low or No Expression of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity of this compound to Host Cells | High-level expression of this compound is toxic to E. coli.[1][2] Use an expression system with tight regulation of basal expression. The BL21(DE3) pLysS or pLysE strains are recommended as they express T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[1][2][3] Alternatively, the pBAD promoter system offers tight control.[1] Consider using a lower copy number plasmid to reduce the metabolic burden on the host.[1] |
| Suboptimal Induction Conditions | Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., overnight).[1][4] This slows down protein synthesis, allowing for proper folding and reducing toxicity. Optimize the inducer (e.g., IPTG) concentration; sometimes a lower concentration (e.g., 0.1 mM) is more effective.[4] Induce the culture at a mid-log phase of growth (OD600 of ~0.6).[4] |
| Codon Bias | The codon usage of the this compound gene may not be optimal for E. coli. Use an E. coli strain that supplies tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus. |
| Plasmid Integrity | Verify the integrity of your expression vector by sequencing to ensure the this compound gene is in the correct reading frame and free of mutations.[5] |
| Inefficient Transcription or Translation | Ensure your expression vector has a strong, inducible promoter (e.g., T7). Check for the presence of a strong ribosome binding site (RBS) upstream of the start codon. |
Problem 2: this compound is Expressed but Found in Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Rate of Protein Synthesis | Overexpression can overwhelm the cellular folding machinery, leading to aggregation.[6][7] Lower the induction temperature to 15-25°C to slow down protein synthesis and promote proper folding.[1][8] Reduce the inducer concentration to decrease the rate of expression.[1] |
| Suboptimal Growth Medium | Use a less rich medium, such as M9 minimal medium, to slow down cell growth and protein expression.[1] |
| Lack of Proper Chaperones | Co-express molecular chaperones (e.g., DnaK-DnaJ-GrpE or GroEL-GroES) to assist in the proper folding of this compound. |
| Formation of Incorrect Disulfide Bonds | While colicins do not contain disulfide bonds, improper folding can still be an issue.[9] Expressing the protein in the periplasm, which has a more oxidizing environment, can sometimes aid in proper folding for other proteins. However, for this compound, which is naturally exported, optimizing cytoplasmic expression conditions is the primary approach. |
| Inclusion Body Solubilization and Refolding | If optimizing expression conditions fails, inclusion bodies can be isolated, solubilized using denaturants (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride), and then refolded into a functional protein.[6][10] Refolding often requires a gradual removal of the denaturant, for example, through dialysis or rapid dilution into a refolding buffer.[6][10] |
Problem 3: Purified this compound is Inactive
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Protein Misfolding or Denaturation | Ensure that purification is carried out at low temperatures (4°C) to maintain protein stability. Use a suitable buffer with a pH and ionic strength that are optimal for this compound stability. This compound activity can be influenced by pH.[11] Add stabilizing agents such as glycerol (B35011) to the purification and storage buffers. |
| Proteolytic Degradation | This compound can be susceptible to cleavage by host proteases, such as OmpT.[12][13][14] Use protease-deficient E. coli strains (e.g., BL21) for expression.[2][15] Add protease inhibitors to the lysis buffer.[16] |
| Absence of a Required Cofactor | While this compound itself does not require a non-protein cofactor for its activity, its interaction with the target cell membrane is crucial. Ensure that the activity assay is performed under appropriate conditions that allow for proper interaction with the target cell membrane. |
| Incorrectly Formed Functional Domains | The full-length this compound has distinct domains for receptor binding, translocation, and pore formation.[5][12] Incomplete translation or misfolding of any of these domains will result in a loss of function. Analyze the purified protein by SDS-PAGE to check for the correct molecular weight and for the presence of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing this compound?
A1: Due to the toxicity of this compound, it is recommended to use an E. coli strain that allows for tight regulation of basal expression. Strains such as BL21(DE3) pLysS or pLysE are a good choice as they contain the pLysS or pLysE plasmid, which produces T7 lysozyme, an inhibitor of the T7 RNA polymerase, thus reducing leaky expression before induction.[1][2][3] Strains deficient in proteases like Lon and OmpT are also beneficial to minimize degradation of the expressed protein.[2][15]
Q2: How can I measure the activity of my purified this compound?
A2: The activity of this compound can be quantified using a cell-killing assay. Two common methods are:
-
Critical Dilution Spot Test: Serial dilutions of the purified this compound are spotted onto a lawn of sensitive E. coli cells. The activity is expressed in Arbitrary Units (A.U.), which is the reciprocal of the highest dilution that still shows a clear zone of inhibition.[11]
-
Survival Count Assay: A known number of sensitive E. coli cells are incubated with different concentrations of this compound. The number of surviving cells is determined by plating on agar (B569324) plates. The activity is expressed in Lethal Units (L.U.), where one L.U. is the amount of colicin required to kill a certain percentage of the bacterial population under defined conditions.[9][11]
Q3: What are the key domains of this compound and their functions?
A3: Full-length this compound has three distinct functional domains:
-
N-terminal Translocation (T) Domain: Responsible for translocating the colicin across the outer membrane of the target cell, a process that involves the TolC protein.[5][17]
-
Central Receptor-binding (R) Domain: Mediates the initial binding of the colicin to its specific receptor, the BtuB protein, on the outer membrane of the target cell.[5][17]
-
C-terminal Cytotoxic (C) Domain: Forms a voltage-gated ion channel in the inner membrane of the target cell, leading to depolarization of the membrane, disruption of cellular energy, and ultimately cell death.[14][18]
Q4: My this compound is being degraded during purification. What can I do?
A4: To minimize degradation, use a protease-deficient E. coli strain for expression (e.g., BL21, which is lon and ompT deficient).[2][15] Add a cocktail of protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to reduce protease activity. Work quickly to minimize the time the protein is in the crude lysate.
Experimental Protocols
Protocol 1: Expression of Full-Length this compound in E. coli
-
Transformation: Transform the expression plasmid containing the full-length this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS). Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).
-
Expression: Continue to incubate the culture at the lower temperature with shaking for a prolonged period (e.g., 16-18 hours).
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of His-tagged this compound
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme).
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[12]
-
Buffer Exchange: Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare the protein for storage at -80°C.
Visualizations
Caption: this compound intoxication pathway in a target E. coli cell.
Caption: Experimental workflow for recombinant this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. visionpublisher.info [visionpublisher.info]
- 3. researchgate.net [researchgate.net]
- 4. Induction of colicin production by high temperature or inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebiohippo.com [ebiohippo.com]
- 11. A Quantitative Assay of Group E Colicins | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 12. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of colicins A and E1 by cell surface proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. bio-rad.com [bio-rad.com]
- 16. The this compound TolC Box: Identification of a Domain Required for this compound Cytotoxicity and TolC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. researchgate.net [researchgate.net]
strategies to avoid host cell toxicity during colicin E1 expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with host cell toxicity during colicin E1 expression.
Troubleshooting Guide
This guide addresses common issues encountered during this compound expression experiments, offering potential causes and solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| CE1-T01 | No or very low this compound expression. | 1. Sub-optimal induction conditions: Insufficient inducer concentration or inappropriate timing of induction. 2. Promoter leakage leading to pre-induction toxicity: Basal expression of this compound is killing host cells before induction. 3. Inefficient transcription or translation: Rare codons in the this compound gene, or secondary mRNA structures. 4. Plasmid instability: Loss of the expression plasmid. | 1. Optimize inducer (e.g., L-arabinose) concentration and induce at the mid-log phase of growth (OD600 ~0.6-0.8). 2. Use a tightly regulated promoter system like pBAD. Add glucose (0.2-1%) to the growth media to repress basal expression.[1][2][3] 3. Codon-optimize the this compound gene for E. coli. 4. Maintain antibiotic selection throughout the culture. |
| CE1-T02 | Significant decrease in cell density after induction. | 1. High-level this compound expression is toxic: The rate of this compound production overwhelms the protective capacity of the immunity protein. 2. Leaky expression prior to induction: See CE1-T01. | 1. Lower the induction temperature to 15-25°C to slow down protein synthesis.[4][5][6] 2. Reduce the inducer concentration to achieve a lower, more manageable level of expression. 3. Shorten the induction time.[7] |
| CE1-T03 | Formation of inclusion bodies. | 1. High expression rate: Overwhelms the cellular folding machinery. 2. Sub-optimal growth conditions: High temperature can promote protein aggregation. | 1. Lower the induction temperature (15-25°C).[1][6] 2. Decrease the inducer concentration. 3. Co-express molecular chaperones. |
| CE1-T04 | Expressed this compound shows low or no activity. | 1. Improper protein folding: See CE1-T03. 2. Degradation of the protein: Proteolytic activity in the host cell. 3. Inaccurate activity assay. | 1. Optimize expression conditions to favor soluble protein production (lower temperature, reduced inducer). 2. Use protease-deficient E. coli strains. 3. Verify the colicin activity assay protocol and use appropriate controls. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of host cell toxicity during this compound expression?
A1: The primary cause of toxicity is the pore-forming activity of this compound in the host cell's inner membrane.[8][9] This disrupts the membrane potential and leads to cell death. While the co-expression of the immunity protein (Imm) neutralizes this compound, high levels of expression can overwhelm this protective mechanism.[8][10]
Q2: How does the this compound immunity protein (Imm) work?
A2: The this compound immunity protein is an integral inner membrane protein that specifically interacts with the C-terminal pore-forming domain of this compound.[9][10] This interaction prevents the colicin from inserting into the membrane and forming a lethal channel.
Q3: Which expression system is recommended for this compound?
A3: A tightly regulated expression system is crucial. The arabinose-inducible pBAD promoter is a good choice as it allows for fine-tuning of expression levels and can be repressed by glucose.[2][11] This helps to minimize basal expression before induction, which is critical for toxic proteins.
Q4: How can I reduce basal ("leaky") expression of this compound?
A4: To reduce leaky expression, especially when using promoters like pBAD, you can add glucose to the culture medium.[2][3][12] Glucose causes catabolite repression, which further tightens the control of the promoter. Using a low-copy number plasmid can also help.[4]
Q5: What is the optimal temperature for inducing this compound expression?
A5: Lowering the induction temperature to a range of 15-25°C is often beneficial.[4][5][6] This slows down the rate of protein synthesis, which can reduce toxicity and promote proper protein folding, leading to higher yields of soluble, active this compound.
Q6: How do I choose the right E. coli strain for this compound expression?
A6: Strains that are deficient in arabinose catabolism, such as TOP10 or LMG194, are recommended when using the pBAD promoter to ensure the inducer concentration remains stable.[2] For proteins prone to degradation, using a protease-deficient strain can be advantageous. Strains like C41(DE3) or C43(DE3) are engineered to tolerate toxic proteins and may also be suitable.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound expression.
Table 1: Effect of L-arabinose Concentration on pBAD Promoter Activity
| L-arabinose Concentration (%) | Relative Expression Level |
| 0 | Basal (very low) |
| 0.0002 | Low |
| 0.002 | Moderate |
| 0.02 | High |
| 0.2 | Very High |
| Data is illustrative and can vary depending on the specific construct and host strain.[3] |
Table 2: Troubleshooting Host Cell Viability
| Observation | Parameter to Adjust | Recommended Range | Expected Outcome |
| Decreased cell growth after induction | Induction Temperature | 15-25°C | Reduced metabolic burden, improved viability. |
| Inducer Concentration | 0.001 - 0.1% L-arabinose | Lower, more controlled expression. | |
| Induction Duration | 2-4 hours | Sufficient expression with minimized toxicity. | |
| Low cell density at induction | Glucose in media (pre-induction) | 0.2 - 1% | Tighter repression of basal expression. |
Experimental Protocols
Protocol 1: Optimized Expression of this compound using pBAD Promoter
-
Transformation: Transform the pBAD expression vector containing the this compound and immunity protein genes into an appropriate E. coli strain (e.g., TOP10 or LMG194). Plate on LB agar (B569324) with the appropriate antibiotic and 0.2% glucose.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and 0.2% glucose. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 100 mL of LB medium with the antibiotic and 0.2% glucose with the overnight culture to an initial OD600 of ~0.05.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Pellet the cells by centrifugation and resuspend in fresh LB medium with antibiotic but without glucose to remove the repressor. Induce expression by adding L-arabinose to a final concentration of 0.02%. For lower expression, use a concentration of 0.002%.
-
Low-Temperature Expression: Shift the culture to a lower temperature (e.g., 20°C) and continue to incubate with shaking for 4-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C for later purification.
Protocol 2: this compound Activity Assay (Spot Test)
-
Prepare Indicator Strain: Grow a sensitive E. coli strain (lacking the this compound immunity protein) overnight in LB medium.
-
Prepare Agar Plate: Add 100 µL of the overnight culture of the indicator strain to 3 mL of molten soft agar (0.7% agar in LB) and pour it over a pre-warmed LB agar plate to create a lawn. Let the soft agar solidify.
-
Prepare this compound Lysate: Resuspend the cell pellet from the expression culture in lysis buffer and lyse the cells (e.g., by sonication). Centrifuge to pellet cell debris and collect the supernatant containing the this compound.
-
Spotting: Make serial dilutions of the this compound lysate. Spot 10 µL of each dilution onto the indicator lawn.
-
Incubation: Incubate the plate overnight at 37°C.
-
Analysis: Observe the plate for zones of clearing around the spots. The size and clarity of the zones indicate the activity of the this compound. The activity can be quantified in arbitrary units (AU), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[13][14]
Protocol 3: Host Cell Viability Assay (CFU Counting)
-
Sampling: Take samples from the expression culture at different time points: just before induction, and at regular intervals after induction.
-
Serial Dilutions: Perform serial dilutions of each sample in sterile phosphate-buffered saline (PBS).
-
Plating: Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Counting: Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per mL for each time point. A significant drop in CFU/mL after induction indicates host cell toxicity.
Visualizations
Caption: Signaling pathway of this compound-induced host cell toxicity and its inhibition by the immunity protein.
Caption: Experimental workflow for optimized this compound expression.
Caption: Logical troubleshooting workflow for addressing host cell toxicity.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biologicscorp.com [biologicscorp.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. This compound - Proteopedia, life in 3D [proteopedia.org]
- 9. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBAD promoter - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 14. A Quantitative Assay of Group E Colicins | Protein Engineering Group [loschmidt.chemi.muni.cz]
Technical Support Center: Optimizing Colicin E1 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the induction parameters for colicin E1 production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for inducing this compound production?
A1: this compound production is primarily induced through the activation of the SOS response in Escherichia coli.[1][2][3] This response is typically triggered by DNA damage.[1][2] When DNA is damaged, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor protein.[2][3][4] Cleaved LexA can no longer bind to the operator sequences (SOS boxes) in the promoter regions of SOS genes, leading to their derepression.[2][5] The gene encoding this compound (cea) is under the control of an SOS promoter, and therefore, its expression is induced upon activation of the SOS response.[1][6]
Q2: What are the common inducing agents for this compound production?
A2: Common inducing agents are those that cause DNA damage and subsequently trigger the SOS response. These include:
-
Mitomycin C: A potent DNA cross-linking agent that is widely used to induce colicin production.[6][7][8]
-
High Temperature: Shifting the culture to a higher temperature (e.g., 42-43°C) can also induce colicin production, likely by causing DNA damage or stress that activates the SOS pathway.[9][10][11]
-
UV Radiation: Exposure to ultraviolet light is a classic method for inducing the SOS response and, consequently, colicin production.
-
Chemicals inhibiting protein synthesis: Agents like chloramphenicol (B1208) have been shown to induce colicin production after the inhibitor is removed.[9][10]
Q3: How does the host E. coli strain affect this compound production?
A3: The genetic background of the host E. coli strain is critical. A functional RecA protein is essential for the SOS response and, therefore, for efficient induction of this compound.[9][10] Strains with mutations in the recA gene (recA-) show significantly reduced levels of colicin production compared to wild-type (recA+) strains.[9][10] For recombinant protein expression in general, strains like BL21(DE3) are popular due to their reduced protease activity, which can help minimize degradation of the produced this compound.[12]
Q4: Can this compound be produced without inducing cell lysis?
A4: While colicin production is often associated with host cell death and lysis, it is possible to have colicin production without immediate lysis.[13] The kil gene, located downstream of the cea gene, is responsible for the lysis of the producing cell. Optimizing induction conditions, such as using lower concentrations of the inducing agent or specific mutant strains, may allow for the production and release of this compound with reduced cell lysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No this compound Yield | Ineffective Induction: The concentration of the inducing agent may be suboptimal, or the induction time may be too short or too long. | Optimize the concentration of the inducing agent (e.g., mitomycin C) and the post-induction incubation time. Refer to the Quantitative Data Summary tables below for recommended ranges.[7] |
| Improper Growth Conditions: Suboptimal temperature, aeration, or media composition can hinder cell growth and protein production. | Ensure the culture is grown to the mid-log phase (OD600 ≈ 0.4-0.6) before induction. For optimal this compound synthesis, consider incubation without aeration in the presence of glucose.[14][15] | |
| Host Strain Issues: The E. coli strain may have a mutation in a key gene for the SOS response (e.g., recA), or the plasmid containing the this compound gene may be unstable. | Verify the genotype of your host strain. Use a recA+ strain for efficient induction.[9][10] Confirm plasmid integrity and maintenance. | |
| Degradation of this compound: Proteases in the host cell may be degrading the produced colicin. | Use a protease-deficient E. coli strain, such as BL21(DE3).[12] Also, consider optimizing the purification protocol to minimize degradation. | |
| High Cell Lysis with Low Colicin Recovery | Over-induction: Excessive levels of the inducing agent can lead to rapid and widespread cell lysis before a significant amount of colicin is produced and can be recovered. | Reduce the concentration of the inducing agent and/or the induction time. |
| Inefficient Purification: The purification protocol may not be effectively capturing the released colicin. | Review and optimize your purification strategy. Methods like ammonium (B1175870) sulfate (B86663) precipitation followed by chromatography (ion exchange, gel filtration) are common.[8][16] | |
| Inconsistent Results Between Experiments | Variability in Inoculum: Using an old or improperly stored starter culture can lead to inconsistent growth and induction. | Always start your main culture from a fresh overnight culture inoculated from a single colony. |
| Inconsistent Reagent Quality: The inducing agent or other media components may have degraded. | Use fresh, high-quality reagents. Prepare stock solutions of inducers like mitomycin C fresh or store them appropriately. |
Quantitative Data Summary
Table 1: Effect of Mitomycin C Concentration on Colicin Production
| Mitomycin C Concentration (µg/mL) | Relative Colicin Production/Activity | Reference |
| 0.10 | Moderate | [7] |
| 0.15 | Increased | [7] |
| 0.20 | Higher | [7] |
| 0.25 | Optimal | [7] |
| 0.30 | Optimal | [7] |
| 0.40 | Decreased | [7] |
| 0.50 | Low | [7] |
Table 2: Effect of Post-Induction Incubation Time on Colicin Production
| Incubation Time (hours) | Relative Colicin Production/Activity | Reference |
| 2.0 | Moderate | [7] |
| 2.5 | Increased | [7] |
| 3.0 | Optimal | [7] |
| 3.5 | Decreased | [7] |
Table 3: Effect of Temperature on Colicin Production
| Incubation Temperature (°C) | Observation | Reference |
| 30 | Basal production | [9][10] |
| 37 | Moderate production | [7][9][10] |
| 42-43 | Induced production | [9][10][11] |
Experimental Protocols
Protocol 1: Optimization of this compound Induction with Mitomycin C
-
Culture Preparation: Inoculate a single colony of your colicinogenic E. coli strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 100 mL of fresh LB broth (with antibiotic) with the overnight culture to an initial OD600 of ~0.05. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Induction:
-
Prepare a fresh stock solution of Mitomycin C.
-
Divide the main culture into several smaller flasks.
-
Add Mitomycin C to each flask to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.25, 0.3, 0.4, 0.5 µg/mL).[7] Include a non-induced control.
-
-
Post-Induction Incubation: Incubate the induced cultures at 37°C with shaking.
-
Time Course Sampling: To determine the optimal induction time, take aliquots from the optimally induced culture (e.g., 0.25 µg/mL Mitomycin C) at different time points (e.g., 2, 2.5, 3, 3.5 hours).[7]
-
Cell Lysis and Colicin Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells (e.g., by sonication or chemical lysis) to release the colicin.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Quantification of Colicin Activity:
-
Use a standard agar (B569324) overlay assay with a sensitive indicator strain to determine the activity of the produced colicin.
-
Measure the diameter of the zone of inhibition.
-
Visualizations
Caption: The SOS signaling pathway for this compound induction.
Caption: Workflow for optimizing this compound induction parameters.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Temporal control of this compound induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 5. The role of SOS boxes in enteric bacteriocin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitomycin C-induced bidirectional transcription from the this compound promoter region in plasmid ColE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Purification and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of colicin production by high temperature or inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Colicin Production by High Temperature or Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitomycin C and temperature induction of colicin B in the absence of deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 13. tif-dependent induction of this compound, prophage lambda, and filamentation in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Requirements of Glucose and Incubation Under Static Conditions for Optimal this compound Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Requirements of glucose and incubation under static conditions for optimal this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. visionpublisher.info [visionpublisher.info]
Colicin E1 Expression: A Technical Support Guide to Overcoming Inclusion Body Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inclusion body formation during the expression of colicin E1 in Escherichia coli. Here, you will find detailed experimental protocols, data-driven recommendations, and visual guides to help you optimize the production of soluble and active this compound.
Troubleshooting Guide: From Insoluble Aggregates to Active Protein
Problem: My this compound is expressed, but it's all in the insoluble fraction (inclusion bodies).
Inclusion bodies are dense aggregates of misfolded protein that are a common hurdle in recombinant protein expression.[1] The primary goal is to either prevent their formation or to efficiently recover active protein from them.
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose and address inclusion body formation.
Caption: Initial workflow for addressing this compound inclusion bodies.
Frequently Asked Questions (FAQs)
FAQ 1: How can I optimize expression conditions to increase the yield of soluble this compound?
Optimizing expression conditions is the first line of defense against inclusion body formation. The goal is to slow down the rate of protein synthesis to allow for proper folding.
Key Parameters to Optimize:
-
Temperature: Lowering the induction temperature is a highly effective method to improve protein solubility.[2] Slower cell processes at lower temperatures can reduce protein aggregation.[2]
-
Inducer Concentration (IPTG): Reducing the concentration of the inducer can decrease the rate of transcription, which may enhance the production of soluble protein.[2]
-
Growth Medium: The composition of the growth medium can significantly impact protein expression levels and solubility.
Table 1: Effect of Expression Temperature on Soluble Protein Yield (General Observations)
| Temperature (°C) | Induction Time | Typical Outcome for Soluble Protein Yield |
| 37 | 2-4 hours | Often leads to high total protein expression but a lower proportion of soluble protein. |
| 30 | 4-6 hours | A good starting point for balancing yield and solubility.[3] |
| 22-25 | 6-16 hours | Generally increases the proportion of soluble protein.[3] |
| 12-15 | Overnight | Often yields the highest proportion of soluble protein, though total yield might be lower.[3] |
Logical Relationship of Optimization Parameters
Caption: Key parameters to optimize for increased soluble this compound.
FAQ 2: What is a good starting point for optimizing IPTG concentration?
A common starting concentration for IPTG is 1 mM; however, for proteins prone to inclusion body formation, a lower concentration is often beneficial.[4] It is highly recommended to perform a titration experiment to determine the optimal IPTG concentration for your specific construct and expression system.[4]
Table 2: Example IPTG Titration for Expression Optimization
| IPTG Concentration (mM) | Incubation Conditions | Expected Outcome |
| 1.0 | 37°C, 3-4 hours | High expression, likely high proportion of inclusion bodies. |
| 0.5 | 30°C, 4-6 hours | Reduced expression rate, potentially more soluble protein.[5] |
| 0.2 | 25°C, 6-16 hours | Further reduction in expression rate, may increase solubility.[4] |
| 0.1 | 18°C, overnight | Slowest expression, often highest proportion of soluble protein.[5] |
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
This protocol details the initial steps of harvesting E. coli cells and purifying the inclusion bodies.[1][6]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 100 mM NaCl
-
Wash Buffer A: Lysis Buffer + 1% Triton X-100
-
Wash Buffer B: Lysis Buffer
Procedure:
-
Cell Harvest: Centrifuge the E. coli culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lysis: Lyse the cells by sonication or using a French press. Ensure the sample remains cold.[6]
-
Inclusion Body Pelleting: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The inclusion bodies will be in the pellet.[7]
-
First Wash (Detergent): Resuspend the pellet in Wash Buffer A and incubate for 30 minutes with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. This step helps to remove membrane contaminants.[6]
-
Second Wash (Buffer): Repeat the wash step with Wash Buffer B to remove residual detergent.
-
The washed inclusion body pellet is now ready for solubilization.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol describes the solubilization of this compound from inclusion bodies using urea (B33335) and a subsequent refolding step.
Materials:
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 10 mM DTT[8]
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M L-arginine, 1 mM EDTA, 0.1 mM DTT
Workflow for Solubilization and Refolding
Caption: Workflow for solubilizing and refolding this compound.
Procedure:
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.[8]
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble material.[9]
-
Refolding by Dilution: Slowly add the clarified, denatured protein solution to a large volume of cold Refolding Buffer (a 1:50 to 1:100 dilution is a good starting point) with gentle stirring.
-
Incubation: Incubate the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.
-
Purification: The refolded this compound can then be concentrated and further purified using standard chromatography techniques.
References
- 1. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
impact of different E. coli strains on colicin E1 expression levels
Welcome to the technical support center for colicin E1 expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the expression of this compound in various E. coli strains.
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for producing high yields of this compound?
A1: The optimal E. coli strain for this compound production can depend on the specific experimental goals. Both K-12 and B strains are commonly used.[1][2][3]
-
E. coli K-12 strains are well-characterized and have been historically used for genetic studies.[4] However, they may produce more acetate (B1210297) in high-glucose conditions, which can inhibit growth and protein production.[1][2]
-
E. coli B strains , such as BL21 and its derivatives, are often preferred for high-level protein production.[1][5] They generally exhibit higher cell density and lower acetate production in high-glucose media.[1][2] BL21(DE3) is a popular choice as it is deficient in Lon and OmpT proteases, which can help reduce the degradation of heterologous proteins.[6]
-
Protease-deficient mutants: Using strains deficient in proteases like DegP and OmpT can significantly reduce the degradation of expressed proteins, potentially increasing the yield of intact this compound.[7]
Q2: What is the primary mechanism for inducing this compound expression?
A2: this compound expression is primarily regulated by the SOS DNA repair pathway.[8] DNA damaging agents, most commonly mitomycin C, are used to induce this pathway.[9][10][11] The SOS response leads to the inactivation of the LexA repressor, which in turn allows for the transcription of the this compound gene (cea).[8][12]
Q3: My this compound expression is very low. What are the common causes?
A3: Low expression of this compound can be attributed to several factors:
-
Inefficient SOS induction: The concentration of the inducing agent (e.g., mitomycin C) or the induction time may be suboptimal.[9][13]
-
Plasmid instability: The plasmid carrying the this compound gene might be unstable in the host strain. This is more common with ampicillin-resistant plasmids; using carbenicillin (B1668345) can sometimes help.[14]
-
Low plasmid copy number: The origin of replication on your plasmid dictates the copy number. Low-copy-number plasmids will result in a lower gene dosage.[14]
-
Toxicity of this compound: this compound is toxic to E. coli, and even low levels of basal ("leaky") expression can inhibit cell growth and subsequent protein production.[6][14]
-
Rare codons: If the this compound gene construct contains codons that are rare in E. coli, it can lead to truncated or non-functional protein.[14][15]
Q4: How can I quantify the activity of my expressed this compound?
A4: The activity of this compound is typically quantified using a cell viability assay with a sensitive indicator strain, such as E. coli K361 or E. coli K12-Row.[16][17][18][19] The two main methods are:
-
Spot test (Arbitrary Units - A.U.): Serial dilutions of the colicin-containing sample are spotted onto a lawn of the indicator strain. The titer is the reciprocal of the highest dilution that shows a clear zone of growth inhibition.[16]
-
Survival count (Lethal Units - L.U.): The indicator strain is incubated with different concentrations of the colicin sample. The number of surviving cells is then determined by plating and counting colony-forming units (CFUs). One lethal unit is defined as the amount of colicin required to kill a certain percentage of the bacterial population under specific conditions.[16][18]
Troubleshooting Guides
Issue 1: No or Very Low this compound Yield After Induction
| Possible Cause | Suggested Solution |
| Ineffective Mitomycin C Induction | Optimize the mitomycin C concentration (typically 0.1-1.0 µg/mL) and induction time (usually 2-4 hours).[9] Ensure the mitomycin C stock solution is fresh and properly stored. |
| Poor Aeration | Use a flask with a volume at least 4-5 times larger than your culture volume and ensure vigorous shaking (200-250 rpm) for adequate oxygenation.[13] |
| Suboptimal Growth Phase at Induction | Induce the culture during the mid-logarithmic growth phase (OD600 of 0.4-0.6) for optimal cell health and protein synthesis machinery.[9] |
| Plasmid Loss | Confirm the presence of the plasmid by performing a plasmid mini-prep and agarose (B213101) gel electrophoresis from a sample of the culture. Maintain antibiotic selection throughout the culture.[14] |
| This compound is in Inclusion Bodies | Lyse the cells and analyze both the soluble and insoluble fractions by SDS-PAGE. If the protein is in the insoluble fraction, try optimizing expression conditions such as lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration.[13][14] |
| Protein Degradation | Use a protease-deficient E. coli strain (e.g., BL21). Add protease inhibitors to your lysis buffer.[7][14] |
Issue 2: High Basal Expression Leading to Poor Cell Growth
| Possible Cause | Suggested Solution |
| "Leaky" Promoter | Use a host strain that provides tighter control over basal expression, such as BL21-AI or strains containing the pLysS plasmid, which expresses T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[14][15] |
| High Plasmid Copy Number | Consider using a lower-copy-number plasmid to reduce the gene dosage and subsequent basal expression.[14] |
| Media Composition | Add glucose (0.5-1%) to the growth medium to help repress promoters like lac that are sensitive to catabolite repression.[14] |
Quantitative Data Summary
Table 1: Comparison of Colicin Production in Different E. coli Strains
| E. coli Strain | Key Characteristics | Expected this compound Yield | Reference |
| K-12 (e.g., W3110, MG1655) | Well-characterized, may produce acetate. | Moderate | [1][5] |
| B (e.g., BL21) | High growth rate, low acetate production. | High | [1][5] |
| BL21(DE3) | Lacks Lon and OmpT proteases, suitable for T7 promoter systems. | High | [6] |
| Constitutive tif mutant (e.g., DM1187) | Constitutively expresses the SOS system, leading to high uninduced colicin synthesis. | Very High (up to 100-fold higher than uninduced controls) | [8][12] |
Note: Actual yields can vary significantly based on the specific expression system, culture conditions, and purification methods used.
Experimental Protocols
Protocol 1: Mitomycin C Induction of this compound
-
Inoculate 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony of the E. coli strain harboring the this compound plasmid.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, use the overnight culture to inoculate a larger volume of fresh LB with antibiotic (e.g., 1:100 dilution).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Add mitomycin C to a final concentration of 0.25-0.5 µg/mL.[9]
-
Continue to incubate at 37°C with shaking for an additional 3-4 hours.[9]
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The supernatant can be tested for secreted colicin, and the cell pellet can be processed for intracellular colicin.
Protocol 2: this compound Activity Assay (Spot Test)
-
Prepare an overnight culture of a this compound-sensitive indicator strain (e.g., E. coli K361).
-
Add 100 µL of the overnight indicator strain culture to 3 mL of molten soft agar (B569324) (LB with 0.7% agar) kept at 45-50°C.
-
Quickly pour the soft agar mixture onto a pre-warmed LB agar plate and allow it to solidify, creating a lawn of the indicator strain.
-
Prepare serial ten-fold dilutions of your this compound-containing sample (e.g., culture supernatant or cell lysate).
-
Spot 5-10 µL of each dilution onto the indicator lawn.
-
Allow the spots to dry and then incubate the plate overnight at 37°C.
-
The colicin activity in Arbitrary Units per mL (AU/mL) is the reciprocal of the highest dilution that produces a clear zone of growth inhibition.[16]
Protocol 3: Partial Purification of this compound
-
After induction (Protocol 1), resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which contains the soluble this compound.
-
For further purification, methods such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and gel filtration can be employed.[20][21]
Visualizations
Caption: SOS pathway induction of this compound expression.
Caption: General experimental workflow for this compound expression.
References
- 1. A Comparative Analysis of Industrial Escherichia coli K–12 and B Strains in High-Glucose Batch Cultivations on Process-, Transcriptome- and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative analysis of industrial Escherichia coli K-12 and B strains in high-glucose batch cultivations on process-, transcriptome- and proteome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparative multi-omics systems analysis of Escherichia coli strains B and K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 7. Reduction of protein degradation by use of protease-deficient mutants in cell-free protein synthesis system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derepression of this compound synthesis in the constitutive tif mutant strain (spr tif sfi) and in a tif sfi mutant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Mitomycin C-induced bidirectional transcription from the this compound promoter region in plasmid ColE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Derepression of this compound synthesis in the constitutive tif mutant strain (spr tif sfi) and in a tif sfi mutant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 17. academic.oup.com [academic.oup.com]
- 18. A Quantitative Assay of Group E Colicins | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 19. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. visionpublisher.info [visionpublisher.info]
Validation & Comparative
A Comparative Analysis of Colicin E1 and Colicin A Pore-Forming Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Colicins, a class of bacteriocins produced by and active against Escherichia coli and related bacteria, represent a promising avenue for the development of novel antimicrobial agents. Among these, the pore-forming colicins, such as colicin E1 and colicin A, are of particular interest due to their ability to disrupt the target cell's membrane potential, leading to cell death. Understanding the nuances of their pore-forming mechanisms is crucial for harnessing their therapeutic potential. This guide provides a detailed, objective comparison of the pore-forming mechanisms of this compound and colicin A, supported by experimental data.
At a Glance: Key Differences in Pore-Forming Properties
| Property | This compound | Colicin A |
| Single-Channel Conductance | Variable, with states ranging from ~20 pS to 600 pS depending on lipid composition and other conditions.[1][2] | Generally lower, in the range of a few pS under physiological conditions. |
| Ion Selectivity | pH-dependent: Anion selective at low pH, transitioning to cation selective at higher pH.[3] | Highly selective for protons (H+).[4] |
| Voltage Dependence | Activated by cis-positive or trans-negative membrane potentials, with a threshold around -60 mV.[5][6] | Activated by a positive potential on the cis side, with a higher threshold of approximately +85 to +110 mV.[4][7][8] |
| Pore Structure | Believed to form a toroidal pore where the lipid bilayer bends to line the channel. | Thought to form a barrel-stave-like pore. |
In-Depth Analysis of Pore-Forming Mechanisms
Both this compound and colicin A are comprised of three functional domains: a central receptor-binding domain, an N-terminal translocation domain, and a C-terminal cytotoxic pore-forming domain. The journey of these toxins from the extracellular space to their final destination in the inner membrane involves a series of intricate steps.
Translocation and Membrane Insertion
The initial binding to outer membrane receptors (BtuB for E group colicins) is followed by translocation across the outer membrane, a process that requires the Tol-Pal system. Once in the periplasm, the pore-forming domain refolds and inserts into the inner membrane. This insertion is a critical step that is influenced by the lipid composition of the membrane and the surrounding pH.
The pore-forming domains of both colicins are predominantly α-helical. A key feature is a hydrophobic helical hairpin that is believed to initially insert into the membrane, destabilizing the lipid bilayer and facilitating the insertion of other amphipathic helices that will form the aqueous channel.
Below is a logical diagram illustrating the general translocation and insertion pathway for pore-forming colicins.
General pathway of colicin action from receptor binding to pore formation.
The Pore: Structure and Function
While both colicins form pores, the nature of these channels and their ion selectivity differ significantly.
This compound: The pore formed by this compound is thought to be a "toroidal" or "wormhole" pore.[9] In this model, the polypeptide chain does not form a complete proteinaceous barrel through the membrane. Instead, the helices associate with the lipid headgroups, inducing the lipid monolayer to bend back on itself, thus lining the aqueous channel. This model is supported by the observation that the single-channel conductance of this compound is highly dependent on the lipid composition of the membrane.[1] For instance, in membranes with a higher content of negatively charged lipids, the conductance tends to be lower. This compound exhibits multiple conductance states, with a "small" state around 60 pS and a "large" state up to 600 pS having been reported.[1][10]
The ion selectivity of the this compound channel is remarkably pH-dependent. At acidic pH (below 5), the channel is predominantly anion-selective. As the pH increases, the channel becomes cation-selective.[3] This switch is thought to be due to the protonation and deprotonation of key acidic residues within the pore-lining helices.
Colicin A: In contrast to this compound, colicin A is believed to form a more classical "barrel-stave" type of pore, where the α-helices of the C-terminal domain oligomerize within the membrane to form a protein-lined channel. While the exact stoichiometry is still debated, it is generally accepted that a monomer of colicin A forms a functional channel.
The most striking feature of the colicin A channel is its exceptionally high selectivity for protons over other cations.[4] This suggests a specialized mechanism for proton transport, possibly involving a "proton wire" of titratable residues and water molecules within the pore. The single-channel conductance of colicin A is generally reported to be in the low picosiemens range, significantly lower than the higher conductance states of this compound.
The following diagram illustrates the proposed structural differences between the this compound and colicin A pores.
Conceptual models of the this compound toroidal pore and the colicin A barrel-stave pore.
Experimental Protocols
The characterization of colicin pore-forming activity relies heavily on in vitro electrophysiological techniques, primarily black lipid bilayer (BLM) and patch-clamp recordings.
Black Lipid Bilayer (BLM) Electrophysiology
This technique allows for the study of single or multiple ion channels in a well-defined artificial membrane system.
Workflow:
References
- 1. Lipid dependence of the channel properties of a this compound-lipid toroidal pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the macroscopic and single channel conductance properties of this compound and its COOH-terminal tryptic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion selectivity of this compound: modulation by pH and membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Voltage-dependent, monomeric channel activity of this compound in artificial membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a voltage-responsive segment of the potential-gated this compound ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo properties of colicin A: channel activity is voltage dependent but translocation may be voltage independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo properties of colicin A: channel activity is voltage dependent but translocation may be voltage independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of lipids with different spontaneous curvature on the channel activity of this compound: evidence in favor of a toroidal pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Colicin E1 with Other Colicin Immunity Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the pore-forming bacteriocin, colicin E1, with various colicin immunity proteins. The information presented herein is supported by experimental data to aid in the understanding of colicin specificity and its potential applications in drug development.
Introduction to this compound and Immunity
This compound is a protein toxin produced by some strains of Escherichia coli that kills other susceptible E. coli cells by forming a voltage-gated ion channel in the cytoplasmic membrane, leading to depolarization and cell death.[1][2] Colicin-producing bacteria protect themselves by co-expressing a specific immunity protein, in this case, ImmE1, which is an integral membrane protein that neutralizes the activity of its cognate colicin.[2] The interaction between a colicin and its immunity protein is typically highly specific. However, instances of cross-reactivity, where an immunity protein can provide protection against a non-cognate colicin, have been observed and are of significant interest for understanding the molecular basis of this specificity and for the potential engineering of novel antimicrobial agents. Pore-forming colicins are classified into two groups based on sequence homology: Type A (including colicins A, B, N, and U) and Type E1 (comprising colicins E1, 5, K, 10, Ia, and Ib).[3]
Quantitative Analysis of this compound Cross-Reactivity
The specificity of colicin-immunity protein interactions is a critical determinant of their biological activity. While the interaction between a colicin and its cognate immunity protein is exceptionally strong, the degree of cross-reactivity with non-cognate immunity proteins varies.
A key study investigated the cross-reactivity between this compound and colicin 10 (Col10), which share 62% amino acid identity in their channel-forming domains, and their respective immunity proteins, ImmE1 and Cti (Colicin 10 immunity).[2] The results, obtained through spot tests on agar (B569324) plates, are summarized in the table below. The data is presented as the relative fold-resistance conferred by the immunity protein compared to cells lacking any immunity protein.
| Colicin | Immunity Protein | Relative Resistance (Fold-Increase) | Cross-Reactivity |
| This compound | ImmE1 (cognate) | >105 | High |
| This compound | Cti (non-cognate) | ~103 | Moderate |
| Colicin 10 | ImmE1 (non-cognate) | No detectable immunity | None |
| Colicin 10 | Cti (cognate) | >105 | High |
Table 1: Quantitative Comparison of Cross-Reactivity between this compound, Colicin 10, and their Respective Immunity Proteins. Data is based on spot test assays, where higher relative resistance indicates stronger protection by the immunity protein.[2]
These findings demonstrate that while ImmE1 is highly specific for this compound and offers no protection against Colicin 10, the immunity protein for Colicin 10, Cti, provides a moderate level of protection against this compound.[2] This one-way cross-reactivity highlights the subtle molecular differences that govern the specificity of these interactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess colicin activity and cross-reactivity.
Colicin Activity Spot Assay
This method provides a semi-quantitative measure of colicin activity and is commonly used to assess cross-reactivity.
Objective: To determine the sensitivity of bacterial strains expressing different immunity proteins to a specific colicin.
Materials:
-
Luria-Bertani (LB) agar plates
-
LB soft agar (0.7% agar)
-
Overnight cultures of indicator E. coli strains (one without an immunity plasmid, and others each expressing a different immunity protein)
-
Serial dilutions of purified this compound
-
Micropipette
Procedure:
-
Preparation of Indicator Plates:
-
Melt LB soft agar and cool to 45-50°C.
-
Inoculate the molten soft agar with an overnight culture of the desired indicator strain (e.g., 100 µL of culture per 3 mL of soft agar).
-
Immediately pour the inoculated soft agar onto an LB agar plate and swirl gently to create a uniform lawn.
-
Allow the soft agar to solidify completely at room temperature.
-
-
Spotting of Colicin Dilutions:
-
Prepare serial dilutions of the this compound stock solution.
-
Once the indicator lawn is dry, carefully spot a small volume (e.g., 5-10 µL) of each colicin dilution onto the surface of the agar.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation and Analysis:
-
Incubate the plates overnight at 37°C.
-
Observe the plates for zones of growth inhibition (clear zones) where the colicin has killed the indicator bacteria.
-
The titer of the colicin is determined as the reciprocal of the highest dilution that produces a clear zone of inhibition.
-
By comparing the titers on plates with different immunity proteins, the degree of protection and thus cross-reactivity can be determined.[2]
-
Survival Count Assay
This method provides a more quantitative measure of colicin killing activity.
Objective: To determine the number of viable cells remaining after exposure to a specific colicin.
Materials:
-
Mid-log phase cultures of indicator E. coli strains
-
Serial dilutions of purified this compound
-
Phosphate-buffered saline (PBS)
-
LB agar plates
Procedure:
-
Cell Preparation: Grow indicator strains to mid-log phase (OD600 of ~0.5).
-
Colicin Treatment:
-
To a known concentration of cells, add a specific concentration of this compound.
-
Incubate the mixture for a defined period (e.g., 1 hour) at 37°C.
-
-
Plating and Counting:
-
Following incubation, make serial dilutions of the cell suspension in PBS.
-
Plate a known volume of each dilution onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Count the number of colony-forming units (CFUs) on each plate.
-
Calculate the percentage of surviving cells by comparing the CFU counts of colicin-treated samples to untreated control samples.
-
This allows for a precise quantification of the killing efficiency of the colicin against strains with different immunity proteins.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key steps in this compound's mechanism of action and its inhibition by the immunity protein.
Figure 1: Signaling pathway of this compound translocation and pore formation.
The journey of this compound from the extracellular space to the inner membrane is a multi-step process.[4][5] It begins with the binding of its central receptor-binding domain to the vitamin B12 receptor, BtuB, on the outer membrane of the target cell.[4] This initial binding event is thought to facilitate the recruitment of the TolC channel-tunnel.[4] The N-terminal translocation domain of this compound then inserts into TolC, leading to the unfolding of the colicin and its transit through the periplasm.[4][5] This process is dependent on the Tol-Pal system, which energizes the translocation across the outer membrane.[6] Finally, the C-terminal pore-forming domain of this compound inserts into the inner membrane, forming a voltage-gated ion channel that leads to membrane depolarization and ultimately, cell death.[1][5]
References
- 1. "Channel formation of this compound and purification and modeling of its i" by Jacobus Bernardus Heymann [docs.lib.purdue.edu]
- 2. Identification of Specific Residues in this compound Involved in Immunity Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colicin translocation across the Escherichia coli outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Steps of this compound Import across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and dynamics of the this compound channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Channel Domains of Colicin E1 and Colicin Ia
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive guide offering a detailed structural and functional comparison of the channel-forming domains of colicin E1 and colicin Ia has been published today. This guide provides researchers, scientists, and drug development professionals with a valuable resource for understanding the nuances of these two pore-forming bacteriocins. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key pathways, this publication aims to accelerate research into novel antimicrobial strategies.
Colicins, a class of bacteriocins produced by Escherichia coli, are potent protein toxins that kill susceptible bacterial strains by forming ion-permeable channels in their cytoplasmic membranes. This guide focuses on the channel-forming domains of two well-studied colicins, E1 and Ia, highlighting their structural similarities and key functional differences. Both colicins possess a C-terminal channel-forming domain composed of ten α-helices, which undergoes a significant conformational change to insert into the target membrane and form a voltage-gated pore.
Structural and Functional Comparison
While both this compound and Ia share a conserved ten-α-helix motif in their channel-forming domains, subtle differences in their structure and the dynamics of their membrane insertion lead to distinct channel properties.
Table 1: Comparison of Structural and Domain Characteristics
| Feature | This compound Channel Domain | Colicin Ia Channel Domain |
| Residue Count | ~190 residues | ~175 residues |
| Overall Structure | Ten α-helices arranged in three layers (A, B, and C) with a central hydrophobic helical hairpin in layer B.[1] | Ten α-helices forming a globular domain.[2] |
| Key Structural Motif | Hydrophobic helical hairpin (helices 8 and 9) acts as a membrane anchor.[1] | Hydrophobic helical hairpin (helices 8 and 9) involved in initial membrane insertion. |
| Translocation System | Tol system | TonB system |
Table 2: Comparison of Channel Properties
| Property | This compound | Colicin Ia |
| Single-Channel Conductance | Multiple states observed, including ~20 pS, 60 pS, and 600 pS.[3] | High-conductance state of 39-44 pS and a low-conductance state of 5-7 pS.[4][5] |
| Ion Selectivity | Anion-selective at acidic pH.[6] | Permeable to both cations and anions.[7] |
| Voltage Gating | Voltage-dependent activation; channel opening favored by a cis-positive potential.[8] | Voltage-dependent activation; channel opening favored by a cis-positive potential.[9][10] |
| Estimated Pore Size | ~8 Å minimum diameter; larger states of 12 Å and 16 Å also reported.[6] | ≥26 Å in diameter.[8] |
Mechanism of Action: A Tale of Two Insertion Models
The process of channel formation for both colicins involves a transition from a soluble, globular protein to a membrane-inserted pore. However, the proposed models for this transition differ in their specifics.
For this compound, the "umbrella model" is often cited. In this model, the hydrophobic helical hairpin initially inserts into the membrane, followed by the other helices spreading out on the membrane surface and then inserting to form the channel.
Colicin Ia channel formation is described as a two-step process. The initial step involves the voltage-independent insertion of the hydrophobic hairpin (helices 8 and 9). This is followed by a voltage-dependent insertion of other helices to form the functional pore.[9]
Experimental Protocols: Planar Lipid Bilayer Electrophysiology
The characterization of colicin channel properties relies heavily on the planar lipid bilayer (PLB) technique. This method allows for the reconstitution of purified colicin proteins into an artificial lipid membrane, enabling the direct measurement of ion channel activity.
Experimental Workflow for Planar Lipid Bilayer Recording of Colicin Channels
Detailed Methodology:
-
Chamber Setup: A two-chamber system (cis and trans) separated by a thin partition with a small aperture (typically 50-250 µm in diameter) is used.[9]
-
Bilayer Formation: A solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent thins out, leaving a stable lipid bilayer.
-
Buffer Solutions: Both chambers are filled with an appropriate buffer solution (e.g., 100 mM KCl, 5 mM CaCl₂, 1 mM EDTA, 20 mM MES, pH 6.2).[9] For single-channel recordings, a higher salt concentration (e.g., 1 M KCl) is often used.[9]
-
Colicin Addition: A small amount of purified this compound or Ia is added to the cis chamber. The cis side is defined as the side to which the colicin is added.[8][9]
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both chambers to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.
-
Data Acquisition and Analysis: The current is amplified, filtered, and digitized for computer analysis. Single-channel events are analyzed to determine their conductance, open and closed lifetimes, and voltage dependence.
-
Ion Selectivity Determination: To determine ion selectivity, a salt gradient is established across the bilayer (e.g., 300 mM KCl in the cis chamber and 100 mM KCl in the trans chamber). The reversal potential (the voltage at which there is no net current flow) is measured. The Goldman-Hodgkin-Katz equation can then be used to calculate the permeability ratio of different ions.
-
Pore Size Estimation: The size of the channel can be estimated by measuring the conductance of the channel in the presence of non-electrolytes of varying sizes. The reduction in conductance by larger non-electrolytes provides an estimate of the pore diameter.
This comprehensive guide provides a foundation for further research into the structure-function relationships of colicin channel-forming domains. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutics that can harness the potent bactericidal activity of these fascinating proteins.
References
- 1. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: translocation of regions outside the channel-forming domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dynamic activation of colicin Ia channels in planar bilayer lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein translocation across planar bilayers by the colicin Ia channel-forming domain: where will it end? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Channels formed by this compound in planar lipid bilayers are large and exhibit pH-dependent ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Gating of a voltage-dependent channel (this compound) in planar lipid bilayers: the role of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sizing the Protein Translocation Pathway of Colicin Ia Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gating properties of channels formed by Colicin Ia in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Group A and Group B Colicins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of Group A and Group B colicins, bacteriocins produced by Escherichia coli. Understanding these differences is crucial for their potential application as antimicrobial agents and for advancing research in bacterial pathogenesis and protein translocation.
Core Functional Distinctions
Colicins are broadly classified into two major groups, A and B, based on the translocation system they parasitize to enter target cells. This fundamental difference dictates many of their other functional properties, from receptor recognition to their ultimate cytotoxic effect. Group A colicins utilize the Tol-Pal system, while Group B colicins depend on the Ton system for translocation across the periplasm.
Key Functional Differences at a Glance
| Feature | Group A Colicins | Group B Colicins |
| Translocation System | Tol-Pal system (TolA, TolB, TolQ, TolR, Pal) | Ton system (TonB, ExbB, ExbD) |
| Energy Dependence | Primarily dependent on the proton motive force (PMF) through the Tol system. | Dependent on the PMF transduced by the TonB protein. |
| Outer Membrane Receptor Usage | Often require a primary receptor (e.g., BtuB) and a co-receptor/translocator (e.g., OmpF, TolC). | Typically use a single TonB-dependent receptor that can also act as a translocator (e.g., Cir, FepA). |
| Genetic Locus | Generally encoded on small, high-copy-number plasmids (Type I). | Often encoded on large, low-copy-number plasmids (Type II). |
| Release from Producer Cell | Typically released via lysis of the producer cell, facilitated by a lysis protein encoded in the colicin operon. | Generally not actively released; lysis genes are usually absent from their operons (with some exceptions like colicin D). |
| Examples | Colicins A, E1-E9, K, L, N, S4, U, Y. | Colicins B, D, H, Ia, Ib, M, 5, 10. |
Mechanisms of Action: Receptor Binding, Translocation, and Cytotoxicity
The journey of a colicin from the extracellular environment to its intracellular target involves a sophisticated series of molecular interactions that differ significantly between Group A and Group B.
Receptor Binding
Both groups of colicins initiate their attack by binding to specific receptors on the outer membrane of susceptible E. coli cells. These receptors are often involved in the uptake of essential nutrients, which the colicins exploit for entry.
-
Group A Colicins: Many Group A colicins, such as the well-studied E colicins (E2-E9), utilize the vitamin B12 receptor, BtuB, for initial binding. Following this high-affinity interaction, they often recruit a secondary outer membrane protein, like OmpF or TolC, which acts as a translocator for the N-terminal domain.
-
Group B Colicins: In contrast, Group B colicins typically bind to TonB-dependent receptors, which are involved in siderophore uptake (e.g., FepA for colicin B, Cir for colicin Ia). A key distinction is that for many Group B colicins, this single receptor is believed to function as both the initial binding site and the translocator.
Translocation Across the Periplasm
The most defining difference between the two groups lies in their mechanism of translocation across the periplasmic space to reach the inner membrane or cytoplasm.
Group A colicins engage the Tol-Pal system, a complex of proteins involved in maintaining the integrity of the cell envelope. The N-terminal translocation domain of the colicin interacts sequentially with Tol proteins, a process that is energized by the proton motive force of the inner membrane. This interaction is thought to induce conformational changes that facilitate the passage of the cytotoxic C-terminal domain into the cell.
Group B colicins rely on the Ton system, which is responsible for the active transport of iron-siderophore complexes and vitamin B12 across the outer membrane. The N-terminal domain of these colicins contains a "TonB box" motif that allows them to interact with the TonB protein. TonB, anchored in the inner membrane, transduces the proton motive force to the outer membrane receptor, inducing a conformational change that facilitates the translocation of the colicin.
Cytotoxic Activity
Once translocated, colicins kill the target cell through a variety of mechanisms, which are not strictly segregated by their translocation group. The C-terminal domain of the colicin determines its cytotoxic activity.
-
Pore Formation: Some colicins from both groups (e.g., Colicin A, E1, Ia, B) are pore-formers. They insert into the cytoplasmic membrane, forming voltage-gated channels that disrupt the membrane potential, leading to a loss of cellular energy and ultimately cell death.
-
Nuclease Activity: Other colicins act as nucleases. They degrade DNA (DNases, e.g., Colicin E2, E7, E8, E9) or RNA (rRNases, e.g., Colicin E3, E6; tRNases, e.g., Colicin D, E5). These colicins must be fully translocated into the cytoplasm to reach their targets.
-
Inhibition of Cell Wall Synthesis: Colicin M, a Group B colicin, has a unique mechanism of action, inhibiting peptidoglycan biosynthesis in the periplasm.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare Group A and Group B colicins.
Colicin Production and Purification
This protocol describes a general method for inducing colicin production and purifying the protein.
Methodology:
-
Culture Growth and Induction:
-
Inoculate a suitable broth (e.g., Luria-Bertani) with a colicin-producing E. coli strain.
-
Grow the culture at 37°C with shaking to an early to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Induce colicin production by adding a DNA-damaging agent, such as mitomycin C (final concentration 0.5-1 µg/mL).
-
Continue incubation for 3-4 hours to allow for colicin expression.
-
-
Cell Lysis and Extraction (for Group A colicins):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with EDTA).
-
Lyse the cells using a method such as sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the colicin.
-
-
Purification:
-
Subject the crude colicin extract to ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein.
-
Further purify the colicin using chromatographic techniques such as ion-exchange and size-exclusion chromatography.
-
Analyze the purity of the final product by SDS-PAGE.
-
Agar (B569324) Diffusion Assay for Colicin Activity
This method is used to determine the antimicrobial activity of a colicin preparation.
Methodology:
-
Prepare Indicator Lawn:
-
Mix a standardized suspension of a sensitive indicator E. coli strain with molten soft agar (e.g., 0.7% agar).
-
Pour this mixture onto a solid agar plate to create a uniform lawn of bacteria.
-
-
Apply Colicin:
-
Once the soft agar has solidified, apply a known amount of the purified colicin or a serial dilution to the surface. This can be done by spotting a small volume directly onto the agar or by using sterile paper discs impregnated with the colicin solution.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C overnight.
-
Measure the diameter of the zone of inhibition (the clear area where bacterial growth has been prevented) around the point of colicin application. The size of the zone is proportional to the concentration and activity of the colicin.
-
LDH Cytotoxicity Assay
This quantitative assay measures cell death by detecting the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Preparation:
-
Grow a culture of a sensitive E. coli strain to the mid-log phase.
-
Wash and resuspend the cells in a suitable buffer to a known cell density.
-
-
Treatment:
-
Incubate the cell suspension with various concentrations of the purified colicin for a defined period.
-
Include a positive control (cells treated with a lysis agent like Triton X-100 to achieve 100% LDH release) and a negative control (untreated cells).
-
-
LDH Measurement:
-
Centrifuge the cell suspensions to pellet the intact cells.
-
Transfer the supernatant, which contains any released LDH, to a new microplate.
-
Add the LDH assay reagent, which contains a substrate and a tetrazolium salt. LDH catalyzes the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity for each colicin concentration relative to the positive and negative controls.
-
Concluding Remarks
The functional dichotomy between Group A and Group B colicins, rooted in their distinct translocation mechanisms, presents a fascinating example of convergent evolution in bacterial warfare. For drug development professionals, these differences offer a rich landscape for the design of novel antimicrobial agents. For instance, the reliance on different translocation systems could be exploited to develop colicins with tailored specificities or to overcome resistance mechanisms. Further research into the intricate molecular details of their interaction with host cell machinery will undoubtedly unveil new avenues for therapeutic intervention.
Decoding Colicin E1's Entry Strategy: A Comparative Guide to BtuB Receptor Specificity
For researchers, scientists, and drug development professionals, understanding the intricate binding mechanisms of bacterial toxins is paramount for developing novel therapeutic interventions. This guide provides a detailed comparison of Colicin E1's binding specificity to its primary receptor, the E. coli vitamin B12 transporter BtuB, and contextualizes this interaction with alternative binding events and other colicins.
This compound, a potent bacteriocin, initiates its cytotoxic journey by docking onto the outer membrane of susceptible Escherichia coli cells. This initial binding is a critical determinant of its specificity and subsequent translocation into the periplasm. Experimental evidence overwhelmingly points to the BtuB protein as the high-affinity primary receptor for the receptor-binding (R) domain of this compound.[1] However, the complete entry mechanism is a multi-step process involving a secondary receptor, TolC, which interacts with the colicin's translocation (T) domain.[1] This guide dissects the binding specificity of this compound to BtuB, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this crucial protein-protein interaction.
Quantitative Analysis of Colicin-Receptor Binding
| Colicin/Peptide | Receptor | Method | Dissociation Constant (Kd) | Thermodynamic Parameters (for ColE9) | Reference |
| This compound R-domain | BtuB | Not Specified | ≅ 10-8 M | Not Reported | [2] |
| Colicin E3 peptide (E-peptide-1) | BtuB | Fluorescence Polarization | 43.6 ± 4.9 nM (in presence of Ca2+) | Not Reported | [3] |
| Colicin E3 peptide (E-peptide-1) | BtuB | Fluorescence Polarization | 2370 ± 670 nM (in absence of Ca2+) | Not Reported | [3] |
| Colicin E9/Im9 complex | BtuB | Isothermal Titration Calorimetry (ITC) | Not directly reported, but ΔG suggests high affinity | ΔG: -11.8 kcal·mol-1, ΔH: -63 kcal·mol-1, TΔS: -51 kcal·mol-1 (in presence of Ca2+) | [4] |
Note: The binding of the this compound R-domain to BtuB is characterized as a tight interaction.[2] For comparison, the data for Colicin E3 and E9 highlight the high affinity of E-group colicins for the BtuB receptor, which is often calcium-dependent.[3][4] The interaction between the this compound translocation domain and the secondary receptor, TolC, is understood to be weaker than the initial high-affinity binding to BtuB.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments used to characterize colicin-receptor binding.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[5][6]
Objective: To quantify the thermodynamic parameters of colicin binding to its receptor.
Materials:
-
MicroCal VP-ITC or similar instrument[7]
-
Purified BtuB receptor protein
-
Purified Colicin E9/Im9 complex[7]
-
Dialysis buffer (e.g., 25 mM Tris·HCl, pH 7.5, 150 mM NaCl, 1% β-OG)[7]
-
CaCl2 or EGTA for studying calcium dependence[7]
-
Syringe for titration
Procedure:
-
Sample Preparation: Dialyze both the BtuB protein and the colicin complex overnight against the same buffer to ensure buffer matching.[7]
-
Instrument Setup: Thermostat the ITC instrument to the desired temperature (e.g., 25°C).[7]
-
Loading: Load the BtuB solution (e.g., 1.2 μM) into the sample cell and the colicin solution (e.g., 16 μM) into the titration syringe.[7]
-
Titration: Perform an initial small injection (e.g., 2 μl) followed by a series of larger, spaced injections (e.g., 29 injections of 10 μl).[7]
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[8]
In Vivo Cross-Linking Assay
This method is used to capture protein-protein interactions as they occur in a living cell, providing evidence for direct binding in a native environment.
Objective: To confirm the direct interaction between this compound and the BtuB receptor in E. coli.
Materials:
-
E. coli cells expressing the BtuB receptor.
-
Purified this compound.
-
A membrane-permeable chemical cross-linker (e.g., formaldehyde (B43269) or a PIR cross-linker).[9]
-
Lysis buffer.
-
Antibodies against this compound and BtuB for immunoprecipitation and Western blotting.
Procedure:
-
Cell Culture: Grow E. coli cells to mid-log phase.
-
Binding: Incubate the cells with purified this compound to allow binding to the BtuB receptor.
-
Cross-linking: Add the cross-linking agent and incubate for a specific time to form covalent bonds between interacting proteins.
-
Quenching: Stop the cross-linking reaction by adding a quenching agent (e.g., glycine (B1666218) for formaldehyde).
-
Cell Lysis: Harvest and lyse the cells to release the protein complexes.
-
Immunoprecipitation: Use an antibody against either this compound or BtuB to pull down the cross-linked complex.
-
Analysis: Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting using antibodies for both proteins to confirm their interaction.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the this compound binding and translocation pathway, as well as the experimental workflow for its confirmation.
Caption: Signaling pathway of this compound entry into E. coli.
Caption: Experimental workflow for confirming this compound-BtuB binding.
References
- 1. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic E-colicins bind to their target receptor BtuB by presentation of a small binding epitope on a coiled-coil scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. youtube.com [youtube.com]
- 7. Cell entry mechanism of enzymatic bacterial colicins: Porin recruitment and the thermodynamics of receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Colicin E1 and Colicin E9 Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic mechanisms and activities of colicin E1 and colicin E9. This analysis is supported by available experimental data and detailed methodologies for key assays.
Executive Summary
This compound and colicin E9 are potent protein toxins produced by Escherichia coli that exhibit distinct cytotoxic mechanisms. This compound acts by forming pores in the inner membrane of target cells, leading to depolarization and cell death. In contrast, colicin E9 functions as a DNase, degrading the chromosomal DNA of the target cell. Both colicins initially bind to the BtuB receptor on the outer membrane but utilize different translocation systems to deliver their cytotoxic domains into the cell. While direct comparative studies on their cytotoxic potency under identical conditions are limited, available data suggest both are highly effective toxins, with colicin E9 showing activity at picomolar concentrations in DNA damage assays.
Mechanism of Action and Translocation
This compound: The Pore-Forming Toxin
This compound belongs to the class of pore-forming colicins.[1][2] Its cytotoxic activity is mediated by the formation of a voltage-dependent ion channel in the cytoplasmic membrane of susceptible E. coli cells.[3] This channel disrupts the membrane potential, leading to a loss of cellular energy and ultimately cell death.[3]
The translocation of this compound is a multi-step process:
-
Receptor Binding: The central receptor-binding domain of this compound recognizes and binds to the vitamin B12 receptor, BtuB, on the outer membrane of the target cell.[3][4]
-
Translocation across the Outer Membrane: Following binding to BtuB, the N-terminal translocation domain of this compound interacts with the TolC protein, which forms a channel across the outer membrane and periplasm.[3][4]
-
Periplasmic Transit and Inner Membrane Insertion: The colicin is then thought to transit the periplasm and insert its C-terminal pore-forming domain into the inner membrane, a process dependent on the TolA, TolQ, and TolR proteins.[2]
Colicin E9: The Genotoxic Endonuclease
Colicin E9 is an enzymatic colicin with DNase activity.[1][5] Its C-terminal domain enters the cytoplasm of the target cell and cleaves chromosomal DNA, leading to the activation of the SOS response and eventual cell death.[1][5]
The translocation pathway of colicin E9 differs from that of this compound after the initial receptor binding:
-
Receptor Binding: Similar to this compound, the initial binding of colicin E9 to the target cell is mediated by the BtuB receptor.[2][5]
-
Translocation across the Outer Membrane: After binding to BtuB, the N-terminal translocation domain of colicin E9 interacts with the outer membrane porin OmpF.[2][5]
-
Periplasmic Translocation: The translocation domain then passes through the OmpF pore into the periplasm, where it interacts with the TolB protein.[5] This interaction is crucial for the subsequent delivery of the DNase domain into the cytoplasm.
Quantitative Cytotoxicity Data
| Colicin | Target Organism | Assay Type | Effective Concentration | Reference |
| This compound | E. coli O157:H7 | Growth Inhibition | < 0.1 µg/ml | [6] |
| This compound | Wild-type E. coli | Cell Viability (plating) | 4.4 x 10⁻¹⁰ M | [7] |
| Colicin E9 | E. coli DPD1718 | SOS promoter-lux fusion (DNA damage) | Sensitive down to 2 pM; linear range 0-0.5 nM | [1] |
Note: The experimental conditions, including the specific E. coli strains, growth phases, and assay methodologies, differ between these studies. Therefore, a direct comparison of potency based solely on these values should be made with caution. The data indicates that both colicins are active at very low concentrations.
Experimental Protocols
General Cell Viability Assay (CFU Determination)
This protocol is a standard method to determine the cytotoxicity of colicins by quantifying the number of surviving cells.
Materials:
-
Target E. coli strain (e.g., K-12 derivatives)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Purified this compound or E9
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Spectrophotometer
-
Incubator and shaking incubator
Procedure:
-
Culture Preparation: Inoculate the target E. coli strain into LB broth and grow overnight at 37°C with shaking. The next day, subculture the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation and wash the pellet with PBS. Resuspend the cells in PBS to a desired concentration (e.g., 10^7 CFU/ml).
-
Colicin Treatment: Prepare serial dilutions of the colicin in PBS. In a microtiter plate or microcentrifuge tubes, mix the cell suspension with different concentrations of the colicin. Include a no-colicin control.
-
Incubation: Incubate the mixtures for a defined period (e.g., 1-2 hours) at 37°C.
-
Plating: After incubation, perform serial dilutions of each mixture in PBS and plate a known volume onto LB agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) on the next day.
-
Data Analysis: Calculate the percentage of surviving cells for each colicin concentration compared to the no-colicin control. Plot the percentage of survival against the colicin concentration to generate a dose-response curve.
Colicin E9-Induced DNA Damage Assay (SOS Response Reporter Assay)
This assay specifically measures the genotoxic activity of colicin E9 by detecting the induction of the SOS response in E. coli.[1]
Materials:
-
E. coli reporter strain carrying an SOS promoter-lux or lacZ fusion (e.g., DPD1718)
-
LB broth
-
Purified colicin E9
-
96-well black, clear-bottom plates
-
Luminometer or spectrophotometer (for β-galactosidase assay)
Procedure:
-
Culture Preparation: Grow the reporter strain overnight and then subculture to an OD600 of approximately 0.3-0.4.
-
Assay Setup: Dilute the culture 1:2 in fresh LB broth in the wells of a 96-well plate. Add different concentrations of colicin E9 to the wells. Include a no-colicin control.
-
Measurement: Place the plate in a luminometer at 37°C and measure the luminescence at regular intervals (e.g., every 5-10 minutes) for a period of 1-3 hours.
-
Data Analysis: Plot the luminescence intensity over time for each colicin E9 concentration. The increase in luminescence indicates the induction of the SOS response due to DNA damage. A dose-response curve can be generated by plotting the peak luminescence or the rate of luminescence induction against the colicin E9 concentration.[1]
Visualizing the Mechanisms of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and E9, and a generalized experimental workflow for assessing their cytotoxicity.
Caption: this compound signaling pathway.
Caption: Colicin E9 signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound and colicin E9 represent two distinct and highly effective mechanisms of bacterial cytotoxicity. This compound disrupts the essential membrane potential through pore formation, while colicin E9 employs a targeted enzymatic attack on the cell's genetic material. The choice between these colicins for research or therapeutic development would depend on the desired mode of action and the specific context of their application. Further head-to-head comparative studies using standardized assays are warranted to definitively quantify the relative potencies of these two remarkable antibacterial proteins.
References
- 1. Rapid Detection of Colicin E9-Induced DNA Damage Using Escherichia coli Cells Carrying SOS Promoter-lux Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound opens its hinge to plug TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colicin concentrations inhibit growth of Escherichia coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling Colicin Domain Function Through Chimeric E1/A Hybrids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the modular nature of bacterial toxins like colicins is paramount for exploiting their potential as therapeutic agents. This guide provides a comprehensive comparison of colicin E1 and colicin A, focusing on how chimeric proteins constructed from these two pore-forming bacteriocins have been instrumental in elucidating the specific roles of their functional domains.
Colicins are multidomain proteins that employ a sophisticated mechanism to kill susceptible Escherichia coli cells. This process is generally divided into three key steps, each mediated by a distinct structural domain: receptor binding, translocation across the cell envelope, and cytotoxic activity.[1][2] this compound and colicin A, both belonging to the group A colicins, share a similar mode of action by forming voltage-dependent channels in the cytoplasmic membrane, leading to cell death.[3] However, they exhibit specificity in their receptor recognition and translocation pathways. The creation of chimeric proteins, where domains from this compound and colicin A are swapped, has provided invaluable insights into the precise function of each domain.[1][4]
Domain Architecture and Function: A Comparative Overview
Both this compound and colicin A possess a tripartite structure comprising an N-terminal translocation (T-domain), a central receptor-binding (R-domain), and a C-terminal cytotoxic or pore-forming (C-domain).
| Domain | This compound Function | Colicin A Function | Key Proteins Involved |
| N-terminal (T-domain) | Responsible for translocation across the outer membrane via the TolC protein.[1][4] Interacts with the TolA protein in the periplasm. | Mediates translocation through the outer membrane, also utilizing the Tol system. Interacts with TolA and TolB in the periplasm. | TolA, TolB, TolC |
| Central (R-domain) | Binds to the BtuB receptor, the vitamin B12 transporter, on the outer membrane of target cells.[1] | Recognizes and binds to the BtuB receptor. | BtuB |
| C-terminal (C-domain) | Forms a voltage-gated ion channel in the cytoplasmic membrane, leading to depolarization and cell death.[3] | Creates a pore in the inner membrane, disrupting the cell's membrane potential.[3] | Cytoplasmic membrane lipids |
Elucidating Domain Specificity with this compound/A Chimeras
Pioneering work by Benedetti and colleagues involved the construction of six distinct chimeric colicins by swapping the domains of this compound and colicin A. These chimeras were then assayed for their ability to kill different E. coli strains, revealing the specific contributions of each domain to receptor recognition and translocation.
The following table summarizes the activity of these chimeras. The activity is indicated by the ability to kill E. coli strains expressing the necessary receptors and translocation machinery.
| Chimera | N-terminal Domain | Central Domain | C-terminal Domain | Activity on E. coli | Inferred Domain Function |
| E1-E1-A | This compound | This compound | Colicin A | Active | The pore-forming domains are interchangeable. |
| A-E1-A | Colicin A | This compound | Colicin A | Active | The translocation and receptor-binding domains of different colicins can function together. |
| A-A-E1 | Colicin A | Colicin A | This compound | Active | The pore-forming domains are interchangeable. |
| E1-A-E1 | This compound | Colicin A | This compound | Active | The translocation and receptor-binding domains of different colicins can function together. |
| E1-A-A | This compound | Colicin A | Colicin A | Active | Demonstrates functional compatibility between E1 translocation and A receptor-binding/pore-forming domains. |
| A-E1-E1 | Colicin A | This compound | This compound | Active | Shows that the A translocation domain can deliver the E1 receptor-binding and pore-forming domains. |
Note: The specific quantitative data for the cytotoxic activity of each chimera from the original 1991 study by Benedetti et al. were not available in the public domain at the time of this writing. The activity described is based on the functional outcomes reported in subsequent scientific literature citing this work.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments involved in creating and analyzing this compound/A chimeras.
Construction of this compound/A Chimeric Genes
The generation of chimeric colicin genes is typically achieved through standard molecular cloning techniques involving restriction enzyme digestion and ligation.
Protocol:
-
Plasmid Isolation: Isolate the plasmids carrying the wild-type this compound and colicin A genes from their respective E. coli strains.
-
Gene Amplification: Amplify the DNA fragments corresponding to the N-terminal, central, and C-terminal domains of both colicins using Polymerase Chain Reaction (PCR). The primers should be designed to introduce specific restriction enzyme sites at the ends of each domain-encoding fragment.
-
Restriction Digestion: Digest the amplified DNA fragments and the recipient plasmid vectors with the appropriate restriction enzymes to generate compatible ends.
-
Ligation: Ligate the desired domain fragments into the corresponding positions of a linearized expression vector. For example, to create the E1-A-E1 chimera, the central receptor-binding domain of colicin A would be ligated between the N-terminal translocation and C-terminal pore-forming domains of this compound.
-
Transformation: Transform the ligated plasmids into a suitable E. coli expression host strain.
-
Verification: Verify the correct assembly of the chimeric genes by restriction mapping and DNA sequencing.
Cytotoxicity Assay (Spot Test)
A simple and effective method to assess the biological activity of the chimeric colicins is the spot test, which measures the ability of the purified proteins to inhibit the growth of susceptible E. coli strains.
Protocol:
-
Bacterial Lawn Preparation: Prepare a lawn of the indicator E. coli strain on an LB agar (B569324) plate by spreading a liquid culture evenly over the surface.
-
Serial Dilutions: Prepare serial dilutions of the purified chimeric colicin proteins.
-
Spotting: Spot a small volume (e.g., 5-10 µL) of each dilution onto the bacterial lawn.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Observe the plates for zones of growth inhibition (clear zones) around the spots. The size of the zone of inhibition is indicative of the cytotoxic activity of the chimera.
In Vivo Channel Activity Assay (K+ Efflux Measurement)
The pore-forming activity of colicins can be quantified by measuring the efflux of potassium ions (K+) from susceptible E. coli cells upon exposure to the toxin.
Protocol:
-
Cell Preparation: Grow the indicator E. coli strain to the mid-logarithmic phase, then harvest and wash the cells.
-
Resuspension: Resuspend the cells in a low-potassium buffer.
-
Potassium-Selective Electrode: Use a potassium-selective electrode to monitor the K+ concentration in the cell suspension.
-
Colicin Addition: Add the purified chimeric colicin to the cell suspension and record the change in extracellular K+ concentration over time.
-
Data Analysis: The rate of K+ efflux is a direct measure of the in vivo channel-forming activity of the colicin chimera.
Visualizing Domain Function and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the domain structure of colicins, the process of creating a chimera, and the experimental workflow for assessing its function.
Caption: Domain architecture of this compound and Colicin A.
Caption: Construction of an E1-A-E1 chimeric colicin.
Caption: Workflow for studying domain function using chimeras.
Conclusion
The use of this compound/colicin A chimeras has been a powerful strategy for dissecting the modular nature of these toxins. By swapping their functional domains, researchers have been able to pinpoint the specific roles of the N-terminal, central, and C-terminal regions in receptor binding, translocation, and cytotoxicity. These studies not only enhance our fundamental understanding of protein structure-function relationships but also provide a blueprint for engineering novel antimicrobial agents with tailored specificities and enhanced therapeutic potential. The methodologies outlined in this guide offer a robust framework for the continued exploration of colicin biology and its application in drug development.
References
- 1. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. Formation of ion channels by colicin B in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Role of TolA in Colicin Translocation: A Comparative Analysis of Colicin E1 and Other Group A Colicins
A comprehensive guide for researchers and drug development professionals on the pivotal role of the TolA protein in the import of bacterial toxins, with a focus on the unique translocation mechanism of Colicin E1.
The Tol-Pal system is a crucial component of the Gram-negative bacterial cell envelope, responsible for maintaining outer membrane integrity. This system is parasitized by a group of bacteriocins known as group A colicins, which exploit its components to translocate across the periplasm and kill susceptible Escherichia coli cells. Central to this process is the TolA protein, an inner membrane protein that acts as a bridge between the inner and outer membranes. This guide provides a comparative analysis of the role of TolA in the translocation of this compound versus other group A colicins, supported by experimental data and detailed methodologies.
TolA's Interaction with Group A Colicins: A Tale of Two Mechanisms
Group A colicins, including E1, E2, E3, A, K, and N, all require the TolA protein for their translocation into the cytoplasm.[1][2] However, extensive research has revealed that the nature and dependency of this interaction vary significantly among different colicins, with this compound exhibiting a distinct mechanism. The N-terminal domain of these colicins is responsible for interacting with the Tol system.[3] Specifically, it is the C-terminal domain of TolA (TolAIII) that directly binds to the N-terminal translocation domains of colicins.[4]
The primary distinction lies in the requirement for the different structural domains of TolA. TolA is composed of three domains: an N-terminal membrane anchor (Domain I), a long alpha-helical central domain (Domain II), and a C-terminal globular domain (Domain III).[4] While all group A colicins engage with TolAIII, their dependence on the extended helical Domain II differs markedly.
Experimental evidence from studies involving TolA deletion mutants has demonstrated that this compound is significantly less reliant on the integrity of the TolA helical domain for its cytotoxic activity compared to other group A colicins such as A, E3, and N.[1][2] This suggests a more direct or structurally less constrained interaction between this compound and the Tol-Pal system.
Quantitative Comparison of TolA Dependency
The following table summarizes the quantitative data on the cytotoxicity of various colicins in the presence of TolA mutants, as well as the binding affinities of their N-terminal domains to the C-terminal domain of TolA.
| Colicin | TolA Mutant | Fold Decrease in Cytotoxicity | Binding Affinity (Kd) of N-terminal Domain to TolAIII | Method |
| This compound | TolA Δ(54-287) (Δdelta3) | < 5-fold[1][2] | 0.6 µM[3] | Surface Plasmon Resonance |
| Colicin A | TolA Δ(54-287) (Δdelta3) | > 3,000-fold[1][2] | 0.2 µM[3] | Surface Plasmon Resonance |
| Colicin E3 | TolA Δ(54-287) (Δdelta3) | > 3,000-fold[1][2] | Not explicitly found | - |
| Colicin N | TolA Δ(54-287) (Δdelta3) | K+ efflux not detectable[1][2] | ~1 µM[5] | Isothermal Titration Calorimetry |
Visualizing the Translocation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed translocation pathways for group A colicins, highlighting the differential involvement of TolA.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of TolA in colicin translocation.
Colicin Cytotoxicity Assay
This assay measures the ability of a colicin to kill susceptible bacterial cells.
-
Bacterial Culture: Grow the E. coli indicator strain (e.g., a strain with a specific tolA mutation and a control strain with wild-type tolA) to the mid-logarithmic phase (OD600 of ~0.5) in a rich medium like Luria-Bertani (LB) broth.
-
Serial Dilutions: Prepare serial dilutions of the purified colicin in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Mix a standardized number of bacterial cells (e.g., 105 CFU/ml) with the different concentrations of colicin. Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).
-
Plating: After incubation, serially dilute the mixtures and plate them on LB agar (B569324) plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of surviving colonies.
-
Data Analysis: Calculate the percentage of surviving cells for each colicin concentration relative to a control with no colicin. The fold decrease in cytotoxicity for a mutant strain is determined by comparing the colicin concentration required to achieve 50% killing (IC50) with that of the wild-type strain.
Potassium Efflux Assay
This assay measures the integrity of the inner membrane, which is compromised by pore-forming colicins.
-
Cell Preparation: Grow E. coli cells to the mid-log phase, harvest by centrifugation, and wash with a low-potassium buffer. Resuspend the cells in the same buffer to a high density.
-
Potassium-Selective Electrode: Place a potassium-selective electrode into the cell suspension to monitor the extracellular potassium concentration in real-time.
-
Colicin Addition: Add a specific concentration of the colicin to the cell suspension and immediately start recording the change in extracellular potassium concentration.
-
Data Analysis: The rate of potassium efflux is determined from the initial slope of the potassium concentration curve. A lack of potassium efflux indicates that the colicin is unable to form a pore in the inner membrane, suggesting a block in translocation.[1][2]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the real-time interaction between two molecules, such as a colicin's N-terminal domain and TolAIII.
-
Chip Preparation: Immobilize the purified TolAIII protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: Inject different concentrations of the purified N-terminal domain of the colicin (the analyte) over the sensor chip surface at a constant flow rate.
-
Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand, generating a sensorgram (a plot of response units versus time).
-
Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon the binding of two molecules in solution.
-
Sample Preparation: Prepare solutions of the purified TolAIII and the colicin's N-terminal domain in the same dialysis buffer to minimize heats of dilution. Typically, the protein in the cell (e.g., TolAIII) is at a lower concentration than the protein in the syringe (colicin domain).
-
Titration: Place the TolAIII solution in the sample cell of the calorimeter and the colicin domain solution in the injection syringe. A series of small injections of the colicin domain are made into the TolAIII solution.
-
Heat Measurement: The instrument measures the small amount of heat released or absorbed with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the two proteins. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[5]
Conclusion
The evidence strongly indicates that while TolA is a common requirement for the translocation of group A colicins, the specifics of this interaction are not conserved. This compound stands out due to its significantly lower dependence on the TolA helical domain, suggesting a more streamlined or fundamentally different mechanism of engaging the Tol-Pal system. This distinction is critical for understanding the intricacies of bacterial protein import and may have implications for the development of novel antimicrobial agents that target these pathways. The experimental protocols outlined provide a robust framework for further investigation into these fascinating molecular machines.
References
- 1. researchgate.net [researchgate.net]
- 2. The TolA protein interacts with this compound differently than with other group A colicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colicin Import into Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TolA: a membrane protein involved in colicin uptake contains an extended helical region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial toxin colicin N and phage protein G3p compete with TolB for a binding site on TolA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Evidence That Colicin A Protein Binds to a Novel Binding Site of TolA Protein in Escherichia coli Periplasm - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Colicin-Immunity Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate and highly specific molecular recognition between colicins and their cognate immunity proteins is a cornerstone of bacterial competition and survival. This guide provides a comparative analysis of the binding specificity of these protein-protein interactions, with a primary focus on the pore-forming colicin E1 and its immunity protein (ImmE1). We present quantitative data from related colicin systems to illustrate the remarkable affinity and specificity of these interactions, detail the experimental methodologies used to assess them, and provide visual workflows to elucidate the experimental processes.
High-Affinity and Specificity: A Quantitative Look
The following table summarizes the thermodynamic parameters for the interaction of various nuclease-type colicins with their cognate and non-cognate immunity proteins, as determined by Isothermal Titration Calorimetry (ITC). The data highlights the significant energetic penalty for non-cognate interactions, which underscores the high degree of specificity.
| Colicin-Immunity Protein Pair | Binding Affinity (Kd) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Cognate Pairs | |||||
| ColE2-Im2 | ~10⁻¹⁴ M | -19.1 | -15.5 | -3.6 | [1] |
| ColE7-Im7 | ~10⁻¹⁴ M | -19.1 | -12.5 | -6.6 | [1] |
| ColE8-Im8 | ~10⁻¹⁴ M | -19.1 | -14.2 | -4.9 | [1] |
| ColE9-Im9 | ~10⁻¹⁴ M | -19.1 | -9.8 | -9.3 | [1] |
| Non-Cognate Pair Example | |||||
| ColE9-Im2 | ~10⁻⁸ M | -10.9 | - | - |
Note: The binding affinity for cognate pairs is extremely high, pushing the limits of ITC measurement, and is therefore often cited as an approximate value. The specificity is evident in the several orders of magnitude difference in affinity between cognate and non-cognate pairs.
For the pore-forming this compound, while a precise Kd is unavailable, mutagenesis studies have pinpointed critical residues in the C-terminal domain that are essential for specific recognition by the ImmE1 protein embedded in the cell membrane.[2] These studies qualitatively support a similarly high degree of specificity for the ColE1-ImmE1 interaction.
Experimental Methodologies
The quantitative assessment of protein-protein interactions, such as those between colicins and immunity proteins, relies on sophisticated biophysical techniques. Below are detailed protocols for two key methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Membrane Protein Interactions
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity. For interactions involving a membrane protein like ImmE1, the immunity protein is typically reconstituted into a lipid environment on the sensor chip.
Experimental Protocol:
-
Protein Preparation:
-
Express and purify the soluble this compound protein.
-
Express and purify the ImmE1 protein. Due to its membrane-bound nature, this typically involves expression in a bacterial system, solubilization from the membrane using detergents (e.g., LDAO, DDM), and purification via chromatography.
-
-
Liposome Preparation and ImmE1 Reconstitution:
-
Prepare liposomes with a lipid composition mimicking the E. coli inner membrane (e.g., a mixture of POPE, POPG, and cardiolipin).
-
Reconstitute the purified ImmE1 into the liposomes. This can be achieved by methods such as detergent dialysis or direct dilution of the detergent-solubilized protein into a solution of pre-formed liposomes.
-
-
SPR Sensor Chip Preparation:
-
Use a sensor chip suitable for capturing lipid vesicles (e.g., an L1 chip).
-
Flow the ImmE1-containing liposomes over the sensor surface to create a stable lipid bilayer with embedded immunity proteins.
-
-
Binding Analysis:
-
Inject a series of concentrations of the soluble this compound protein over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration buffer to remove bound this compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify both the this compound and ImmE1 proteins as described for SPR. For ITC, both proteins need to be in a soluble and stable form. This presents a challenge for the membrane-bound ImmE1 and may require the use of detergents or nanodiscs to maintain its solubility and native conformation.
-
Thoroughly dialyze both protein samples into the same buffer to minimize heat of dilution effects. A suitable buffer would be, for example, 20 mM HEPES, 150 mM NaCl, pH 7.4, containing a low concentration of a mild detergent if necessary for ImmE1 solubility.
-
-
ITC Experiment Setup:
-
Load the purified ImmE1 (in its solubilized form) into the sample cell of the calorimeter.
-
Load the purified this compound into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the sample cell containing ImmE1.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to ImmE1.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizing the Workflow and Interaction Logic
To better illustrate the experimental processes and the underlying logic of the colicin-immunity interaction, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Antibacterial Spectrum of Colicins with a Focus on Colicin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of colicin E1 with other selected colicins. The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.
Introduction to Colicins
Colicins are a diverse group of bacteriocins, proteinaceous toxins produced by strains of Escherichia coli and closely related bacteria, which are active against other strains of the same or closely related species.[1][2] Their high potency and specific modes of action have garnered interest in their potential as alternatives to conventional antibiotics. Colicins are generally classified based on their import mechanism (Group A or Group B) and their cytotoxic activity, which includes pore formation in the cytoplasmic membrane, and nuclease activity targeting DNA, rRNA, or tRNA.[3]
This compound is a well-characterized pore-forming colicin belonging to Group A, meaning its translocation across the periplasm is dependent on the Tol protein system.[3] It exerts its bactericidal effect by forming voltage-dependent channels in the inner membrane, leading to depolarization and cell death.[3]
Comparative Antibacterial Spectrum
The antibacterial spectrum of colicins is primarily directed against E. coli and closely related pathogens like Shigella.[4] However, the specific activity and efficacy can vary significantly between different colicins and even against different strains of the same species.
Quantitative Comparison of Antibacterial Activity
The following tables summarize the available quantitative data on the antibacterial activity of this compound and other colicins against various bacterial strains. The data is presented as either Minimum Inhibitory Concentration (MIC) or as the diameter of the zone of inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Colicins
| Colicin | Target Organism | MIC | Reference |
| This compound | Escherichia coli O157:H7 | < 0.1 µg/mL | [5] |
| Escherichia coli K361 | > 250 ng/mL (complete inhibition) | [6] | |
| Colicin E2 | Escherichia coli K361 | ~128 ng/mL (for high cytotoxicity after 1h) | [6] |
| Colicin Ia | Escherichia coli K361 | Lower cytotoxicity compared to E1 and E2 | [7] |
| Colicin N | Salmonella enteritidis | ~150 nM | [8] |
| Enterocin (B1671362) A-Colicin E1 Fusion | Staphylococcus aureus | 10 µg/mL | [9] |
| Escherichia coli | 10 µg/mL | [9] | |
| Pseudomonas aeruginosa | 20 µg/mL | [9] | |
| Enterococcus faecalis | 20 µg/mL | [9] |
Table 2: Zone of Inhibition of Various Colicins
| Colicin | Target Organism | Zone of Inhibition (mm) | Reference |
| Colicin N (extracts) | Staphylococcus aureus | 8 - 24 (dose-dependent) | [10] |
| Proteus vulgaris | 8 - 24 (dose-dependent) | [10] | |
| Bacillus subtilis | 8 - 24 (dose-dependent) | [10] | |
| Colicin E2 (expressed in L. brevis) | Uropathogenic E. coli | 56 | [11] |
| Unidentified Colicins from E. coli isolates | Salmonella Sp. | 16 - 34 | [12] |
| Klebsiella Sp. | 18 - 32 | [12] | |
| Staphylococcus aureus | 17 - 38 | [12] | |
| Enterocin A-Colicin E1 Fusion (30 µg) | Escherichia coli | 19 ± 1 | [9] |
| Staphylococcus aureus | 25 ± 0.7 | [9] | |
| Pseudomonas aeruginosa | 22 ± 0.5 | [9] | |
| Enterococcus faecalis | 18 ± 1.2 | [9] |
Experimental Protocols
Accurate and reproducible assessment of antibacterial activity is crucial. Below are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterial strain is grown in a suitable broth medium to reach the exponential growth phase (e.g., OD600 of 0.7-0.9). The culture is then diluted to a standardized concentration, typically 5 x 10^5 CFU/mL.
-
Preparation of Colicin Dilutions: A stock solution of the purified colicin is serially diluted (usually two-fold) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the colicin dilution is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) with shaking.
-
Reading the Results: The MIC is determined as the lowest concentration of the colicin at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Zone of Inhibition Assay (Agar Well/Disk Diffusion Method)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well or disk containing the substance on an agar (B569324) plate seeded with the target microorganism.
Protocol:
-
Preparation of Bacterial Lawn: A standardized suspension of the target bacterium (e.g., 10^8 CFU/mL) is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab to create a bacterial lawn.
-
Application of Colicin:
-
Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the colicin solution (at a known concentration) is added to each well.
-
Disk Diffusion: Sterile paper disks of a standard size are impregnated with a known amount of the colicin solution and placed on the surface of the agar.
-
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement: The diameter of the clear zone of growth inhibition around the well or disk is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Signaling Pathways and Mechanisms of Action
The bactericidal activity of colicins is initiated by their binding to specific receptors on the outer membrane of susceptible bacteria, followed by translocation across the cell envelope to reach their intracellular targets.
This compound Mechanism of Action
This compound utilizes a multi-step process to kill target cells:
-
Receptor Binding: The central receptor-binding domain of this compound binds to the vitamin B12 receptor, BtuB, on the outer membrane of E. coli.
-
Translocation: The N-terminal translocation domain then interacts with the TolC protein, a component of a multidrug efflux pump, which facilitates its passage across the outer membrane and into the periplasm. This process is dependent on the Tol-Pal system.
-
Pore Formation: The C-terminal cytotoxic domain inserts into the cytoplasmic membrane, forming a voltage-gated ion channel. This disrupts the membrane potential, leading to a loss of cellular energy and ultimately, cell death.
Caption: Mechanism of action of this compound.
General Experimental Workflow for Antibacterial Spectrum Analysis
The process of determining the antibacterial spectrum of a colicin typically follows a standardized workflow to ensure reliable and comparable results.
Caption: Experimental workflow for antibacterial spectrum analysis.
Conclusion
This compound demonstrates potent antibacterial activity, primarily against E. coli strains, including pathogenic serotypes like O157:H7. Its pore-forming mechanism of action is well-understood, making it a valuable model for studying bacteriocin (B1578144) function. When compared to other colicins, its spectrum appears to be relatively specific to E. coli and its close relatives. However, fusion proteins incorporating this compound, such as the Enterocin A-Colicin E1 fusion, have shown a broadened spectrum of activity, encompassing both Gram-positive and other Gram-negative bacteria. This highlights the potential for protein engineering to modulate the antibacterial spectrum of colicins for therapeutic applications. Further research with standardized panels of bacterial strains is necessary for a more comprehensive and directly comparative analysis of the antibacterial spectra of different colicins.
References
- 1. Colicin concentrations inhibit growth of Escherichia coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.achievers.edu.ng [publications.achievers.edu.ng]
- 3. Colicin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of antibacterial activity of enterocin A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization and antibacterial activity of colicin-producing Escherichia coli isolated from urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colicin E2 Expression in Lactobacillus brevis DT24, A Vaginal Probiotic Isolate, against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Colicin E1: A Comparative Analysis of its Efficacy Against Diverse Escherichia coli Serotypes
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of colicin E1, a bacteriocin (B1578144) produced by some strains of Escherichia coli, against a variety of pathogenic E. coli serotypes. This document is intended for researchers, scientists, and drug development professionals interested in the potential of colicins as alternative antimicrobial agents. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the this compound mechanism of action and experimental workflows.
Data Presentation: Efficacy of this compound Against Pathogenic E. coli
The susceptibility of E. coli to this compound is highly variable and depends on the specific serotype and strain. The following tables summarize the available quantitative data on the efficacy of this compound, primarily measured by the zone of inhibition.
Table 1: Inhibition of Shiga Toxin-Producing E. coli (STEC) Serotypes by this compound
| Target STEC Serotype | Inhibition Zone Diameter (mm) | Efficacy Level |
| O26 | +++ | Highly Effective |
| O111 | +++ | Highly Effective |
| O128 | +++ | Highly Effective |
| O145 | +++ | Highly Effective |
| O157:H7 | +++ | Highly Effective |
Data sourced from a study testing 20 distinct colicins against five STEC strains. The '+++' indicates a strong zone of inhibition, signifying high efficacy.[1]
Table 2: Efficacy of this compound Against Non-O157 Shiga Toxin-Producing E. coli (STEC)
| This compound Concentration | Mean Inhibition Zone (mm) |
| Stock Solution | 18.15 |
| 1:2 Dilution | 16.05 |
| 1:4 Dilution | 14.20 |
| 1:8 Dilution | 12.10 |
| 1:16 Dilution | 10.05 |
| 1:32 Dilution | 8.15 |
| 1:64 Dilution | 6.20 |
This table presents data from a comparative in vitro study on the antibacterial activity of this compound.[2]
Table 3: Susceptibility of Other Pathogenic E. coli to this compound
| E. coli Pathotype | Efficacy/Resistance Notes |
| Uropathogenic E. coli (UPEC) | Efficacy is variable. One study found that 53% of uroseptic E. coli strains were resistant to this compound.[3] Another study suggests this compound may be a potential virulence factor in some UPEC strains.[4] |
| Enterotoxigenic E. coli (ETEC) | This compound has been shown to be effective against porcine ETEC strains both in vitro and in vivo.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experiments used to assess the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of this compound and Bacterial Inoculum:
- Prepare a stock solution of purified this compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Culture the target E. coli serotype overnight in the same broth.
- Dilute the overnight culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at 37°C for 16-20 hours.
3. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Zone of Inhibition (Kirby-Bauer) Assay
This assay qualitatively assesses the antimicrobial activity of a substance.
1. Preparation of Agar (B569324) Plates and Bacterial Lawn:
- Prepare Mueller-Hinton agar plates.
- Spread a standardized suspension of the target E. coli serotype evenly across the surface of the agar to create a bacterial lawn.
2. Application of this compound:
- Aseptically apply a sterile paper disc impregnated with a known concentration of purified this compound to the center of the agar plate.
- Alternatively, a well can be cut into the agar and filled with a specific volume of the this compound solution.
3. Incubation and Measurement:
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the clear zone of no bacterial growth around the disc or well in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound activity and its assessment, the following diagrams are provided.
This compound Signaling Pathway
Experimental Workflow for Efficacy Assessment
Concluding Remarks
This compound demonstrates significant promise as an antimicrobial agent against various pathogenic E. coli serotypes, particularly Shiga toxin-producing strains. However, the emergence of resistance in some serotypes, such as a notable portion of uropathogenic isolates, highlights the necessity for continued research and susceptibility testing. The methodologies and data presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other related bacteriocins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. qabasjournals.com [qabasjournals.com]
- 3. Escherichia coli bacteriocins: antimicrobial efficacy and prevalence among isolates from patients with bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteriocin synthesis in uropathogenic and commensal Escherichia coli: this compound is a potential virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli Strains Producing Selected Bacteriocins Inhibit Porcine Enterotoxigenic Escherichia coli (ETEC) under both In Vitro and In Vivo Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Colicin E1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of all biological materials, including protein toxins like Colicin E1. Adherence to correct disposal protocols minimizes risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste. In the event of a spill, immediately contain the area, absorb the spill with appropriate materials, and decontaminate the surface using a validated inactivation method as described below.
Inactivation of this compound
Quantitative Data for Inactivation Methods
The following table summarizes the recommended methods for the complete inactivation of protein-based toxins, which are applicable to this compound.
| Inactivation Method | Agent/Condition | Concentration/Temperature | Minimum Contact Time | Applicable To |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 1% (10,000 ppm) final concentration | 30 minutes | Liquid waste, surface decontamination |
| Sodium Hydroxide (B78521) | 0.25 N final concentration | 30 minutes | Liquid waste | |
| Thermal Inactivation | Autoclaving (Moist Heat) | 121°C (15 psi) | 60 minutes | Liquid waste, solid waste, contaminated labware |
Experimental Protocols for Inactivation
1. Chemical Inactivation of Liquid Waste (e.g., culture supernatants, protein solutions):
-
Using Sodium Hypochlorite:
-
Working in a chemical fume hood, add concentrated bleach to the liquid this compound waste to achieve a final concentration of at least 1% sodium hypochlorite. For example, add one part of household bleach (typically 5-8% sodium hypochlorite) to four parts of liquid waste.
-
Mix the solution thoroughly to ensure complete contact between the bleach and the this compound.
-
Allow the mixture to stand for a minimum of 30 minutes.
-
After inactivation, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Using Sodium Hydroxide:
-
In a chemical fume hood and using appropriate PPE for handling caustics, add a stock solution of sodium hydroxide (NaOH) to the liquid this compound waste to reach a final concentration of 0.25 N.
-
Mix the solution carefully.
-
Let the solution sit for at least 30 minutes to ensure complete denaturation of the protein.
-
Neutralize the pH of the solution with a suitable acid (e.g., hydrochloric acid) before disposing of it down the drain with plenty of water, as permitted by your institution.
-
2. Thermal Inactivation of All Waste Types:
-
Collect all this compound waste (liquid, solid, contaminated tips, tubes, plates, etc.) in a designated, leak-proof, autoclavable biohazard bag.
-
Ensure the bag is not more than three-quarters full to allow for steam penetration. For liquid containers, loosen the caps (B75204) to prevent pressure buildup.
-
Place the bag in a secondary, leak-proof, and autoclavable container.
-
Autoclave at 121°C and 15 psi for a minimum of 60 minutes. Longer times may be necessary for larger volumes to ensure the entire load reaches the target temperature for the required duration.
-
After the autoclave cycle is complete and the waste has cooled, it can be disposed of as regular laboratory waste, following institutional guidelines.
Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process and steps for the proper disposal of different types of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This compound Mechanism of Action: A Signaling Pathway Overview
Understanding the mechanism of action of this compound underscores its cytotoxic potential and the importance of its proper inactivation. This compound kills sensitive E. coli cells by forming pores in the cytoplasmic membrane, which disrupts the cell's membrane potential and leads to cell death. The following diagram illustrates this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
